Itraconazole Impurity B
Beschreibung
Eigenschaften
CAS-Nummer |
854372-77-3 |
|---|---|
Molekularformel |
C35H38Cl2N8O4 |
Molekulargewicht |
705.6 g/mol |
IUPAC-Name |
2-butan-2-yl-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)42-14-16-43(17-15-42)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-41-22-38-39-23-41)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m1/s1 |
InChI-Schlüssel |
VRJGLVXBWFZNCZ-AVQIMAJZSA-N |
SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |
Isomerische SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |
Kanonische SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one ; Itraconazole N4-Isomer ; (1,2,4-Triazol-4-yl) Itraconazole |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Itraconazole Impurity B: Structure, Characterization, and Control
This guide provides a comprehensive technical overview of Itraconazole Impurity B, a critical process-related impurity in the synthesis of the antifungal agent Itraconazole. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical identity, formation, characterization, and control strategies for this specific impurity, grounding all information in established scientific principles and regulatory expectations.
Introduction: The Imperative of Impurity Profiling in Itraconazole Synthesis
Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of systemic and superficial fungal infections. Its complex molecular structure, featuring a triazole moiety, is central to its mechanism of action, which involves the inhibition of fungal cytochrome P450 14α-demethylase. The synthesis of such a multifaceted molecule is a multi-step process, inherently susceptible to the formation of impurities.
Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH) Q3A/B guidelines, mandate the identification and characterization of any impurity present at a level of 0.10% or higher. This stringent requirement underscores the importance of a thorough understanding of potential impurities to ensure the safety and efficacy of the final drug product. Itraconazole Impurity B is a significant process-related impurity that demands careful monitoring and control.
Chemical Structure and Identity of Itraconazole Impurity B
Itraconazole Impurity B is a positional isomer of the active pharmaceutical ingredient (API), Itraconazole. The key structural difference lies in the point of attachment of the triazole ring to the dioxolane moiety. In Itraconazole, the linkage is through the N1 position of the 1,2,4-triazole ring, whereas in Impurity B, the linkage is through the N4 position.
Table 1: Chemical Identity of Itraconazole and Itraconazole Impurity B
| Feature | Itraconazole | Itraconazole Impurity B |
| Systematic Name | 4-{4-[4-(4-{[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]phenyl}-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one | 4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one[1][2] |
| Synonyms | - | Itraconazole N4-Isomer, Itraconazole 4-Triazolyl Isomer[1][2] |
| CAS Number | 84625-61-6 | 854372-77-3[3][4][5] |
| Molecular Formula | C₃₅H₃₈Cl₂N₈O₄ | C₃₅H₃₈Cl₂N₈O₄ |
| Molecular Weight | 705.63 g/mol | 705.63 g/mol |
This seemingly minor isomeric difference can have significant implications for the biological activity and safety profile of the drug substance. Therefore, the ability to selectively identify and quantify Impurity B is paramount.
Formation and Synthetic Control of Itraconazole Impurity B
The formation of Itraconazole Impurity B is intrinsically linked to the alkylation of the 1,2,4-triazole ring during the synthesis of Itraconazole. The 1,2,4-triazole anion is an ambident nucleophile, with electron density on both the N1 and N4 positions, making both susceptible to alkylation.
Mechanistic Insights into Regioselectivity
The regioselectivity of the alkylation of 1,2,4-triazole is influenced by several factors, including:
-
Counter-ion: The nature of the cation associated with the triazole anion can influence the site of alkylation.
-
Solvent: The polarity and coordinating ability of the solvent can affect the solvation of the triazole anion and influence which nitrogen atom is more accessible for reaction.
-
Leaving Group: The nature of the leaving group on the electrophile can also play a role in the transition state of the reaction.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the alkylation reaction.
In the synthesis of Itraconazole, the desired product is the N1-alkylated isomer. However, under certain reaction conditions, the formation of the thermodynamically more stable N4-isomer (Impurity B) can occur. The presence of a base is crucial for the deprotonation of the triazole, and the choice of base can impact the N1/N4 ratio.
Figure 1: Logical workflow for the formation of Itraconazole and Impurity B.
Synthetic Control Strategies
To minimize the formation of Itraconazole Impurity B, the following strategies can be employed in the synthetic process:
-
Optimization of Reaction Conditions: A thorough Design of Experiments (DoE) approach should be used to identify the optimal combination of base, solvent, and temperature that maximizes the yield of the desired N1-isomer while minimizing the formation of the N4-isomer.
-
Choice of Base: Weakly coordinating bases are often preferred to minimize the formation of the N4-isomer.
-
Purification: Effective purification techniques, such as column chromatography or recrystallization, are essential to remove any formed Impurity B from the final API.
Analytical Characterization of Itraconazole Impurity B
A robust analytical methodology is crucial for the identification, quantification, and control of Itraconazole Impurity B. A combination of chromatographic and spectroscopic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the cornerstone for the separation and quantification of Itraconazole and its related substances, including Impurity B.
This protocol is a representative example and should be validated for its intended use.
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Ammonium acetate buffer (pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-10 min: 60% B
-
10-25 min: 60% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 60% B
-
35-40 min: 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 263 nm[6].
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in a mixture of methanol and chloroform (1:1) to a final concentration of approximately 1 mg/mL.
A self-validating system is one where the methodology is proven to be fit for its intended purpose. The HPLC method must be validated for:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and degradants. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for impurity quantification is from the reporting threshold to 120% of the specification limit.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking known amounts of the impurity into the sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Figure 2: Workflow for the validation of an HPLC method for impurity analysis.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the confirmation of the identity of Itraconazole Impurity B and for its structural elucidation.
-
Ionization Technique: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement, which aids in confirming the elemental composition.
-
Expected Molecular Ion: For Itraconazole Impurity B (C₃₅H₃₈Cl₂N₈O₄), the expected protonated molecular ion [M+H]⁺ would be at m/z 705.2315.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can provide structural information by inducing fragmentation of the molecular ion. While the fragmentation pattern of Impurity B will share similarities with Itraconazole due to their isomeric nature, subtle differences in the relative abundances of fragment ions or the presence of unique fragments can aid in their differentiation. Key fragmentation pathways for Itraconazole involve cleavages around the piperazine ring and the triazolone moiety. A comparative analysis of the MS/MS spectra of Itraconazole and a certified reference standard of Impurity B is the most definitive approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive technique for the structural elucidation of isomers like Itraconazole Impurity B. A comparative analysis of the ¹H and ¹³C NMR spectra of Itraconazole and Impurity B will reveal key differences arising from the different attachment point of the triazole ring.
-
¹H NMR: The chemical shifts of the protons on the triazole ring and the methylene protons adjacent to the triazole ring will be significantly different between the N1 and N4 isomers. In the N1-isomer (Itraconazole), the two triazole protons are distinct, while in the symmetrical N4-isomer (Impurity B), they may be equivalent, leading to a singlet.
-
¹³C NMR: The chemical shifts of the carbon atoms within the triazole ring will also differ between the two isomers.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the atoms, thus definitively establishing the structure of Impurity B.
Reference standards of Itraconazole Impurity B are commercially available and are typically supplied with a comprehensive Certificate of Analysis that includes detailed NMR and MS data[3][4][5].
Regulatory Considerations and Control Strategy
The control of Itraconazole Impurity B is a critical aspect of the overall control strategy for the Itraconazole drug substance.
Table 2: ICH Q3A Thresholds for Impurity Control
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
A robust control strategy for Itraconazole Impurity B should include:
-
Understanding the Formation: A thorough understanding of the synthetic process and the factors that influence the formation of Impurity B.
-
Process Control: Implementation of in-process controls to minimize the formation of the impurity.
-
Validated Analytical Method: A validated analytical method for the accurate and precise quantification of Impurity B.
-
Specification: Setting an appropriate acceptance criterion for Impurity B in the final drug substance specification, which should be justified based on toxicological data or levels observed in batches used in clinical trials.
-
Stability Studies: Monitoring the levels of Impurity B during stability studies to ensure that it does not increase over time.
Conclusion
Itraconazole Impurity B, the N4-isomer of Itraconazole, is a critical process-related impurity that requires careful control and monitoring. A comprehensive understanding of its chemical structure, mechanism of formation, and a robust analytical characterization strategy are essential for ensuring the quality, safety, and efficacy of the Itraconazole drug substance. By integrating principles of synthetic organic chemistry, modern analytical techniques, and a thorough understanding of regulatory requirements, drug developers can effectively manage this impurity and deliver a high-quality pharmaceutical product.
References
-
SynZeal. (n.d.). Itraconazole EP Impurity B | 854372-77-3. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). Itraconazole EP Impurity B | CAS No- 854372-77-3. Retrieved from [Link]
- Patel, D. J., et al. (2015). Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. International Journal of Pharmaceutical Sciences and Research, 6(8), 3465-3471.
-
MDPI. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
- Thangabalan, B., Salomi, M., Sunitha, N., & Babu, S. M. (2013). Development of validated RP-HPLC method for the estimation of Itraconazole in pure and pharmaceutical dosage form. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1284-1290.
- Sravani, P., & Haritha, P. (2013). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. Indian Journal of Research in Pharmacy and Biotechnology, 1(6), 857-865.
- Cojutti, P., et al. (2014). Development, Validation, and Routine Application of a High-Performance Liquid Chromatography Method Coupled with a Single Mass Detector for Quantification of Itraconazole, Voriconazole, and Posaconazole in Human Plasma. Antimicrobial Agents and Chemotherapy, 58(12), 7453-7459.
-
Veeprho. (n.d.). Itraconazole EP Impurity B | CAS 854372-77-3. Retrieved from [Link]
- Kumudhavalli, M. V., & Saravanan, C. (2011). Isocratic RP-HPLC, UV method development and validation of itraconazole in capsule dosage form. International Journal of Pharmaceutical Sciences and Research, 2(12), 3269-3271.
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
- Popa, M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 793.
-
ResearchGate. (n.d.). Synthesis of Unsymmetrically Substituted 4H-1,2,4-Triazoles. Retrieved from [Link]
- Varynskyi, B. O., & Kaplaushenko, A. G. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Odesa Pharmaceutical Journal, (1), 48-55.
-
ResearchGate. (n.d.). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]
- Al-Obaidi, A. S. M., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(9), 239-247.
-
ResearchGate. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
- Pagniez, F., et al. (2022).
-
Beilstein Journals. (n.d.). Advances in synthetic approach to and antifungal activity of triazoles. Retrieved from [Link]
- Wang, Y., et al. (2021). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. RSC Advances, 11(52), 32896-32909.
- Black, P. J., & Heffernan, G. D. (1972). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1325-1330.
- Li, Y., et al. (2023). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. RSC Medicinal Chemistry, 14(1), 133-143.
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
-
ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Retrieved from [Link]
-
OUCI. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitrogen-Rich Bis-1,2,4-triazoles-A Comparative Study of Structural and Energetic Properties. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Itraconazole Impurity B (CAS No. 854372-77-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Itraconazole Impurity B, a critical process-related impurity in the synthesis of the antifungal agent Itraconazole. This document delves into the chemical identity, formation pathways, and analytical methodologies for the detection and quantification of this impurity. Furthermore, it explores the regulatory landscape and toxicological considerations essential for its control in the final drug product. This guide is intended to be a valuable resource for professionals involved in the research, development, and quality control of Itraconazole.
Introduction: The Significance of Impurity Profiling in Itraconazole
Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of various fungal infections.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. Pharmaceutical impurities are unwanted chemicals that can arise during the synthesis, purification, and storage of the API and can potentially impact the quality and safety of the final drug product.[2] Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products.[3]
Itraconazole Impurity B is a known process-related impurity that requires careful monitoring and control during the manufacturing of Itraconazole. This guide will provide an in-depth analysis of this specific impurity, offering insights into its chemistry, formation, and the analytical strategies required for its effective management.
Chemical Profile of Itraconazole Impurity B
A thorough understanding of the chemical properties of an impurity is fundamental to developing effective control strategies.
Identification and Nomenclature
Itraconazole Impurity B is chemically identified as a positional isomer of the parent drug, Itraconazole. Its key identifiers are summarized in the table below.
| Parameter | Information |
| CAS Number | 854372-77-3[4] |
| Chemical Name | 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl )-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one[2][5] |
| Synonyms | Itraconazole N4-Isomer, (1,2,4-Triazol-4-yl) Itraconazole[1][6] |
| Molecular Formula | C₃₅H₃₈Cl₂N₈O₄[2] |
| Molecular Weight | 705.63 g/mol [7] |
Structural Elucidation
The key structural difference between Itraconazole and Impurity B lies in the point of attachment of the dioxolane-methyl group to the 1,2,4-triazole ring. In the Itraconazole molecule, this linkage occurs at the N1 position of the triazole ring. In contrast, Itraconazole Impurity B is the N4-isomer, where the linkage is at the N4 position. This seemingly minor structural change can have significant implications for the molecule's physicochemical properties and biological activity.
Formation and Synthetic Control
Understanding the origin of an impurity is paramount to developing effective control strategies during the manufacturing process.
Inferred Mechanism of Formation
The final step in the synthesis of Itraconazole typically involves the alkylation of a triazole-containing intermediate.[2][5] Specifically, a key intermediate is reacted with a suitable alkylating agent to introduce the dioxolane-methyl-triazole moiety. The 1,2,4-triazole ring has two potential nucleophilic nitrogen atoms (N1 and N4) that can participate in this alkylation reaction.
The formation of Itraconazole Impurity B can be inferred as a result of a lack of complete regioselectivity in this alkylation step. While the desired reaction is the formation of the N1-alkylated product (Itraconazole), a competing reaction can lead to the formation of the N4-alkylated isomer (Itraconazole Impurity B). The ratio of these two isomers can be influenced by various reaction parameters, including the choice of base, solvent, and temperature.[8][9]
Sources
- 1. uspnf.com [uspnf.com]
- 2. CN101012222A - Method of synthesizing Itraconazole - Google Patents [patents.google.com]
- 3. journalijsra.com [journalijsra.com]
- 4. Itraconazole USP EP IP JP Grade Manufacturers [anmol.org]
- 5. CN101775009B - Synthesis method and purification method of itraconazole - Google Patents [patents.google.com]
- 6. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 9. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
An In-depth Technical Guide to Forced Degradation Studies of Itraconazole: Unraveling the Formation of Impurity B
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Imperative of Anticipating Degradation
In the landscape of pharmaceutical development, understanding a drug substance's intrinsic stability is not merely a regulatory formality but a cornerstone of ensuring patient safety and product efficacy. Forced degradation studies, or stress testing, provide a systematic way to probe a molecule's vulnerabilities under exaggerated storage and handling conditions. By subjecting the active pharmaceutical ingredient (API) to stresses such as acid, base, oxidation, heat, and light, we can proactively identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods. This guide offers a deep dive into the forced degradation of the broad-spectrum antifungal agent, Itraconazole, with a particular focus on the formation and mechanistic underpinnings of a critical process-related and degradation impurity: Itraconazole Impurity B.
Itraconazole is a synthetic triazole antifungal agent used in the treatment of a wide variety of fungal infections.[1] Its complex structure, featuring a 1,2,4-triazole moiety, makes it susceptible to specific degradation pathways that can impact its purity and, consequently, its safety and efficacy. Itraconazole Impurity B, identified as the N4-isomer of itraconazole, is a known impurity that requires careful monitoring and control.[2] This guide will provide both the theoretical framework and practical protocols for conducting forced degradation studies on itraconazole that can lead to the formation of this impurity, empowering researchers to build robust and compliant analytical control strategies.
The Strategic Framework for Forced Degradation of Itraconazole
A well-designed forced degradation study for itraconazole should be comprehensive enough to generate a representative degradation profile without causing excessive degradation that could lead to the formation of irrelevant secondary or tertiary degradants. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2), recommend stress testing to elucidate the intrinsic stability of the drug substance.[3] The goal is to achieve a target degradation of 5-20% to ensure that the analytical methods are truly stability-indicating.[3]
The selection of stress conditions for itraconazole should be based on its chemical structure and potential susceptibilities. The presence of ether linkages, a dioxolane ring, and the triazole system suggests potential lability to acid hydrolysis and oxidation.[4]
Visualizing the Forced Degradation Workflow
Caption: A generalized workflow for conducting forced degradation studies on itraconazole.
Itraconazole Impurity B: The N4-Isomer
Itraconazole Impurity B is chemically defined as 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H -1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one.[2] The key structural difference from the parent itraconazole molecule lies in the point of attachment of the triazole ring to the methylene bridge. In itraconazole, the linkage is through the N1 position of the 1,2,4-triazole ring, whereas in Impurity B, it is through the N4 position. This seemingly minor isomeric change can have significant implications for the molecule's biological activity and safety profile, necessitating its careful control.
Proposed Mechanism of Formation: Acid-Catalyzed Isomerization
1,2,4-Triazoles are known to exist in tautomeric forms and can undergo isomerization, especially in the presence of acid. The acidic conditions can lead to protonation of the triazole ring, creating a more electrophilic center. This can facilitate a Dimroth-type rearrangement, where the triazole ring opens and then re-closes to form the more thermodynamically stable isomer.
Caption: A proposed mechanism for the formation of Itraconazole Impurity B under acidic stress.
This proposed mechanism underscores the critical role of pH in controlling the formation of Impurity B. Therefore, a thorough investigation of itraconazole's stability across a range of acidic pH values is paramount.
Experimental Protocols for Forced Degradation of Itraconazole
The following protocols are designed to induce degradation of itraconazole to a target level of 5-20%. It is crucial to perform a pilot study with a range of stress conditions (e.g., different acid concentrations, temperatures, and exposure times) to optimize the degradation level.
Acid Hydrolysis
Rationale: The ether linkages and the triazole moiety in itraconazole are susceptible to acid-catalyzed hydrolysis and isomerization.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of itraconazole in a suitable solvent (e.g., methanol or a mixture of methanol and dichloromethane) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
To separate aliquots of the stock solution, add an equal volume of hydrochloric acid (HCl) to achieve final concentrations of 0.1 N, 1 N, and 5 N HCl.
-
Incubate the solutions at 60°C for varying time points (e.g., 2, 4, 8, and 24 hours).[5]
-
-
Neutralization and Sample Preparation:
-
After the desired exposure time, cool the samples to room temperature.
-
Carefully neutralize the samples with an equivalent amount of sodium hydroxide (NaOH).
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Base Hydrolysis
Rationale: To evaluate the stability of itraconazole in alkaline conditions. Ester and amide functionalities, though not present as primary linkages in the core structure, can be part of impurities, and their hydrolysis can be investigated. Itraconazole is generally reported to be more stable under basic conditions.[6]
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of itraconazole as described for acid hydrolysis.
-
Stress Conditions:
-
To separate aliquots of the stock solution, add an equal volume of sodium hydroxide (NaOH) to achieve final concentrations of 0.1 N and 1 N NaOH.
-
Incubate the solutions at 60°C for varying time points (e.g., 2, 4, 8, and 24 hours).[5]
-
-
Neutralization and Sample Preparation:
-
After the desired exposure time, cool the samples to room temperature.
-
Neutralize the samples with an equivalent amount of HCl.
-
Dilute the neutralized samples with the mobile phase for HPLC analysis.
-
Oxidative Degradation
Rationale: The piperazine ring and other electron-rich moieties in itraconazole are potential sites for oxidation.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of itraconazole as described previously.
-
Stress Conditions:
-
To an aliquot of the stock solution, add a solution of hydrogen peroxide (H₂O₂) to achieve a final concentration of 3-30% H₂O₂.
-
Incubate the solution at room temperature or slightly elevated temperature (e.g., 40°C) for up to 24 hours, protected from light.[4]
-
-
Sample Preparation:
-
After the desired exposure time, dilute the sample with the mobile phase for immediate HPLC analysis. It is important to analyze oxidative degradation samples promptly as the degradation may continue.
-
Thermal Degradation
Rationale: To assess the solid-state stability of itraconazole at elevated temperatures.
Protocol:
-
Sample Preparation: Place a known amount of solid itraconazole powder in a thin layer in a suitable container (e.g., a petri dish or a glass vial).
-
Stress Conditions:
-
Sample Preparation for Analysis:
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve a known amount of the stressed solid in a suitable solvent and dilute with the mobile phase for HPLC analysis.
-
Photolytic Degradation
Rationale: To determine the sensitivity of itraconazole to light exposure.
Protocol:
-
Sample Preparation:
-
Prepare a solution of itraconazole in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Also, expose the solid drug substance as a thin powder layer.
-
-
Stress Conditions:
-
Expose the solution and solid samples to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.
-
-
Sample Preparation for Analysis:
-
For the solution sample, dilute with the mobile phase for HPLC analysis.
-
For the solid sample, dissolve a known amount in a suitable solvent and dilute with the mobile phase.
-
Analytical Methodology: A Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is essential to separate itraconazole from its degradation products, including Impurity B. The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and resolution for moderately non-polar compounds like itraconazole and its impurities. |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). | Gradient elution is often necessary to resolve all degradation products with varying polarities from the parent drug. |
| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for a standard 4.6 mm ID column to achieve optimal efficiency. |
| Detection | UV at 263 nm | Itraconazole has a significant UV absorbance at this wavelength, allowing for sensitive detection. |
| Column Temperature | 25-30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10-20 µL | A standard injection volume for HPLC analysis. |
Note: The specific mobile phase composition and gradient profile must be optimized to achieve adequate separation of all degradation products from itraconazole and from each other.
Summary of Expected Degradation Behavior
Based on available literature and the chemical nature of itraconazole, the following degradation patterns can be anticipated:
| Stress Condition | Expected Degradation | Potential Products |
| Acid Hydrolysis | Significant degradation | Itraconazole Impurity B (N4-Isomer) , other hydrolytic cleavage products.[6] |
| Base Hydrolysis | Generally stable, minimal degradation | Minimal formation of degradation products.[6] |
| Oxidation | Significant degradation | N-oxides of the piperazine ring, other oxidative products.[4] |
| Thermal | Generally stable as a solid | Minimal degradation under typical stress conditions.[6] |
| Photolytic | Generally stable | Minimal degradation under ICH Q1B conditions.[6] |
Conclusion: A Proactive Approach to Quality
Forced degradation studies are an indispensable tool in the development of a robust and well-characterized drug substance like itraconazole. By systematically investigating its stability under various stress conditions, we gain critical insights into its degradation pathways and the potential for the formation of impurities such as Itraconazole Impurity B. The proposed acid-catalyzed isomerization mechanism for the formation of this N4-isomer provides a rational basis for focusing on pH control during manufacturing and storage. The detailed protocols and analytical considerations presented in this guide are intended to equip researchers and drug development professionals with the knowledge and tools necessary to design and execute meaningful forced degradation studies, ultimately leading to the development of safer and more effective medicines.
References
- Paruchuri, S., & Haritha, P. (2014). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. Indian Journal of Research in Pharmacy and Biotechnology, 2(3), 1185.
-
SynZeal. (n.d.). Itraconazole EP Impurity B. Retrieved from [Link]
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Guduru, S., Mutha, V. V. S. R. N. A. K., Kaliyaperumal, M., Rumalla, C. S., Korupolu, R. B., & Bonige, K. B. (2019). ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP-HPLC, HRMS AND NMR. RASĀYAN Journal of Chemistry, 12(1), 114-122.
- Sravani, P., & Haritha, P. (n.d.). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. Indian Journal of Research in Pharmacy and Biotechnology.
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Verma, V., & Singh, U. K. (2016). Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research, 8(3), 58-63.
- Parikh, S. K., Dave, J. B., Patel, C. N., & Ramalingan, B. (2011). Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form. Pharmaceutical Methods, 2(2), 88–94.
-
PubChem. (n.d.). Itraconazole. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. US5474997A - Methods and compositions of (2R,4S) itraconazole for treating fungal yeast and dermatophyte infections - Google Patents [patents.google.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. journalijsra.com [journalijsra.com]
- 6. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Origin of Itraconazole Process Impurities: A Mechanistic and Strategic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Active Molecule
Itraconazole is a potent, broad-spectrum triazole antifungal agent, pivotal in treating a range of systemic and superficial fungal infections.[1][2] Its mechanism of action involves the inhibition of fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[][4][5] However, the therapeutic efficacy and safety of any active pharmaceutical ingredient (API) like itraconazole are intrinsically linked to its purity. Impurities, which are any components other than the drug substance itself, can arise during manufacturing or storage and may impact the quality, safety, and efficacy of the final drug product.[6]
Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[7][8][9] These guidelines necessitate a profound understanding of not just what impurities are present, but how and why they form. This guide provides an in-depth exploration of the origins of itraconazole process impurities, moving from the complexities of its synthesis to the challenges of its degradation. We will dissect the reaction mechanisms that give rise to these undesired molecules and outline robust analytical strategies for their detection and control, providing field-proven insights for researchers and drug developers.
The Molecular Architecture of Itraconazole: A Stereochemical Challenge
A foundational understanding of itraconazole's structure is crucial to appreciating the origin of many of its key impurities. The molecule possesses three chiral centers, which means it can exist as a total of eight stereoisomers.[10][11] The clinically approved drug is not a single stereoisomer but a 1:1:1:1 racemic mixture of four cis-diastereomers.[5][12] The cis configuration refers to the relative orientation of the 2,4-dichlorophenyl and the triazolylmethyl groups on the dioxolane ring.[]
This inherent stereochemical complexity is a primary source of impurities. The corresponding trans-diastereomers are considered process impurities. The biological and pharmacological activity can differ significantly between stereoisomers, making stereochemical control a critical aspect of the manufacturing process.[11][13][14]
The Synthetic Landscape: A Convergent Pathway to Itraconazole
Modern, large-scale synthesis of itraconazole has moved away from lengthy linear routes to more efficient convergent strategies.[15] This approach involves synthesizing two complex intermediates separately and then coupling them in the final steps. This not only improves overall yield but also provides better control over purity by allowing for the purification of intermediates before the final coupling.
A common convergent synthesis can be broken down into the formation of two key fragments:
-
The Dioxolane Core (Intermediate A): The cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-ylmethyl methanesulfonate.
-
The Piperazine-Triazolone Side Chain (Intermediate B): 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one.
The final step is a condensation reaction between these two intermediates to form the itraconazole molecule.[16][17]
Caption: A high-level overview of a convergent synthesis pathway for Itraconazole.
Part 1: Process-Related Impurities – The Synthetic Footprint
Process-related impurities are substances that are formed or introduced during the manufacturing process.[][6][9] Their origins can be traced directly back to the chosen synthetic route, reaction conditions, and raw materials.
Starting Materials and Intermediates
The most straightforward class of process impurities arises from incomplete reactions, leaving residual starting materials or intermediates in the final product.[] For instance, in the final condensation step, an excess of either Intermediate A or Intermediate B, if not fully removed during purification, will be present as an impurity in the crude itraconazole.
-
Causality: The kinetics of the final coupling reaction may be slow, or equilibrium may be reached before 100% conversion. The efficiency of downstream purification steps (e.g., recrystallization, chromatography) is the ultimate determinant of the levels of these impurities in the final API.
By-products from Side Reactions
By-products are formed from reactions other than the intended one. In a multi-step synthesis as complex as itraconazole's, opportunities for side reactions abound.
-
Example: Over-alkylation: In the alkylation step to add the sec-butyl group to the triazolone ring of the side chain, there is a possibility of N-alkylation at other positions or even di-alkylation if the reaction is not carefully controlled.
-
Example: Impurities from Reagents: The use of sulfonyl chlorides (like methanesulfonyl chloride) to create the leaving group on the dioxolane intermediate can lead to the formation of corresponding chloride impurities if the substitution reaction is not complete.
Isomeric Impurities: The Stereochemical Hurdle
As discussed, itraconazole is a mixture of four cis-diastereomers. The formation of the thermodynamically less stable trans-diastereomers is a significant process-related impurity challenge.
-
Origin: The key stereochemistry is set during the formation of the dioxolane ring. The reaction conditions, choice of catalyst, and reagents determine the ratio of cis to trans isomers. For example, the reaction of a diol precursor with a ketone under acidic conditions can lead to a mixture of isomers. Achieving high stereoselectivity for the desired cis isomer is a primary goal of process optimization.[10] If stereocontrol is poor, a significant percentage of the unwanted trans-itraconazole isomer (often designated as Impurity F) will be formed in the final condensation step.[18]
Caption: Formation pathway of desired cis- and undesired trans-diastereomers.
Part 2: Degradation Impurities – The Stability Challenge
Degradation impurities result from the chemical breakdown of the drug substance over time due to factors like heat, light, moisture, or interaction with excipients.[6] Forced degradation studies, as mandated by ICH guideline Q1A(R2), are essential to identify these potential degradants.[19]
Oxidative Degradation
Itraconazole is particularly susceptible to oxidative stress.[19][20] The piperazine ring is a primary site of oxidation.
-
Mechanism: Exposure to oxidizing agents (e.g., peroxides) or even atmospheric oxygen under certain conditions can lead to the formation of N-oxides. Studies have identified both the mono-N-oxide and di-N-oxide of the piperazine ring as major oxidative degradation products.[4][19] These impurities are often labeled DP-1 and DP-2 in literature.[19]
Caption: Pathway for the formation of oxidative degradation N-oxide impurities.
Hydrolytic and Photolytic Degradation
-
Hydrolytic Degradation: Itraconazole shows susceptibility to degradation under acidic hydrolysis conditions, while being relatively stable in neutral and basic media.[20] The ether linkage and the dioxolane ring are potential sites for acid-catalyzed cleavage.
-
Photodegradation: Exposure to UV radiation can also induce degradation. Studies have shown that this process can involve C-N bond cleavage and loss of a chlorine atom from the dichlorophenyl ring.[21]
Part 3: Analytical Strategies for Impurity Profiling
A robust analytical program is the cornerstone of impurity control. The goal is to develop methods that can separate, identify, and quantify all potential impurities.
Core Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is the workhorse for itraconazole impurity analysis.[22][23] Its versatility allows for the separation of the main API from a wide range of impurities with varying polarities. Ultra-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes, offers significant improvements in speed and resolution over traditional HPLC.[24][25]
Experimental Protocol: Validated HPLC-UV Method for Impurity Quantification
This protocol describes a typical validated method for the determination of itraconazole and its related substances.
-
Chromatographic System:
-
Instrument: A gradient-capable HPLC or UPLC system with a UV detector.
-
Column: A C18 stationary phase is most common (e.g., Agilent Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm).[26]
-
Column Temperature: Controlled, typically around 30-40 °C.[21][26]
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: 225 nm or 260 nm, where itraconazole and its impurities have significant absorbance.[20][22]
-
-
Mobile Phase and Gradient:
-
Rationale: A gradient elution is necessary to resolve both early-eluting polar impurities and late-eluting non-polar impurities, including the main itraconazole peak, within a reasonable runtime.
-
Mobile Phase A: An aqueous buffer, such as ammonium phosphate or tetrabutylammonium hydrogen sulfate, with pH adjusted to be acidic (e.g., pH 2.0-2.5).[24][26][27]
-
Mobile Phase B: An organic solvent mixture, typically acetonitrile or a mixture of acetonitrile and methanol/tetrahydrofuran.[26][27]
-
Example Gradient: Start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over 20-30 minutes to elute all compounds.
-
-
Sample and Standard Preparation:
-
Diluent: A mixture capable of fully dissolving itraconazole, such as methanol/tetrahydrofuran (50:50).[27]
-
Standard Solution: A solution of USP Itraconazole Reference Standard at a known concentration (e.g., 0.025 mg/mL).[27]
-
Sample Solution: A solution of the itraconazole API at a much higher concentration (e.g., 5 mg/mL) to allow for the detection of impurities at low levels (e.g., 0.05%).[27]
-
-
Method Validation (per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can resolve all known impurities from each other and from the main API peak. This is often done by spiking the sample with known impurities.
-
Linearity: Establish a linear relationship between impurity concentration and detector response over a defined range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of each impurity that can be reliably detected and quantified. The LOQ must be below the reporting threshold.[9]
-
Accuracy & Precision: Confirm that the method provides accurate results (recovery) and is reproducible (repeatability and intermediate precision).
-
Experimental Protocol: LC-MS for Structural Elucidation
When an unknown impurity is detected by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for its identification.
-
Objective: To determine the mass-to-charge ratio (m/z) of the unknown impurity and its fragmentation pattern to propose a chemical structure.
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).
-
Methodology:
-
Step 1 (Separation): Use an HPLC method similar to the one described above to separate the impurity from the API. The mobile phase buffers must be volatile (e.g., ammonium acetate or formic acid instead of phosphate).[4]
-
Step 2 (Ionization): Use an appropriate ionization source, typically Electrospray Ionization (ESI) in positive mode, which will protonate the molecules to generate [M+H]⁺ ions.
-
Step 3 (MS Scan): Perform a full scan to determine the m/z of the parent ion of the impurity. A high-resolution mass spectrometer (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.[19]
-
Step 4 (MS/MS Fragmentation): Isolate the parent ion of the impurity and subject it to fragmentation (e.g., via collision-induced dissociation). The resulting fragment ions provide structural information.
-
Step 5 (Interpretation): Analyze the mass difference between the impurity and the API, along with the fragmentation pattern, to deduce the structural modification (e.g., addition of an oxygen atom, loss of a functional group).[4][21]
-
Sources
- 1. Itraconazole - Wikipedia [en.wikipedia.org]
- 2. Itraconazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. tsijournals.com [tsijournals.com]
- 5. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jpionline.org [jpionline.org]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 9. jocpr.com [jocpr.com]
- 10. Prepartion method of itraconazole - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereochemical aspects of itraconazole metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro analysis of itraconazole cis-diastereoisomers inhibition of nine cytochrome P450 enzymes: stereoselective inhibition of CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journal.ksiec.or.kr [journal.ksiec.or.kr]
- 16. CN101775009B - Synthesis method and purification method of itraconazole - Google Patents [patents.google.com]
- 17. ipass.telangana.gov.in [ipass.telangana.gov.in]
- 18. pharmaffiliates.com [pharmaffiliates.com]
- 19. Bot Verification [rasayanjournal.co.in]
- 20. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. appslab.thermofisher.com [appslab.thermofisher.com]
- 23. jocpr.com [jocpr.com]
- 24. academic.oup.com [academic.oup.com]
- 25. researchgate.net [researchgate.net]
- 26. uniblrepo1.storage.googleapis.com [uniblrepo1.storage.googleapis.com]
- 27. uspnf.com [uspnf.com]
An In-depth Technical Guide to Itraconazole and Its Related Compounds for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of itraconazole, a broad-spectrum triazole antifungal agent. We will delve into its core chemical structure, mechanism of action, synthesis pathways, and, most critically, the landscape of its related compounds. This document is designed for researchers, analytical scientists, and drug development professionals who require a deep understanding of itraconazole's chemistry and the methodologies for its characterization.
The Itraconazole Molecule: Structure and Function
Itraconazole is a synthetic triazole antifungal agent that is administered orally for the treatment of a variety of fungal infections. Its efficacy stems from its ability to disrupt the fungal cell membrane, a critical component for the organism's survival.
Core Chemical Structure
Itraconazole is a complex molecule characterized by a dioxolane ring, a triazole moiety, and a piperazine core, attached to two distinct side chains. Its full chemical name is 4-(4-(4-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-2-(sec-butyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.
Caption: Chemical structure of the itraconazole molecule with key functional groups highlighted.
Mechanism of Action: Inhibition of Ergosterol Synthesis
The primary mechanism of action for itraconazole, like other azole antifungals, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial in the fungal biosynthetic pathway for ergosterol, the main sterol component of the fungal cell membrane. By inhibiting this enzyme, itraconazole disrupts the production of ergosterol, leading to the accumulation of toxic methylated sterol precursors. This alters the membrane's integrity and fluidity, ultimately inhibiting fungal growth and replication.
Caption: Itraconazole's inhibition of the ergosterol biosynthesis pathway.
Itraconazole Related Compounds
The purity profile of any active pharmaceutical ingredient (API) is critical for its safety and efficacy. Itraconazole related compounds can originate from the synthesis process, degradation, or in-vivo metabolism.
Process-Related Impurities
These impurities are by-products or unreacted intermediates from the synthetic route. A common synthesis of itraconazole involves the condensation of a triazolone side chain with a piperazine derivative, which itself is coupled to the dichlorophenyl-dioxolane core. Impurities can arise from incomplete reactions or side reactions at any of these stages.
Caption: A simplified workflow illustrating the synthesis of itraconazole.
Metabolites
Once administered, itraconazole is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. The major active metabolite is hydroxyitraconazole , which also possesses significant antifungal activity. Other minor metabolites are also formed through N-dealkylation and oxidation reactions.
Degradation Products
Itraconazole can degrade under stress conditions such as exposure to acid, base, heat, or light. Hydrolysis of the ester-like linkages in the dioxolane ring is a potential degradation pathway.
Summary of Key Related Compounds
The following table summarizes some of the known related compounds of itraconazole. The structures for many specific process impurities are proprietary to manufacturers, but pharmacopeial standards often list them by their relative retention times in standardized HPLC methods.
| Compound Name | Type | Origin | Significance |
| Hydroxyitraconazole | Metabolite | In-vivo hydroxylation | Major active metabolite, contributes to therapeutic effect |
| N-dealkylated Itraconazole | Metabolite | In-vivo metabolism | Minor metabolite with reduced or no activity |
| Itraconazole cis-isomers | Process Impurity | Synthesis | Diastereomers with potentially different efficacy/toxicity |
| Starting Materials/Intermediates | Process Impurity | Incomplete reaction | Monitored as part of quality control |
| Degradants | Degradation Product | Storage/Stress | Indicates product instability; must be controlled within limits |
Analytical Characterization
Robust analytical methods are essential for ensuring the quality, purity, and stability of itraconazole. High-Performance Liquid Chromatography (HPLC) is the primary technique used.
Analytical Workflow for Impurity Profiling
A typical workflow involves initial separation and detection by HPLC with a UV detector, followed by mass spectrometry for identification and structural elucidation of unknown peaks.
Caption: Standard analytical workflow for itraconazole impurity profiling.
Experimental Protocol: HPLC Method for Itraconazole and Related Compounds
This protocol is a representative example based on methods described in pharmacopeias like the United States Pharmacopeia (USP). It is designed for the separation of itraconazole from its potential impurities.
Objective: To quantify itraconazole and separate its known and unknown impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV-Vis Detector
-
Chromatographic Data System
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 25 30 70 30 30 70 31 70 30 | 40 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 263 nm
-
Injection Volume: 20 µL
Methodology:
-
Standard Preparation: Prepare a standard solution of Itraconazole Reference Standard at a concentration of approximately 0.5 mg/mL in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Sample Preparation: Prepare a sample solution of the Itraconazole API or drug product at the same concentration as the standard solution.
-
System Suitability:
-
Inject the standard solution five replicate times.
-
The relative standard deviation (RSD) for the peak area of itraconazole should be not more than 2.0%.
-
The tailing factor for the itraconazole peak should be not more than 2.0.
-
-
Analysis:
-
Inject the diluent as a blank.
-
Inject the standard and sample solutions.
-
Identify the peaks based on their retention times relative to the main itraconazole peak.
-
Calculate the percentage of each impurity using the principle of area normalization or against a qualified impurity standard.
-
Causality and Rationale:
-
C18 Column: The non-polar C18 stationary phase provides good retention and separation for the relatively non-polar itraconazole molecule and its related compounds.
-
Gradient Elution: A gradient program (changing the ratio of Mobile Phase A to B over time) is necessary to elute compounds with a wide range of polarities, from early-eluting polar degradants to the late-eluting, highly non-polar itraconazole itself.
-
UV Detection at 263 nm: This wavelength provides good sensitivity for itraconazole and its structurally related compounds, which share similar chromophores.
-
Trifluoroacetic Acid (TFA): The addition of an acid like TFA to the mobile phase helps to improve peak shape by suppressing the ionization of any free amine groups.
Conclusion
A thorough understanding of itraconazole's related compounds is paramount in the development, manufacturing, and quality control of this important antifungal agent. The presence of impurities can affect the drug's safety and efficacy. Therefore, the use of robust, validated analytical methods, such as the HPLC protocol detailed here, is essential for ensuring that itraconazole products meet the stringent requirements set by regulatory authorities. Further characterization using advanced techniques like LC-MS/MS is critical for identifying novel impurities and deepening our understanding of the molecule's behavior under various conditions.
References
-
Title: Itraconazole: a new oral antifungal agent. Source: Journal of the American Academy of Dermatology. URL: [Link]
-
Title: The mechanism of action of azole antifungals. Source: A chapter from the book "Antifungal Agents". URL: [Link]
-
Title: Itraconazole and hydroxyitraconazole serum concentrations are not correlated with CYP3A422 and CYP3A53 genotypes in a cohort of immunocompromised patients. Source: Medical Mycology. URL: [Link]
-
Title: Itraconazole and its active metabolite hydroxy-itraconazole in the treatment of tinea corporis, tinea cruris, and tinea pedis. Source: Journal of the American Academy of Dermatology. URL: [Link]
Controlling Itraconazole: A Guide to Pharmacopeial Reference Standards and Impurity Profiling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Itraconazole
Itraconazole is a potent, broad-spectrum triazole antifungal agent widely used for treating a variety of systemic and superficial fungal infections.[1][2] Its therapeutic efficacy is intrinsically linked to its quality, purity, and strength. In the landscape of pharmaceutical manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety. Impurities, which can originate from the synthesis process, degradation of the drug substance, or interaction with excipients, can potentially impact the stability of the drug product and, in some cases, introduce toxicological risks.[][4][5]
International regulatory bodies, through frameworks like the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances and products.[5][6] The foundation of this control strategy lies in the use of highly characterized chemical reference standards. These standards are the benchmarks against which the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished products are measured.[7][8]
This guide provides a comprehensive technical overview of the pharmacopeial reference standards for Itraconazole impurities. It is designed to equip researchers, analytical scientists, and drug development professionals with the foundational knowledge and practical insights required to navigate the complex regulatory and analytical landscape of impurity control. We will delve into the requirements of major pharmacopeias, the nature of Itraconazole impurities, the hierarchy and qualification of reference standards, and the validated analytical methodologies that form the backbone of a robust control strategy.
The Pharmacopeial Framework for Itraconazole Impurity Control
The quality standards for Itraconazole are officially codified in monographs published by major pharmacopeias, including the United States Pharmacopeia (USP), the European Pharmacopoeia (Ph. Eur.), and the Japanese Pharmacopoeia (JP).[9][10][11] These monographs are the authoritative source, providing detailed analytical procedures and acceptance criteria for Itraconazole and its specified impurities.
The European Pharmacopoeia, for instance, lists several specified impurities for Itraconazole, designated by letters (e.g., Impurity B, C, D, E, F, G).[9] The USP monograph also outlines tests for organic impurities, ensuring that any potential contaminants are controlled within safe limits.[10][12] The use of official pharmacopeial reference standards, such as USP Reference Standards (RS) or Ph. Eur. Chemical Reference Substances (CRS), is mandatory for performing the tests described in these monographs.[13][14]
Comparative Overview of Specified Itraconazole Impurities
The following table summarizes the key specified organic impurities for Itraconazole as listed in the European Pharmacopoeia. These impurities represent known process-related compounds or degradation products that must be monitored.
| Impurity Designation (Ph. Eur.) | Chemical Name / Description | Molecular Formula | Likely Origin |
| Itraconazole | 4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one | C₃₅H₃₈Cl₂N₈O₄ | API |
| Impurity B | 4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one | C₃₅H₃₈Cl₂N₈O₄ | Process-Related |
| Impurity C | Itraconazole Isomer | C₃₄H₃₆Cl₂N₈O₄ | Process-Related |
| Impurity D | Itraconazole Isomer | C₃₄H₃₆Cl₂N₈O₄ | Process-Related |
| Impurity E | Itraconazole Isomer | C₃₅H₃₈Cl₂N₈O₄ | Process-Related |
| Impurity F | 2-butyl-4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one[15] | C₃₅H₃₈Cl₂N₈O₄ | Process-Related |
| Impurity G | Dimer impurity | C₃₅H₃₈Cl₂N₈O₄ | Process-Related |
This table is compiled based on information from the European Pharmacopoeia and commercial suppliers of reference standards.[9][15][16]
The Hierarchy and Traceability of Reference Standards
The accuracy of any impurity analysis is directly dependent on the quality of the reference standards used.[7] A clear hierarchy exists to ensure analytical results are reliable and traceable.
-
Primary Chemical Reference Substance: This is the highest level of standard. It is a substance that is widely acknowledged to have the appropriate qualities within a specified context and is accepted without requiring comparison to another chemical substance.[8] Pharmacopoeial standards (USP RS, Ph. Eur. CRS) are primary standards.[17] They are extensively characterized to confirm their structure and assign a purity value, often with a purity of 99.5% or higher.[17]
-
Secondary Chemical Reference Substance (Working Standard): This is a substance whose characteristics are assigned and calibrated by comparison with a primary reference substance.[8][18] Laboratories often prepare secondary standards for routine use to conserve the more expensive primary standards. The qualification of a secondary standard against a primary standard is a critical process to ensure its suitability.[18]
The following diagram illustrates the essential traceability chain in reference standard management.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. database.ich.org [database.ich.org]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. veeprho.com [veeprho.com]
- 8. who.int [who.int]
- 9. drugfuture.com [drugfuture.com]
- 10. uspnf.com [uspnf.com]
- 11. mhlw.go.jp [mhlw.go.jp]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Itraconazole USP Reference Standard CAS 84625-61-6 Sigma-Aldrich [sigmaaldrich.com]
- 14. Detailed view [crs.edqm.eu]
- 15. Itraconazole EP Impurity F | CymitQuimica [cymitquimica.com]
- 16. Itraconazole Impurities | SynZeal [synzeal.com]
- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 18. resolvemass.ca [resolvemass.ca]
Definitive Identification and Characterization of the Itraconazole N4-Isomer in Drug Substance
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Itraconazole, a potent triazole antifungal agent, is a structurally complex molecule where the potential for isomeric impurities presents a significant analytical challenge.[1] This guide provides a comprehensive, field-proven framework for the definitive identification and characterization of the Itraconazole N4-isomer, a critical process-related impurity. Adherence to stringent regulatory standards, such as the International Council for Harmonisation (ICH) Q3A guidelines, is not merely a compliance exercise but a fundamental component of ensuring drug safety and efficacy.[2][3] This document moves beyond rote protocols to elucidate the scientific rationale behind the multi-modal analytical strategy required, combining high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
The Regulatory Imperative and the Isomeric Challenge
The presence of impurities in an Active Pharmaceutical Ingredient (API) can impact its quality, safety, and efficacy.[3] The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances.[2][4] For any impurity found at a level greater than the identification threshold (typically ≥0.10% for a maximum daily dose of ≤2g), its structure must be elucidated.[5][6]
The Itraconazole N4-isomer is a constitutional isomer of the active substance, differing in the attachment point of the dichlorophenyl-dioxolane moiety to the 1,2,4-triazole ring. While the parent drug features substitution at the N1 position, the isomer is substituted at the N4 position. This subtle structural difference can potentially alter pharmacological and toxicological properties, making its unambiguous identification and control essential.
Caption: Chemical structures of Itraconazole and its N4-Isomer.
The Strategic Analytical Workflow
Identifying an isomer requires a multi-faceted approach. Since isomers have identical mass, mass spectrometry alone is insufficient for initial identification and must be preceded by a robust separation technique. The definitive structural proof is then provided by NMR spectroscopy.
Caption: High-level workflow for N4-Isomer identification.
Core Methodology I: Chromatographic Separation
The cornerstone of this analysis is achieving baseline separation of the N4-isomer from the Itraconazole API. Due to their structural similarity and hydrophobicity, a high-resolution reversed-phase HPLC or UHPLC method is required.[7][8]
Expert Rationale: The choice of a C18 stationary phase is driven by the nonpolar nature of Itraconazole. The key to separating these isomers lies in exploiting subtle differences in their polarity and interaction with the stationary phase. The mobile phase composition, particularly the use of an ion-pairing agent like tetrabutylammonium hydrogen sulfate or precise pH control with a buffer, is critical. These modifiers can subtly alter the retention characteristics of the triazole and piperazine nitrogens, enhancing selectivity between the N1 and N4 isomers.[9][10]
Detailed Protocol: HPLC-UV Method
-
Instrumentation: HPLC or UPLC system with a UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent sub-2 µm for UPLC).
-
Mobile Phase A: 0.08M Tetrabutylammonium hydrogen sulfate buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient program is typically necessary to resolve the isomer from the main peak and other potential impurities. An example gradient is:
-
0-5 min: 35% B
-
5-20 min: 35% to 65% B
-
20-25 min: 65% B
-
25.1-30 min: Return to 35% B (re-equilibration)
-
-
Flow Rate: 1.5 mL/min.[9]
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the drug substance in a suitable solvent (e.g., methanol or a mixture of methanol/tetrahydrofuran) to a concentration of approximately 1 mg/mL.[11][12]
System Suitability: The method must be validated to ensure resolution between the Itraconazole and N4-isomer peaks is >2.0, and the tailing factor for the Itraconazole peak is <1.5.
Core Methodology II: Spectroscopic Identification
A. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS serves to confirm that the separated impurity peak has the same mass as Itraconazole, solidifying its identity as an isomer.
Expert Rationale: Electrospray ionization (ESI) in positive ion mode is ideal for this analysis, as the multiple nitrogen atoms in Itraconazole are readily protonated.[13] While both isomers will show an identical protonated molecular ion ([M+H]⁺) at m/z 705.2, their fragmentation patterns in tandem MS (MS/MS) may differ. The stability of the N-C bond connecting the triazole ring to the dioxolane moiety could vary between the N1 and N4 positions, potentially leading to different relative abundances of fragment ions. This provides a secondary layer of confirmation.
Experimental Protocol: LC-MS/MS
-
LC System: Couple the validated HPLC/UPLC method directly to the MS.
-
Ionization Source: ESI, Positive Mode.
-
MS Analyzer: Triple Quadrupole (TQ) or Quadrupole Time-of-Flight (Q-TOF).
-
Full Scan (MS1): Scan a range of m/z 100-1000 to detect the protonated molecular ion of the eluting peaks.
-
Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 705.2) for both the API and the isomer peak and subject them to collision-induced dissociation (CID). Compare the resulting fragmentation spectra.
| Parameter | Itraconazole (API) | Itraconazole N4-Isomer |
| Retention Time (RT) | Varies (e.g., ~15 min) | Elutes closely to API |
| UV λmax | ~225-265 nm | ~225-265 nm |
| [M+H]⁺ (m/z) | 705.2 | 705.2 |
| Key MS/MS Fragments | Shared fragments expected; relative intensities may differ. | Shared fragments expected; relative intensities may differ. |
| Table 1: Summary of expected analytical data for Itraconazole and its N4-Isomer. |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for unambiguous structural elucidation of isomers.[14]
Expert Rationale: The chemical environment of the triazole ring protons and carbons is significantly different between the N1 and N4 isomers.
-
¹H NMR: In the N1-substituted Itraconazole, the two protons on the triazole ring are in inequivalent positions and will appear as two distinct singlets.[15] In the N4-substituted isomer, due to the plane of symmetry through the C-S-C bond of the triazolone ring, the two triazole protons are equivalent and should appear as a single, integrated singlet.
-
¹³C NMR: Similarly, the carbon signals for the triazole ring will show distinct chemical shifts, reflecting the different substitution pattern.
-
2D NMR (HSQC, HMBC): These experiments can be used to confirm the connectivity between protons and carbons, providing irrefutable proof of the N4 linkage.[16]
Experimental Protocol: NMR
-
Isolation: If the impurity level is sufficient, the N4-isomer must be isolated from the drug substance using preparative HPLC.
-
Sample Preparation: Dissolve the isolated impurity (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).
-
Analysis: Compare the spectra of the isolated impurity with the Itraconazole reference standard, focusing on the chemical shifts and coupling patterns of the triazole ring nuclei.[17]
Conclusion
The definitive identification of the Itraconazole N4-isomer is a critical task that relies on a systematic and scientifically-grounded approach. It is not a single method but the synergistic application of high-resolution chromatography (HPLC/UPLC) for separation, mass spectrometry for mass confirmation, and NMR spectroscopy for absolute structural proof. This guide provides the strategic framework and detailed methodologies necessary for researchers and drug development professionals to confidently characterize such critical impurities, ensuring compliance with global regulatory standards and safeguarding the quality and safety of the final drug product.
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
-
Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. (2020). Asian Journal of Pharmacy and Technology. [Link]
-
Yao, M., & Srinivas, N. R. (2009). Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives. Biomedical Chromatography, 23(7), 677–691. [Link]
-
Impurities in new drug substance| ICH Q3A(R2). (2024). YouTube. [Link]
-
FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. (n.d.). ECA Academy. [Link]
-
Nirmal, M. K., et al. (2017). Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. Der Pharmacia Lettre, 9(10), 36-43. [Link]
-
Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023). BfArM. [Link]
-
Itraconazole: A literature review on analytical and bio-analytical methods. (2021). ResearchGate. [Link]
-
Quality: impurities. (n.d.). European Medicines Agency. [Link]
-
Verma, V., & Singh, U. K. (2016). Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research, 8(3), 58-63. [Link]
-
Guidance for Industry Q3A Impurities in New Drug Substances. (2008). FDA. [Link]
-
Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. (2013). Journal of Chromatographic Science. [Link]
-
ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP‑HPLC, HRMS AND NMR. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Paruchuri, S., & Pavani, H. (n.d.). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. International Journal of Pharmaceutical Erudition. [Link]
-
Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. (2020). NIH. [Link]
-
Investigation of the Detailed Internal Structure and Dynamics of Itraconazole by Solid-State NMR Measurements. (2019). PubMed Central. [Link]
-
Itraconazole-impurities. (n.d.). Pharmaffiliates. [Link]
-
Consiglio, A. R., et al. (2013). Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. Journal of Chromatographic Science, 51(3), 209-215. [Link]
-
Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form. (2012). PubMed Central. [Link]
-
Peeters, J., et al. (2002). 1H and 13C nuclear magnetic resonance studies of the sites of protonation in itraconazole and fluconazole. Journal of Pharmaceutical Sciences, 91(6), 1414-1422. [Link]
-
NMR spectra of itraconazole. (n.d.). ResearchGate. [Link]
-
Forced degradation studies results of itraconazole and terbinafine HCl. (2022). ResearchGate. [Link]
-
Malenović, A., et al. (2012). Chemometrically assissted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities. Acta Pharmaceutica, 62(1), 47-61. [Link]
-
Munigela, N., et al. (n.d.). Spectral characterization of itraconazole impurities in the drug product. Trade Science Inc. [Link]
-
Structures of the four stereoisomers of itraconazole. (n.d.). ResearchGate. [Link]
-
Kumar, A., et al. (2015). Development and Validation of RP-HPLC Method for the Determination of Itraconazole in Bulk and Capsule Dosage Form. International Journal of Pharmaceutical Sciences Review and Research, 31(2), 159-162. [Link]
-
Development and validation of stability indicating RP-HPLC and UV- Spectrophotometric method for estimation of Itraconazole in bulk. (2019). JETIR. [Link]
-
High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). (n.d.). Shimadzu. [Link]
-
High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). (n.d.). Shimadzu. [Link]
-
UPLC-MS/MS Analysis of Azole Antifungals in Serum for Clinical Research. (n.d.). Waters. [Link]
-
Synthesis and Evaluation of Itraconazole Analogues for the Treatment of Medulloblastoma. (2018). University of Kansas. [Link]
- Itraconazole isomer and medical application thereof. (2013).
-
Development and Validation of Itraconazole capsule by using HPLC. (2023). ChemRxiv. [Link]
-
Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals. (2011). PubMed Central. [Link]
-
Kumar, A., et al. (2022). Development and In-Vitro Evaluation of Itraconazole Loaded Nanoemulsion. Journal of Drug Delivery and Therapeutics, 12(3), 31-42. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. jpionline.org [jpionline.org]
- 4. database.ich.org [database.ich.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. jocpr.com [jocpr.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ijrpb.com [ijrpb.com]
- 10. academic.oup.com [academic.oup.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. uniblrepo1.storage.googleapis.com [uniblrepo1.storage.googleapis.com]
- 13. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of the Detailed Internal Structure and Dynamics of Itraconazole by Solid-State NMR Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tsijournals.com [tsijournals.com]
- 17. 1H and 13C nuclear magnetic resonance studies of the sites of protonation in itraconazole and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
HPLC analytical method for Itraconazole Impurity B quantification
An Application Note for the Quantification of Itraconazole Impurity B using a Stability-Indicating HPLC Method
Introduction: The Analytical Imperative for Itraconazole Purity
Itraconazole is a broad-spectrum triazole antifungal agent widely used for treating a range of fungal infections.[1] As a synthetic compound, its manufacturing process can lead to the formation of related substances or impurities.[] One such critical impurity is Itraconazole EP Impurity B, also known as the Itraconazole N4-Isomer.[3][4] This impurity is a positional isomer of Itraconazole, differing in the attachment point of a triazole ring.[3] Regulatory bodies like the European Pharmacopoeia (EP) mandate strict control over this and other specified impurities to ensure the safety and efficacy of the final drug product.[5]
The objective of pharmaceutical analysis in this context is not merely to confirm the presence of the active pharmaceutical ingredient (API), but to rigorously quantify any impurities. A robust, accurate, and precise analytical method is therefore indispensable. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Itraconazole Impurity B. The method is designed and validated to be specific and sensitive, capable of separating Impurity B from the main Itraconazole peak and other potential degradation products, ensuring its suitability for routine quality control and stability studies.[6]
Methodological Rationale: Designing a Fit-for-Purpose HPLC Protocol
The development of a successful HPLC method hinges on the careful selection of chromatographic parameters tailored to the physicochemical properties of the analyte and its related substances. Itraconazole and its impurities are relatively non-polar molecules, making reversed-phase chromatography the logical choice.
-
Column Chemistry: A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which provides strong retention for non-polar compounds like Itraconazole. The high surface area and carbon load of modern C18 columns ensure high-resolution separation.
-
Mobile Phase Selection: The mobile phase consists of an aqueous buffer and an organic modifier. An acidic buffer (e.g., ammonium phosphate adjusted to an acidic pH) is often used to suppress the ionization of the basic nitrogen atoms in the Itraconazole molecule, leading to sharper, more symmetrical peaks. Acetonitrile is chosen as the organic modifier due to its strong elution strength and low UV cutoff, which is critical for sensitive detection.[7] A gradient elution is employed to ensure that both the less retained impurities and the highly retained Itraconazole peak are eluted within a reasonable timeframe with optimal resolution.
-
Detection Wavelength: The UV detection wavelength is selected based on the UV absorbance spectra of both Itraconazole and Impurity B. A wavelength of 225 nm is often used as it provides a good response for both the API and its related substances as specified in pharmacopeial methods.[5]
This systematic approach ensures the development of a method that is not only effective but also scientifically sound and justifiable.
Experimental Protocol
Instrumentation and Chromatographic Conditions
The following table summarizes the instrumental setup and optimized conditions for the analysis.
| Parameter | Specification |
| HPLC System | Agilent 1200 RRLC Series or equivalent UPLC/HPLC system with a gradient pump, autosampler, column oven, and PDA/UV detector.[8] |
| Column | C18, 100 mm x 4.6 mm, 3 µm particle size (e.g., ThermoHypersil BDS C18).[7] |
| Mobile Phase A | 0.08M Tetrabutylammonium Hydrogen Sulfate.[7][9] |
| Mobile Phase B | Acetonitrile (HPLC Grade). |
| Gradient Program | Time (min) |
| 0.0 | |
| 12.0 | |
| 15.0 | |
| 20.0 | |
| Flow Rate | 1.5 mL/min.[7] |
| Column Temperature | 30 °C.[10] |
| Detection Wavelength | 225 nm.[5] |
| Injection Volume | 10 µL. |
| Run Time | 20 minutes. |
Preparation of Solutions
-
Diluent: Methanolic Hydrochloric Acid (Prepare by mixing methanol and hydrochloric acid in an appropriate ratio, e.g., as specified in the European Pharmacopoeia).[5]
-
Standard Stock Solution (Itraconazole): Accurately weigh and transfer about 25 mg of USP Itraconazole RS into a 50 mL volumetric flask. Add approximately 30 mL of Diluent, sonicate to dissolve, and dilute to volume with Diluent.
-
Impurity B Stock Solution: Accurately weigh and transfer about 5 mg of Itraconazole Impurity B RS into a 100 mL volumetric flask. Add approximately 70 mL of Diluent, sonicate to dissolve, and dilute to volume with Diluent.
-
System Suitability Solution (Spiked Standard): Prepare a solution containing a known concentration of Itraconazole (e.g., 0.1 mg/mL) and spike it with Impurity B and other relevant impurities at the specification limit (e.g., 0.3%). The USP Itraconazole System Suitability Mixture RS can also be used.[11][12]
-
Sample Solution (Test Solution): Accurately weigh and transfer a quantity of the test substance equivalent to 100 mg of Itraconazole into a 100 mL volumetric flask. Add approximately 70 mL of Diluent, sonicate for 15 minutes to dissolve, and dilute to volume with Diluent.[5]
Method Validation: A Cornerstone of Trustworthiness
Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The protocol described here must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]
Caption: Logical workflow for HPLC method validation according to ICH Q2(R1) guidelines.
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] To demonstrate this, forced degradation studies are performed on the Itraconazole drug substance.[16][17]
-
Protocol: Expose the Itraconazole sample to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (30% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.[6][10][18]
-
Analysis: Analyze the stressed samples alongside an unstressed sample. The method is considered specific if Impurity B and any formed degradation products are well-resolved from the main Itraconazole peak (Resolution > 2.0). Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally pure.[7]
System Suitability
Before commencing any validation or routine analysis, the suitability of the chromatographic system must be verified.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 for the Itraconazole peak | Ensures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 for the Itraconazole peak | Measures column efficiency. |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates injection precision. |
| Resolution (Rs) | Rs ≥ 2.0 between Impurity B and Itraconazole | Confirms separation capability. |
Linearity
Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response.
-
Protocol: Prepare a series of at least five solutions of Itraconazole Impurity B ranging from the Limit of Quantitation (LOQ) to 150% of the specified limit (e.g., if the limit is 0.3%, the range could be ~0.05% to 0.45%).
-
Analysis: Plot the peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (% Recovery)
Accuracy is determined by applying the method to samples to which a known amount of the impurity has been added.
-
Protocol: Spike a sample of Itraconazole with Impurity B at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate.
-
Analysis: Calculate the percentage recovery of the added impurity.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[19]
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day Precision): Analyze six replicate samples of Itraconazole spiked with Impurity B at the 100% specification level on the same day, by the same analyst.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the set of measurements should not be more than 5.0%.[6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ establish the lowest concentration of the impurity that can be reliably detected and quantified, respectively.
-
Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the response.
-
Acceptance Criteria:
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.[20] The LOQ must be at or below the reporting threshold for impurities.
-
Robustness
Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2 °C)
-
Mobile Phase Composition (e.g., ± 2% organic content)
-
-
Analysis: Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor).
-
Acceptance Criteria: The system suitability criteria must still be met under all varied conditions.[19]
Workflow for Routine Analysis
The following diagram illustrates the standard operating procedure for quantifying Itraconazole Impurity B in a test sample.
Caption: Step-by-step workflow for the routine HPLC analysis of Itraconazole Impurity B.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the quantification of Itraconazole Impurity B. The detailed protocol, from chromatographic conditions to a full validation strategy based on ICH guidelines, ensures that the method is robust, reliable, and fit for its intended purpose in a regulated pharmaceutical environment.[21] By explaining the rationale behind key experimental choices, this guide serves not only as a protocol but also as a training tool for researchers, scientists, and drug development professionals tasked with ensuring the quality and safety of Itraconazole.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [13]
-
Development and validation of stability indicating RP-HPLC and UV- Spectrophotometric method for estimation of Itraconazole in bulk. Jetir.Org. [16]
-
Stability-indicating method development and validation of itraconazole and terbinafine hcl in bulk and pharmaceutical tablet dosage form. SciSpace. [10]
-
Stability Indicating RP-HPLC Method For Determination Of Itraconazole In Bulk Drug And In Capsule Dosage Form. ResearchGate. [6]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [14]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [15]
-
Quality Guidelines. International Council for Harmonisation.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [21]
-
Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. International Journal of Pharmacy and Biological Sciences. [20]
-
Development and Validation of Itraconazole capsule by using HPLC. ChemRxiv.
-
Itraconazole EP Impurity B. SynZeal. [3]
-
A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. Global Journal of Pharmacy & Pharmaceutical Sciences. [7]
-
Itraconazole EP Impurity B | CAS 854372-77-3. Veeprho. [4]
-
ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP-HPLC, HRMS AND NMR. International Journal of Applied Pharmaceutics. [17]
-
Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form. PMC - NIH. [18]
-
Itraconazole EP Impurity B | CAS No- 854372-77-3. Simson Pharma Limited.
-
Itraconazole EP Impurity B | 854372-77-3. Chemicea.
-
ITRACONAZOLE Itraconazolum. EDQM. [5]
-
Itraconazole and Impurities. BOC Sciences. []
-
Itraconazole EP Impurity B. Briti Scientific.
-
Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. ResearchGate. [8]
-
Itraconazole | C35H38Cl2N8O4 | CID 55283. PubChem - NIH. [1]
-
Itraconazole EP Impurity B. Allmpus.
-
Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research. [22]
-
Development and validation of an RP-HPLC method for the quantitative estimation of itraconazole in bulk and capsule dosage forms. International Journal of Science and Research Archive. [19]
-
Development of validated RP-HPLC method for the estimation of Itraconazole in pure and pharmaceutical dosage form. International Journal of Pharmacy & Technology. [23]
-
Itraconazole Capsules. USP-NF. [11]
-
Itraconazole. USP-NF. [12]
-
Optimization of USP Monograph for Itraconazole. HALO Columns. [9]
Sources
- 1. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Itraconazole EP Impurity B | 854372-77-3 | SynZeal [synzeal.com]
- 4. veeprho.com [veeprho.com]
- 5. drugfuture.com [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. ijrpb.com [ijrpb.com]
- 8. researchgate.net [researchgate.net]
- 9. halocolumns.com [halocolumns.com]
- 10. scispace.com [scispace.com]
- 11. uspnf.com [uspnf.com]
- 12. Itraconazole [doi.usp.org]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 15. fda.gov [fda.gov]
- 16. jetir.org [jetir.org]
- 17. Bot Verification [rasayanjournal.co.in]
- 18. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journalijsra.com [journalijsra.com]
- 20. ijpbs.com [ijpbs.com]
- 21. starodub.nl [starodub.nl]
- 22. jocpr.com [jocpr.com]
- 23. ajpaonline.com [ajpaonline.com]
Application Note: A Robust LC-MS/MS Protocol for the Sensitive and Specific Detection of Itraconazole Impurity B
Abstract
The accurate detection and quantification of pharmaceutical impurities are critical for ensuring drug safety and efficacy. Itraconazole Impurity B, a positional isomer of the active pharmaceutical ingredient (API), presents a significant analytical challenge due to its identical mass and similar physicochemical properties. This application note presents a comprehensive framework and a detailed protocol for the development and validation of a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Itraconazole Impurity B. By leveraging the power of modern UPLC/HPLC systems and triple quadrupole mass spectrometry, this guide provides researchers, scientists, and drug development professionals with the necessary tools to achieve robust chromatographic separation and confident mass-based detection, in line with stringent regulatory requirements.
Introduction: The Isomeric Challenge
Itraconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of fungal infections.[1] During its synthesis and storage, various impurities can arise, which must be monitored and controlled to meet regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[2] One of the most challenging of these is Itraconazole EP Impurity B, which is the N4-isomer of itraconazole.[3]
Unlike degradants or precursors with different molecular weights, Impurity B is a positional isomer, sharing the identical molecular formula (C₃₅H₃₈Cl₂N₈O₄) and monoisotopic mass as the parent drug.[4] This isomeric relationship renders simple mass detection insufficient for differentiation and necessitates a sophisticated analytical strategy that combines high-resolution chromatographic separation with the specificity of tandem mass spectrometry. This protocol provides a self-validating system to address this challenge head-on.
Foundational Strategy: Combining Separation and Specific Detection
Our approach is built on two core pillars: achieving baseline chromatographic resolution between the API and its isomer, and identifying unique mass fragmentation pathways for unequivocal detection.
-
Chromatographic Rationale: The European Pharmacopoeia demonstrates that Itraconazole and Impurity B can be separated, with Impurity B having a relative retention time (RRT) of approximately 0.7 compared to Itraconazole.[3] However, the pharmacopoeial method employs non-volatile ion-pairing agents (e.g., tetrabutylammonium hydrogen sulfate), which are incompatible with mass spectrometry.[5] The causality behind our method development, therefore, is to adapt this known separability to an MS-compatible mobile phase system using volatile buffers like ammonium formate or formic acid.
-
Mass Spectrometric Rationale: Tandem mass spectrometry (MS/MS) provides specificity by monitoring a specific fragmentation reaction: a precursor ion (the protonated molecule) is selected and fragmented, and a resulting product ion is detected. While Itraconazole and Impurity B have the same precursor ion (m/z 705.6), the position of the triazole nitrogen linkage influences the stability of the molecule and, consequently, its fragmentation pattern under collision-induced dissociation (CID). This difference, however subtle, is the key to selective detection.[6]
Caption: Figure 1. Overall experimental workflow.
Experimental Protocol Part 1: Mass Spectrometry Method Development
This section outlines the procedure to determine the unique MRM transitions for Itraconazole Impurity B, a prerequisite for quantitative analysis. This process requires a certified reference standard of the impurity.
3.1. Objective: To identify a stable precursor ion and at least two specific, intense product ions for Itraconazole and Itraconazole Impurity B for use in Multiple Reaction Monitoring (MRM).
3.2. Instrument and Reagents:
-
Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) source
-
Syringe pump for direct infusion
-
Reference Standards: Itraconazole, Itraconazole EP Impurity B
-
Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid
3.3. Protocol for Characterization:
-
Prepare Standards: Create individual solutions of Itraconazole and Impurity B at a concentration of ~1 µg/mL in the infusion solvent.
-
Tune Mass Spectrometer: Set the instrument to ESI positive ion mode.
-
Precursor Ion Identification: Infuse the Itraconazole solution (~10 µL/min) and acquire a full scan (Q1 scan) spectrum (e.g., m/z 400-800). The protonated molecule [M+H]⁺ should be the most abundant ion at m/z 705.6 . Repeat for the Impurity B standard to confirm it has the same precursor ion.
-
Product Ion Identification (MS/MS):
-
Set the mass spectrometer to product ion scan mode, selecting m/z 705.6 as the precursor ion.
-
Infuse the Itraconazole standard. Apply a range of collision energies (e.g., 10-60 eV) to induce fragmentation.
-
Identify the most stable and intense product ions. For Itraconazole, the primary product ion is well-documented as m/z 392.4 .[7]
-
Thoroughly clean the infusion line and repeat the process with the Impurity B standard.
-
Crucially, compare the product ion spectra. Due to the different nitrogen position in the triazole ring, the fragmentation pattern is expected to differ. Look for product ions that are unique to Impurity B or have a significantly different relative abundance compared to Itraconazole.
-
-
MRM Transition Selection: Based on the product ion scans, select at least two transitions for each compound (one for quantification, one for confirmation).
Caption: Figure 2. MS/MS logic for isomer differentiation.
3.4. Anticipated Results and Table of Parameters:
While the exact transitions for Impurity B must be determined experimentally, the final parameters will be populated in a table similar to the one below.
| Parameter | Itraconazole (API) | Itraconazole Impurity B | Internal Standard (Optional) |
| Precursor Ion (m/z) | 705.6 | 705.6 | e.g., Itraconazole-d5 (710.6) |
| Product Ion (Quant, m/z) | 392.4 | To be determined | To be determined |
| Product Ion (Qual, m/z) | To be determined | To be determined | To be determined |
| Dwell Time (ms) | 50 | 50 | 50 |
| Collision Energy (eV) | ~35-45 | To be optimized | To be optimized |
| Cone/Declustering (V) | To be optimized | To be optimized | To be optimized |
Experimental Protocol Part 2: Chromatographic Method
4.1. Objective: To achieve baseline separation (Resolution > 2.0) between Itraconazole and Itraconazole Impurity B using an MS-compatible UPLC/HPLC method.
4.2. Recommended Instrumentation and Consumables:
-
LC System: UPLC or high-performance HPLC system with a temperature-controlled column compartment.
-
Column: High-strength silica C18 column, e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[8] A robust C18 phase is critical for resolving structurally similar compounds.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Seal Wash: 90:10 Water:Acetonitrile.
-
Needle Wash: 50:50 Methanol:Water.
4.3. Chromatographic Conditions Protocol:
| Parameter | Recommended Setting | Rationale |
| Column Temperature | 40 °C | Enhances peak shape and reproducibility. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks. |
| Injection Volume | 2 µL | Minimizes peak distortion from injection solvent effects. |
| Gradient Program | See Table Below | A shallow gradient is necessary to resolve closely eluting isomers. |
Gradient Elution Table:
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 0.4 | 60.0 | 40.0 | Initial |
| 1.00 | 0.4 | 60.0 | 40.0 | 6 |
| 8.00 | 0.4 | 30.0 | 70.0 | 6 |
| 8.10 | 0.4 | 5.0 | 95.0 | 6 |
| 9.00 | 0.4 | 5.0 | 95.0 | 6 |
| 9.10 | 0.4 | 60.0 | 40.0 | 6 |
| 12.00 | 0.4 | 60.0 | 40.0 | 6 |
This gradient is a starting point. Based on the European Pharmacopoeia data indicating Impurity B is more polar (RRT ~0.7), it should elute before Itraconazole. The gradient slope between 1 and 8 minutes may need to be adjusted to maximize resolution.
Experimental Protocol Part 3: Sample and Standard Preparation
5.1. Objective: To prepare accurate and precise solutions for calibration and quality control.
5.2. Protocol:
-
Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of Itraconazole and Impurity B reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Intermediate Solutions: Prepare an intermediate stock of Itraconazole (e.g., 100 µg/mL) and a separate intermediate stock of Impurity B (e.g., 10 µg/mL) in methanol.
-
Calibration Curve Standards:
-
Prepare a working solution of the API (e.g., 10 µg/mL Itraconazole) in a 50:50 Methanol:Water diluent.
-
Perform serial dilutions of the Impurity B intermediate stock to create a calibration curve in the same diluent. A suggested range to cover typical impurity limits (e.g., 0.05% to 0.5% of a 1 mg/mL API test solution) would be 5 ng/mL to 500 ng/mL .
-
-
Sample Preparation (Drug Substance):
-
Accurately weigh ~25 mg of the Itraconazole drug substance into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to achieve a 1 mg/mL solution. This is the test solution.
-
Filter an aliquot through a 0.22 µm PVDF syringe filter before injection.
-
Experimental Protocol Part 4: Method Validation
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[10]
6.1. Specificity:
-
Procedure: Analyze blank diluent, a solution of Itraconazole API, and a solution of Impurity B standard. Spike the API solution with Impurity B to demonstrate baseline separation from the main peak and any other impurities.
-
Acceptance Criteria: The impurity peak should be free from interference at its retention time in the blank and API-only chromatograms. Resolution between Itraconazole and Impurity B should be ≥ 2.0.
6.2. Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
Procedure: Analyze a series of low-concentration Impurity B standards.
-
Acceptance Criteria: LOQ is the lowest concentration that can be quantified with acceptable precision (RSD ≤ 10%) and accuracy (e.g., 80-120%). LOD is typically determined as the concentration with a signal-to-noise ratio of ≥ 3. A target LOQ should be at or below the reporting threshold (e.g., 0.05%).
6.3. Linearity and Range:
-
Procedure: Analyze the calibration curve standards (e.g., 5 to 500 ng/mL) in triplicate.
-
Acceptance Criteria: The linear regression should have a coefficient of determination (r²) ≥ 0.995. The range is the interval from the LOQ to the highest standard that remains linear, accurate, and precise.
6.4. Accuracy:
-
Procedure: Spike a known amount of Impurity B standard into the API test solution at three concentration levels (e.g., LOQ, 100%, and 150% of the target impurity level). Analyze in triplicate.
-
Acceptance Criteria: The mean recovery should be within 85-115% at each level.
6.5. Precision (Repeatability and Intermediate Precision):
-
Procedure:
-
Repeatability: Analyze six independent preparations of the API spiked with Impurity B at 100% of the target level on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 15%.
6.6. Summary of Validation Parameters and Typical Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blanks, individual standards, and spiked samples | Resolution ≥ 2.0; No interference at RT of analyte |
| Linearity | 5-7 point calibration curve, in triplicate | r² ≥ 0.995 |
| Range | Confirmed by Linearity, Accuracy, Precision | From LOQ to 120% of specification limit |
| Accuracy (% Recovery) | Spike API at 3 levels (n=3) | 85-115% |
| Precision (% RSD) | Repeatability (n=6), Intermediate Precision | ≤ 15% |
| LOQ | S/N ≥ 10, with acceptable Accuracy & Precision | ≤ Reporting Threshold (e.g., 0.05%) |
| LOD | S/N ≥ 3 | Reportable |
Conclusion
This application note provides a comprehensive, scientifically-grounded protocol for the development and validation of a sensitive LC-MS/MS method for Itraconazole Impurity B. By systematically determining unique mass spectrometric parameters and optimizing a high-resolution, MS-compatible chromatographic separation, researchers can confidently and accurately quantify this critical isomeric impurity. Adherence to the detailed validation steps ensures that the resulting method is robust, reliable, and compliant with global regulatory expectations, ultimately contributing to the safety and quality of pharmaceutical products.
References
-
Munigela, N., Babu, J. M., et al. (2008). Spectral characterization of itraconazole impurities in the drug product. Analytical Chemistry, An Indian Journal, 7(2). Retrieved from [Link]
-
Ke, S., et al. (2023). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Pharmaceutical and Biomedical Analysis, 234, 115505. Retrieved from [Link]
-
Verma, V., & Singh, U. K. (2016). Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research, 8(3), 58-63. Retrieved from [Link]
-
Dolan, J. W. (2014). Validation of Impurity Methods, Part II. LCGC North America, 32(8), 572-577. Retrieved from [Link]
-
Sravani, G., & Haritha, P. (2013). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. Indian Journal of Research in Pharmacy and Biotechnology, 1(6), 858-864. Retrieved from [Link]
-
Waters Corporation. (n.d.). UPLC-MS/MS Analysis of Azole Antifungals in Serum for Clinical Research. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Retrieved from [Link]
-
Kłys, A., et al. (2016). Determination of itraconazole and its photodegradation products with kinetic evaluation by ultra-performance liquid chromatography/tandem mass spectrometry. Biomedical Chromatography, 30(11), 1733-1743. Retrieved from [Link]
-
Dodds, J. N., et al. (2019). Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. Metabolites, 9(5), 96. Retrieved from [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
-
Pharmaceutical Technology. (2012). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55283, Itraconazole. Retrieved from [Link]
-
Liu, D., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 25(5), 1222. Retrieved from [Link]
-
Isoherranen, N., et al. (2012). Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals. Drug Metabolism and Disposition, 40(7), 1357-1366. Retrieved from [Link]
- European Pharmacopoeia. (n.d.). Itraconazole Monograph. (Version 7.0).
-
Chouinard, C. (2020). Ion Mobility-Mass Spectrometry in the Omics. LabRoots. Retrieved from [Link]
-
University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]
-
Vujanovic, I., et al. (2015). Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 183-189. Retrieved from [Link]
-
Journal of Chromatographic Science. (2013). Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. Retrieved from [Link]
-
Rhim, S. Y., et al. (2009). A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(3), 161-166. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Itraconazole-impurities. Retrieved from [Link]
-
Patel, R. B., et al. (2012). Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form. Journal of Planar Chromatography-Modern TLC, 25(5), 458-462. Retrieved from [Link]
-
Das, A., & Adhikary, M. (2022). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Engineered Science. Retrieved from [Link]
-
Dodds, J. N., et al. (2019). Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples. PubMed. Retrieved from [Link]
-
U.S. Department of Energy, Office of Scientific and Technical Information. (2019). Ion mobility spectrometry and the omics: Distinguishing isomers, molecular classes and contaminant ions in complex samples. Retrieved from [Link]
Sources
- 1. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. drugfuture.com [drugfuture.com]
- 4. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid liquid chromatographic determination of itraconazole and its production impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Use of Itraconazole Impurity B as a Reference Standard in Pharmaceutical Quality Control
Introduction: The Imperative for Purity in Antifungal Therapeutics
Itraconazole is a potent, broad-spectrum triazole antifungal agent widely used for treating a range of systemic and superficial fungal infections.[1] Its mechanism of action involves the inhibition of lanosterol 14α-demethylase, an enzyme critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[] The integrity of this therapeutic action is contingent upon the purity of the Active Pharmaceutical Ingredient (API). In the synthesis and storage of Itraconazole, various related substances and degradation products can emerge as impurities.[3][4] These impurities, even in minute quantities, can potentially impact the drug's safety and efficacy.
Regulatory bodies worldwide, including the FDA and EMA, alongside pharmacopeias like the USP and Ph. Eur., mandate stringent control of impurities in pharmaceutical products.[5][6][7] This control is fundamentally reliant on the use of highly characterized reference standards.[8][9] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of Itraconazole Impurity B as a reference standard for the identification and quantification of this specific impurity in Itraconazole API, ensuring product quality and regulatory compliance.
Profile of the Analyte: Itraconazole and Impurity B
A thorough understanding of the API and its impurity is the foundation of any robust analytical method.
Itraconazole API
Itraconazole is a complex synthetic molecule with three chiral centers, existing as a racemic mixture of four diastereomers.[1] Its intricate structure makes its synthesis susceptible to the formation of process-related impurities, including isomers.[][10]
Itraconazole Impurity B
Itraconazole Impurity B is a specified impurity in the European Pharmacopoeia (EP). It is a positional isomer of Itraconazole, where the triazole ring is attached at the N4 position instead of the N1 position. This subtle structural difference necessitates a well-resolved analytical method to distinguish it from the parent API.
| Parameter | Information | Source(s) |
| Chemical Name | 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one | [11][12][13] |
| Common Synonyms | Itraconazole N4-Isomer, (1,2,4-Triazol-4-yl) Itraconazole | [11][13][14] |
| CAS Number | 854372-77-3 | [12][14][15] |
| Molecular Formula | C₃₅H₃₈Cl₂N₈O₄ | [12][15] |
| Molecular Weight | 705.63 g/mol | [12][15] |
| Origin Type | Process-Related Impurity (Isomer) | [][10] |
The Foundational Role of Reference Standards in QC
In pharmaceutical quality control, a reference standard is a highly purified and well-characterized material used as a benchmark for confirming the identity, strength, quality, and purity of a drug substance.[16][17] Its application is a mandatory part of Good Manufacturing Practices (GMP) and is scrutinized by regulatory agencies.
The primary functions of an impurity reference standard like Itraconazole Impurity B are:
-
Peak Identification: To unambiguously identify the chromatographic peak corresponding to the impurity in a sample of the API.[18]
-
System Suitability: To validate that the analytical system can adequately separate the impurity from the API and other components.
-
Quantification: To serve as the external standard for accurately calculating the concentration of the impurity present in the API.[9][18]
-
Method Validation: To establish the performance characteristics of an analytical method, including specificity, accuracy, precision, and linearity, as mandated by ICH Q2(R1) guidelines.[19][20][21]
Sources
- 1. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. <1086> IMPURITIES IN OFFICIAL ARTICLES [drugfuture.com]
- 4. uspnf.com [uspnf.com]
- 5. drugfuture.com [drugfuture.com]
- 6. knorspharma.com [knorspharma.com]
- 7. edqm.eu [edqm.eu]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. CN101391994A - Synthetic method of itraconazole key intermediate triazole compounds - Google Patents [patents.google.com]
- 11. Itraconazole EP Impurity B | 854372-77-3 | SynZeal [synzeal.com]
- 12. allmpus.com [allmpus.com]
- 13. Itraconazole EP Impurity B | 854372-77-3 [chemicea.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. J-STAR Research: Reference Standards Certification Experts [jstar-research.com]
- 17. who.int [who.int]
- 18. labinsights.nl [labinsights.nl]
- 19. database.ich.org [database.ich.org]
- 20. jordilabs.com [jordilabs.com]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Stability-Indicating RP-HPLC Assay for Itraconazole: Method Development, Forced Degradation, and Validation in Accordance with ICH Guidelines
An Application Note from the Office of the Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the development and validation of a stability-indicating assay method (SIAM) for the antifungal agent Itraconazole using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The chemical stability of a pharmaceutical compound is a critical attribute that impacts its safety and efficacy. Therefore, regulatory bodies like the International Conference on Harmonisation (ICH) mandate the use of validated stability-indicating methods for the analysis of drug substances and products.[1] This document outlines a systematic approach, beginning with forced degradation studies to generate potential degradation products under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. The developed HPLC method is designed to specifically quantify Itraconazole in the presence of these degradants, impurities, and formulation excipients. We further detail the validation of this method according to ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, and robustness, to ensure its suitability for routine quality control and stability testing.
Introduction: The Imperative for a Stability-Indicating Method
Itraconazole is a potent, broad-spectrum triazole antifungal agent used in the treatment of a variety of fungal infections.[2] Its chemical structure, (4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one), contains multiple sites susceptible to chemical degradation.[1] A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[3] The development of such a method is not merely a procedural requirement; it is a fundamental scientific necessity to guarantee that the drug product maintains its identity, strength, quality, and purity throughout its shelf life.
This guide is intended for researchers, analytical scientists, and drug development professionals, providing both the theoretical basis and a practical, step-by-step protocol for establishing a reliable SIAM for Itraconazole.
Principle of the Analytical Approach: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preeminent analytical technique for stability-indicating assays due to its high resolving power, sensitivity, and reproducibility. The fundamental principle involves the separation of analytes based on their partitioning between a non-polar (hydrophobic) stationary phase (typically a C8 or C18 alkyl-silica column) and a polar mobile phase. In this application, Itraconazole, being a relatively non-polar molecule, is retained on the column, while more polar degradation products elute earlier. By systematically optimizing the mobile phase composition, flow rate, and other chromatographic parameters, a clear separation between the intact Itraconazole peak and the peaks of all potential degradants can be achieved.
Experimental Workflow: From Stress to Validation
The development of a robust SIAM is a multi-stage process that begins with understanding the molecule's degradation profile and culminates in a fully validated analytical method.
Figure 2: Conceptual diagram of the forced degradation process to test method specificity.
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To provide a specific, validated HPLC method for the quantification of Itraconazole. This method has been synthesized from several published and validated procedures. [3][4][5] 5.1. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1200 Series, Shimadzu LC-20A, or equivalent with UV/PDA detector. [5][6] |
| Column | Phenomenex C8 (250 x 4.6 mm, 5 µm) or equivalent. [4] |
| Mobile Phase | 20 mM Potassium Dihydrogen Orthophosphate Buffer (pH adjusted to 5.5 with Orthophosphoric Acid) : Acetonitrile : Methanol (20:40:40, v/v/v). [4] |
| Flow Rate | 1.0 mL/min. [4] |
| Detection | UV at 254 nm. [4] |
| Column Temperature | 30°C. [3] |
| Injection Volume | 10 µL. [3] |
| Run Time | Approximately 15 minutes. |
5.2. Preparation of Solutions
-
Mobile Phase: Prepare the 20 mM KH₂PO₄ buffer by dissolving 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 5.5. Filter through a 0.45 µm membrane filter. Mix the buffer, acetonitrile, and methanol in the specified ratio (20:40:40) and degas for 15 minutes in an ultrasonic bath. [4][7]* Diluent: Use the mobile phase as the diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Itraconazole Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. [4]* Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (from Capsules, 50 µg/mL):
-
Weigh the contents of 20 capsules and calculate the average weight.
-
Accurately weigh a quantity of the capsule powder equivalent to 100 mg of Itraconazole and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 20 minutes to dissolve the API. [3] 4. Dilute to volume with methanol and mix well.
-
Centrifuge a portion of this solution at 5000 rpm for 10 minutes. [3] 6. Pipette 5.0 mL of the supernatant into a 100 mL volumetric flask and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
5.3. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the Working Standard Solution (50 µg/mL). The %RSD for the peak areas should be ≤ 2.0% for the system to be deemed suitable.
-
Inject the blank (diluent), followed by the prepared standard, sample, and forced degradation solutions.
Method Validation (ICH Q2 R1 Guidelines)
The developed analytical method must be validated to demonstrate its suitability for its intended purpose. [3][8]
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). | Peak for Itraconazole should be well-resolved from all degradation peaks (Resolution > 2). Peak purity index (via PDA detector) should be > 0.999. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 10-60 µg/mL. [4] |
| Accuracy | To determine the closeness of the test results to the true value. Assessed by recovery studies at 3 levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%. [8] |
| Precision | Repeatability (Intra-day): Agreement between results of the method operated over a short interval. Intermediate Precision (Inter-day): Agreement within-laboratory variations (different days, analysts). | % Relative Standard Deviation (%RSD) should be ≤ 2.0%. [4] |
| LOD & LOQ | Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Calculated based on signal-to-noise ratio (3.3 for LOD, 10 for LOQ) or standard deviation of the response and the slope of the calibration curve. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD should be ≤ 2.0% after minor changes in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C). [9]|
Results and Discussion: A Typical Degradation Profile
Upon analysis of the stressed samples, the method's stability-indicating nature is confirmed. A summary of typical results is presented below.
| Stress Condition | % Degradation of Itraconazole | Observations |
| Acid Hydrolysis (0.1 N HCl, 80°C) | ~45% | Significant degradation observed with multiple degradation peaks. |
| Alkaline Hydrolysis (0.1 N NaOH, 80°C) | < 5% | Itraconazole is largely stable under basic conditions. [4] |
| Oxidative (30% H₂O₂, RT) | > 70% | Severe degradation, often resulting in two major degradant peaks (likely N-oxides). [1] |
| Thermal (80°C) | ~10-15% [4] | Moderate degradation observed. |
| Photolytic | ~10-20% [4][10] | Moderate degradation, kinetics often follow a first-order model. [10] |
The chromatograms from the forced degradation study must show that the principal peak of Itraconazole (typical retention time ~4-8 minutes depending on the exact method) is well-separated from the peaks of the degradation products, which typically elute earlier due to increased polarity. [3][6]The method is considered specific and stability-indicating only if this resolution is achieved for all stress conditions.
Conclusion
This application note details a comprehensive, robust, and reliable stability-indicating RP-HPLC method for the analysis of Itraconazole. The protocol begins with the essential step of forced degradation to ensure method specificity, followed by a detailed chromatographic procedure and a summary of validation requirements as stipulated by ICH guidelines. The causality behind experimental choices, such as the selection of stress conditions and chromatographic parameters, has been explained to provide a deeper understanding of the method development process. This validated method is suitable for routine quality control analysis, stability studies, and impurity profiling of Itraconazole in both bulk drug and finished pharmaceutical dosage forms.
References
- Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. (n.d.).
- Stability-indicating RP-HPLC for itraconazole and terbinafine. (2024). SciSpace.
- Development and validation of stability indicating RP-HPLC and UV-Spectrophotometric method for estimation of Itraconazole in bulk. (n.d.). JETIR.
- Stability-indicating method development and validation of itraconazole and terbinafine hcl in bulk and pharmaceutical tablet dosage form. (n.d.). SciSpace.
- Stability Indicating RP-HPLC Method For Determination Of Itraconazole In Bulk Drug And In Capsule Dosage Form. (2021).
- Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. (n.d.). International Journal of Pharmacy and Biological Sciences.
- ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP-HPLC, HRMS AND NMR. (n.d.).
- Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form. (2011). PMC, NIH.
- Different HPLC analysis method of itraconazole. (n.d.). Journal of Chemical and Pharmaceutical Research (JOCPR).
- Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. (n.d.).
- A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
- Development of validated RP-HPLC method for the estimation of Itraconazole in pure and pharmaceutical dosage form. (n.d.). International Journal of Pharmacy and Technology.
- Determination of itraconazole and its photodegradation products with kinetic evaluation by Ultra-Performance Liquid Chromatography/ Tandem Mass Spectrometry. (2016).
- Forced degradation studies results of itraconazole and terbinafine HCl. (n.d.).
- STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TERBINAFINE AND ITRACONAZOLE IN API AND TABLET DOSA. (2021). INNOVATIVE PHARMACEUTICALS AND DRUG DISCOVERY SOCIETY.
- Spectral characterization of itraconazole impurities in the drug product. (2008). TSI Journals.
- Itraconazole and Impurities. (n.d.). BOC Sciences.
- Itraconazole Capsules. (n.d.). Scribd.
- Development and Validation of Itraconazole capsule by using HPLC. (n.d.). ChemRxiv.
- Itraconazole Capsules. (2019). USP-NF.
- Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formul
- ITRACONAZOLE Itraconazolum. (2011). European Pharmacopoeia.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. chemrxiv.org [chemrxiv.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Stability-indicating RP-HPLC for itraconazole and terbinafine. [wisdomlib.org]
- 7. ijpbs.com [ijpbs.com]
- 8. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpmr.com [wjpmr.com]
- 10. researchgate.net [researchgate.net]
Abstract
This application note details a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of related substances in Itraconazole bulk drug and pharmaceutical dosage forms. The method is developed and validated to meet the stringent requirements of regulatory bodies, ensuring the accurate assessment of purity and stability. This guide provides an in-depth explanation of the method development strategy, forced degradation studies, and a complete validation protocol as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Introduction: The Importance of Controlling Itraconazole Impurities
Itraconazole is a broad-spectrum triazole antifungal agent used in the treatment of a variety of fungal infections.[5] It functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. The molecular structure of Itraconazole is complex, featuring three chiral centers, which makes it susceptible to the formation of various process-related impurities and degradation products.[5][]
The presence of these related substances, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, a robust, sensitive, and specific analytical method is crucial for their control. Regulatory agencies mandate the implementation of stability-indicating methods that can resolve the active pharmaceutical ingredient (API) from all potential impurities and degradation products.[7] This application note serves as a practical guide for researchers and quality control analysts in the development and validation of such a method for Itraconazole.
Method Development Strategy: A Systematic Approach
The primary objective is to develop a single HPLC method capable of separating Itraconazole from its known impurities and any potential degradation products generated under stress conditions. The development process follows a logical, multi-step approach.
Initial Screening and Selection of Chromatographic Conditions
The initial phase involves screening various stationary phases (columns) and mobile phase compositions to achieve a satisfactory preliminary separation.
-
Stationary Phase Selection: Due to the non-polar nature of Itraconazole, a C18 (octadecylsilane) stationary phase is a logical starting point. Several publications have successfully employed C18 columns for the analysis of Itraconazole.[8][9] Columns with different particle sizes (e.g., 5 µm for conventional HPLC, sub-2 µm for UPLC) and dimensions can be evaluated to balance resolution, analysis time, and backpressure.[10][11][12] A Thermo Hypersil BDS C18 column (150 mm x 4.6 mm, 5 µm) has shown good performance in previous studies.[8][9]
-
Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is typically used in reversed-phase chromatography.
-
Organic Modifier: Acetonitrile is a common choice due to its low UV cutoff and good elution strength for a wide range of compounds, including Itraconazole.[8][13]
-
Aqueous Phase: A buffer is necessary to control the pH of the mobile phase and ensure consistent retention times and peak shapes, especially for ionizable compounds. A phosphate buffer or an ion-pairing agent like tetrabutylammonium hydrogen sulfate can be effective.[8][10][11] The pH of the mobile phase is a critical parameter to optimize as it can significantly affect the retention and selectivity of acidic or basic analytes.
-
-
Detection Wavelength: Based on the UV spectrum of Itraconazole, a detection wavelength of around 225 nm or 263 nm is often chosen to provide good sensitivity for both the API and its related substances.[7][13]
Method Optimization: Fine-Tuning for Optimal Performance
Once initial conditions are established, the method is optimized to achieve the desired resolution, peak symmetry, and analysis time. This involves adjusting parameters such as:
-
Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to elute all related substances with good peak shape in a reasonable timeframe.[10][11][14]
-
Flow Rate: Adjusting the flow rate can impact resolution and analysis time. A typical flow rate for a 4.6 mm ID column is 1.0-1.5 mL/min.[8][9][13]
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.[15][16]
Forced Degradation Studies: Ensuring Stability-Indicating Power
Forced degradation (stress testing) is a critical component of method development, designed to demonstrate the stability-indicating nature of the analytical procedure.[7] The bulk drug is subjected to various stress conditions to generate potential degradation products. The developed method must be able to resolve the Itraconazole peak from any degradants formed.
Stress Conditions
Itraconazole is subjected to the following stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 4 hours.[8]
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 4 hours.[15]
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature or slightly elevated temperature for a specified duration.[8][15][17]
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light (overall illumination of 1.2 million lux hours).[7][8]
The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
Peak Purity Analysis
Following forced degradation, the stressed samples are analyzed using the developed HPLC method. Peak purity analysis, typically performed with a photodiode array (PDA) detector, is essential to confirm that the Itraconazole peak is spectrally pure and that no co-eluting degradants are present.
Detailed Analytical Method Protocol
This section provides the finalized, step-by-step protocol for the analysis of Itraconazole and its related substances.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC or UPLC system with a PDA detector |
| Column | Thermo Hypersil BDS C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 7.5 with dilute KOH solution |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 30 | |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A and Acetonitrile (50:50, v/v) |
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Itraconazole Reference Standard (RS) in the diluent to obtain a final concentration of about 0.1 mg/mL.
-
Sample Solution: For bulk drug, prepare a solution of approximately 1.0 mg/mL in the diluent. For capsules, weigh the contents of not fewer than 20 capsules, calculate the average weight, and prepare a stock solution equivalent to 1.0 mg/mL of Itraconazole.
-
System Suitability Solution: A solution containing Itraconazole and known impurities, or a stressed sample showing adequate degradation, can be used. The USP Itraconazole System Suitability Mixture RS is also available.[18]
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4]
Specificity
Specificity is demonstrated by the method's ability to resolve Itraconazole from its impurities and degradation products. This is confirmed by injecting a placebo solution, individual impurity standards (if available), and the stressed samples. Peak purity analysis of the Itraconazole peak in the presence of its degradants further establishes specificity.[3]
Linearity
The linearity of the method is evaluated by analyzing a series of solutions at different concentrations. For related substances, the range should typically cover from the reporting threshold to 120% of the specification limit for each impurity. A linear relationship between peak area and concentration should be established, with a correlation coefficient (r²) of ≥ 0.99.
Accuracy
Accuracy is determined by recovery studies. A known amount of each impurity is spiked into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery of each impurity is then calculated. Acceptance criteria are typically within 80-120% for impurities.[8][16]
Precision
-
Repeatability (Intra-assay precision): Assessed by performing six replicate injections of the same sample solution. The relative standard deviation (RSD) of the peak areas for each impurity should be within an acceptable limit (e.g., ≤ 5.0%).[8]
-
Intermediate Precision (Inter-assay precision): Evaluated by having the analysis performed by different analysts, on different days, and with different equipment. The RSD between the two sets of results is calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic parameters, such as:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units) The system suitability parameters should remain within acceptable limits under these varied conditions.[7][8]
Solution Stability
The stability of the standard and sample solutions is assessed by analyzing them at regular intervals (e.g., 0, 12, 24, and 48 hours) when stored under normal laboratory conditions. The results should not show significant deviation from the initial analysis.[7][15]
Visualization of the Workflow
Diagram 1: Method Development and Validation Workflow
Caption: Workflow for Itraconazole Method Development and Validation.
Diagram 2: Itraconazole and Potential Impurity Relationship
Caption: Relationship between Itraconazole and its Impurities.
Conclusion
The analytical method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of related substances in Itraconazole. The successful separation of the active ingredient from its process-related impurities and degradation products confirms its stability-indicating capability. This method is suitable for routine quality control analysis and stability studies of Itraconazole in both bulk drug and finished pharmaceutical products.
References
-
Rapid liquid chromatographic determination of itraconazole and its production impurities. Journal of Chromatographic Science, 52(3), 187-194. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
-
Rapid liquid chromatographic determination of itraconazole and its production impurities. Lund University Publications. [Link]
-
Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. ResearchGate. [Link]
-
A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. Indian Journal of Research in Pharmacy and Biotechnology. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. Oxford Academic. [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
-
Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. ResearchGate. [Link]
-
Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
A stability-indicating LC method for the assay estimation of itraconazole in pharmaceutical dosage form. Trade Science Inc.[Link]
-
Stability-indicating method development and validation of itraconazole and terbinafine hcl in bulk and pharmaceutical tablet dosage form. SciSpace. [Link]
-
Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. International Journal of Pharmacy and Biological Sciences. [Link]
-
Itraconazole Impurities and Related Compound. Veeprho. [Link]
-
Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Development of validated RP-HPLC method for the estimation of Itraconazole in pure and pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Itraconazole Capsules. USP-NF. [Link]
-
Itraconazole. PubChem. [Link]
-
Itraconazole. USP-NF. [Link]
-
Optimization of USP Monograph for Itraconazole. HALO Columns. [Link]
-
Itraconazole: Package Insert / Prescribing Information. Drugs.com. [Link]
-
ITRACONAZOLE Itraconazolum. European Pharmacopoeia. [Link]
-
Itraconazole EP Impurity G. PubChem. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. ijrpb.com [ijrpb.com]
- 9. jocpr.com [jocpr.com]
- 10. Rapid liquid chromatographic determination of itraconazole and its production impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.tus.ie [research.tus.ie]
- 12. academic.oup.com [academic.oup.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. academic.oup.com [academic.oup.com]
- 15. scispace.com [scispace.com]
- 16. ijpbs.com [ijpbs.com]
- 17. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uspnf.com [uspnf.com]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Resolution of Itraconazole Impurities
Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, analytical scientists, and drug development professionals encountering difficulties in the separation of Itraconazole and its related substances. Specifically, we will address the persistent issue of co-elution between Itraconazole Impurity B and Impurity F, providing a logical, science-backed troubleshooting framework.
Understanding the Challenge: The Isomeric Nature of Impurities B & F
The primary difficulty in separating Itraconazole Impurity B and Impurity F stems from their structural similarity. Both are positional isomers of Itraconazole, sharing the same molecular formula (C₃₅H₃₈Cl₂N₈O₄) and molecular weight (705.63 g/mol ).[1][2]
-
Itraconazole: The 1,2,4-triazole ring is attached at the N1 position, and a sec-butyl group is present on the triazolone moiety.[2][3]
-
Itraconazole Impurity B: This is the N4-isomer, where the triazole ring is attached at the N4 position.[4][5]
-
Itraconazole Impurity F: This impurity has the triazole ring at the N1 position (like the parent drug) but possesses a n-butyl group instead of a sec-butyl group on the triazolone ring.[6][7]
These subtle structural differences result in very similar physicochemical properties, leading to nearly identical retention behavior on standard reversed-phase columns and causing co-elution. A successful separation, therefore, depends on exploiting these minor differences by systematically manipulating chromatographic selectivity.[8][9]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing a single, broad, or shouldered peak where Impurity B and Impurity F should be. What is my first step?
A: Before modifying the method, it's crucial to confirm that you are indeed observing co-elution and that your system is performing optimally.
Step 1: Confirm Peak Purity. If you have a Diode Array Detector (DAD/PDA), use the peak purity analysis function. A non-homogenous peak purity profile across the peak is a strong indicator of co-elution.[8] If using Mass Spectrometry (MS), check for the presence of both mass-to-charge ratios across the peak's elution profile.
Step 2: Verify System Suitability. Ensure your HPLC system is performing correctly.
-
Column Efficiency: Inject a standard compound (like toluene or uracil) to check the theoretical plate count (N). A significant drop from the column's certificate of analysis suggests a worn-out column that needs replacement.
-
Peak Shape: Assess the asymmetry factor (As) of a well-retained, pure standard. A tailing peak (As > 1.2) could indicate secondary interactions with column silanols, which can be addressed by adjusting mobile phase pH.
Q2: How can I leverage mobile phase pH to resolve the co-elution of Impurity B and F?
A: Mobile phase pH is one of the most powerful tools for altering the selectivity of ionizable compounds.[10][11] Itraconazole and its impurities are basic compounds due to the presence of multiple nitrogen atoms in the triazole and piperazine rings. Changing the pH alters their degree of ionization, which in turn changes their hydrophobicity and interaction with the stationary phase.[12]
The Scientific Rationale: By adjusting the pH, you can protonate or deprotonate these basic sites. The difference in the pKa values of the specific nitrogen atoms between the N1- and N4-isomers (Impurity F vs. Impurity B) can be exploited. A pH change might protonate one isomer more than the other, creating a larger difference in polarity and allowing the C18 column to differentiate between them more effectively. For basic compounds, a mobile phase pH set 1.5-2 units away from the analyte's pKa provides the most robust and reproducible retention times.[12][13]
Experimental Protocol 1: pH Adjustment Study
-
Establish a Baseline: Run your current method and document the resolution between the co-eluting peaks (if any) and their retention times.
-
Prepare Mobile Phases: Prepare a series of aqueous mobile phase components buffered at different pH values. A good starting range for these basic compounds is between pH 2.5 and pH 7.0. Use buffers suitable for HPLC (e.g., phosphate, formate, or acetate).
-
Example Buffers: 20 mM Potassium Phosphate adjusted to pH 2.5, 3.5, 5.0, and 6.5 with o-phosphoric acid.
-
-
Systematic Analysis: Equilibrate the column with each mobile phase composition (e.g., Acetonitrile:Buffer at your standard ratio) and inject your sample mixture.
-
Evaluate Results: Plot the resolution and retention factor (k) of the two impurities against the mobile phase pH. Identify the pH that provides the optimal selectivity (α) and resolution (Rs). A study on Itraconazole and its impurities found that a pH of 2.5 provided good separation.[9][14]
Q3: I've optimized the pH, but the resolution is still insufficient (Rs < 1.5). What is the next logical step?
A: If pH adjustment alone is not enough, the next step is to alter the selectivity by changing the organic modifier or its concentration in the mobile phase.
Option A: Modify the Organic Solvent Ratio (Isocratic) or Gradient Slope (Gradient)
-
The Scientific Rationale: Decreasing the percentage of the organic solvent (%B) in a reversed-phase method increases retention times.[15] This gives the analytes more time to interact with the stationary phase, which can sometimes magnify small differences in partitioning behavior and improve resolution. For gradient methods, making the gradient shallower in the region where the impurities elute can achieve the same effect.[16][17]
-
Action:
-
Isocratic: If your mobile phase is 60:40 ACN:Buffer, try 55:45 and 50:50 ratios.
-
Gradient: If the peaks elute at 45% ACN in a gradient of 20-80% over 20 minutes, try flattening the gradient in that region (e.g., hold at 40% for 5 minutes, then ramp slowly from 40-50% over 15 minutes).
-
Option B: Change the Organic Solvent
-
The Scientific Rationale: Acetonitrile and methanol have different solvent properties (dipole moment, viscosity, and proton-donating/accepting character). Switching from acetonitrile to methanol can alter the elution order and selectivity by changing how the solvent molecules compete with the analytes for the stationary phase.[17]
-
Action: Replace acetonitrile with methanol in your mobile phase and re-optimize the organic solvent ratio. You may need to start with a slightly higher percentage of methanol to achieve similar retention times.
Q4: When should I give up on my current C18 column and try a different stationary phase?
A: Changing the stationary phase is often the most effective way to resolve difficult co-elutions when mobile phase optimization fails.[18][19] A standard C18 column separates primarily based on hydrophobicity. Since Impurities B and F are isomers with very similar hydrophobicity, a different separation mechanism is often needed.[20]
The Scientific Rationale: Alternative stationary phases can introduce different intermolecular interactions, such as pi-pi, dipole-dipole, or shape-selective interactions, which can better differentiate between the isomers.
Recommended Column Chemistries to Enhance Selectivity
| Stationary Phase | Primary Interaction Mechanism(s) | Rationale for Itraconazole Impurities |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | The phenyl rings in the stationary phase can interact with the aromatic rings in the Itraconazole structure. Subtle differences in the spatial arrangement of these rings between isomers can lead to significant changes in selectivity. |
| Biphenyl | Hydrophobic & Enhanced π-π Interactions | Offers stronger pi-pi interactions than a phenyl phase, which can be highly effective for separating aromatic positional isomers. |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange | This is a highly versatile phase. The electron-deficient fluorophenyl ring can interact differently with the electron-rich aromatic systems and basic nitrogens of the impurities, providing unique selectivity. |
| Embedded Polar Group (EPG) | Hydrophobic & Hydrogen Bonding | These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This can reduce interactions with residual silanols (improving peak shape for basic compounds) and offer alternative selectivity through hydrogen bonding. |
Experimental Protocol 2: Column Screening
-
Select Columns: Choose 2-3 columns with different chemistries from the table above.
-
Define a Standard Method: Use a simple, standardized gradient method for the screening (e.g., 5% to 95% ACN with 0.1% formic acid over 20 minutes).
-
Analyze and Compare: Run your impurity mixture on each column using the standard method.
-
Evaluate: Compare the chromatograms for changes in selectivity and elution order. The goal is to find a column that shows any separation between the critical pair. This separation can then be further optimized using the mobile phase strategies discussed earlier.
Q5: Can adjusting the column temperature resolve my co-elution problem?
A: Yes, temperature can be a useful tool, although its effects can sometimes be less predictable than mobile phase or stationary phase changes.
The Scientific Rationale: Changing the column temperature affects both the mobile phase viscosity and the thermodynamics of the analyte-stationary phase interaction.[15][21]
-
Efficiency: Higher temperatures decrease mobile phase viscosity, which can lead to sharper peaks and better efficiency.[16]
-
Selectivity: The retention of different compounds can change at different rates with temperature. It is possible that an increase in temperature could slightly increase the retention of one impurity relative to the other, leading to improved resolution.
Action: Systematically vary the column temperature in 5-10°C increments (e.g., 25°C, 35°C, 45°C) while keeping all other method parameters constant.[16] Monitor the resolution. Be aware that higher temperatures can shorten column lifetime and may degrade sensitive analytes. A study on Itraconazole impurities suggests that a column temperature of 30°C is a good starting point.[9]
Visual Troubleshooting Workflow
The following diagram outlines the logical progression for troubleshooting the co-elution of Itraconazole Impurity B and Impurity F.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
References
-
Moravek, J. Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
Verma, V., & Singh, U. K. (2016). Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research, 8(3), 58-63. [Link]
-
Advanced Materials Technology. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]
-
Chromatography Today. (2017). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. [Link]
-
Al-Saeed, M. M., & El-Sherbilny, D. (2011). Rapid liquid chromatographic determination of itraconazole and its production impurities. Journal of Separation Science, 34(1), 1-7. [Link]
-
Paruchuri, S., & Pavani, H. K. (n.d.). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. International Journal of Pharmacy and Technology. [Link]
-
Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
H. T. Rasmussen. (2020). The Role of Selectivity in Liquid Chromatography Method Development. Chromatography Online. [Link]
-
Thangabalan, B., Salomi, M., Sunitha, N., & Babu, S. M. (2016). Development of validated RP-HPLC method for the estimation of Itraconazole in pure and pharmaceutical dosage form. Journal of Chemical and Pharmaceutical Research, 8(3), 58-63. [Link]
-
Dolan, J. W. (2018). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International, 31(5). [Link]
-
Babu, J. M., et al. (2008). Isolation and spectral characterization of itraconazole impurities in the drug product. Analytical Chemistry: An Indian Journal, 7(2). [Link]
-
Koczur, S. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]
-
University of Minnesota Digital Conservancy. (2010). Chromatographic selectivity and hyper-crosslinked liquid chromatography stationary phases. [Link]
-
Pharmaffiliates. (n.d.). Itraconazole-impurities. [Link]
-
National Center for Biotechnology Information. (n.d.). Itraconazole. PubChem Compound Database. [Link]
-
SynZeal. (n.d.). Itraconazole EP Impurity B. [Link]
-
Gritti, F., & Guiochon, G. (2023). Selectivity optimization in liquid chromatography via stationary phase tuning. Journal of Separation Science, 46(20), e2300204. [Link]
-
Kasagić-Vujanović, I., et al. (2013). Chemometrically assissted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities. Acta Pharmaceutica, 63(2), 159-173. [Link]
-
Patel, A. (2018). Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. International Journal of Institutional Pharmacy and Life Sciences, 8(3). [Link]
-
Allmpus. (n.d.). Itraconazole EP Impurity F. [Link]
-
Axios Research. (n.d.). Itraconazole EP Impurity F. [Link]
-
Veeprho. (n.d.). Itraconazole EP Impurity B. [Link]
-
HexonSYNTH. (n.d.). Itraconazole EP Impurity B. [Link]
-
Wikipedia. (n.d.). Itraconazole. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Itraconazole - Wikipedia [en.wikipedia.org]
- 4. Itraconazole EP Impurity B | 854372-77-3 | SynZeal [synzeal.com]
- 5. veeprho.com [veeprho.com]
- 6. allmpus.com [allmpus.com]
- 7. Itraconazole EP Impurity F | 89848-51-1 [chemicea.com]
- 8. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 9. uniblrepo1.storage.googleapis.com [uniblrepo1.storage.googleapis.com]
- 10. moravek.com [moravek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 13. agilent.com [agilent.com]
- 14. ijrrjournal.com [ijrrjournal.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. biotage.com [biotage.com]
- 20. The Role of Selectivity in Liquid Chromatography Method Development [discover.restek.com]
- 21. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
Technical Support Center: Optimization of HPLC Parameters for Better Separation of Itraconazole Impurities
Welcome to the technical support center for the analysis of Itraconazole and its related impurities by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges. Here, we move beyond simple protocols to explain the scientific rationale behind method optimization and troubleshooting, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the development of a stability-indicating HPLC method for Itraconazole.
Q1: What is a suitable starting point for developing an HPLC method for Itraconazole and its impurities?
A1: A robust starting point for a reversed-phase HPLC (RP-HPLC) method for Itraconazole would involve a C18 or C8 column with a mobile phase consisting of an organic modifier (like acetonitrile or methanol) and a buffered aqueous phase.[1][2][3] Many published methods utilize columns with dimensions such as 150 x 4.6 mm or 250 x 4.6 mm and a 5 µm particle size.[3]
A typical initial setup could be:
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | C18 or C8, 150 x 4.6 mm, 5 µm | Provides good hydrophobic retention for the relatively non-polar Itraconazole molecule and its impurities. |
| Mobile Phase | Acetonitrile and a phosphate or acetate buffer | Acetonitrile often provides better peak shape and lower backpressure compared to methanol. A buffer is crucial for controlling the ionization of Itraconazole. |
| pH of Aqueous Phase | 2.5 - 5.5 | Itraconazole is a weakly basic compound, and maintaining a consistent, slightly acidic pH prevents peak tailing by ensuring a consistent ionization state.[1][2] |
| Detection Wavelength | 225 nm, 254 nm, or 262 nm | Itraconazole has significant UV absorbance at these wavelengths, allowing for sensitive detection.[2][4][5] |
| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and efficiency.[2][3] |
| Column Temperature | 30 °C | Elevated temperatures can improve peak shape and reduce viscosity, but starting at a controlled room temperature is advisable.[1] |
| Elution Mode | Gradient | Due to the potential for a wide range of polarities among Itraconazole and its impurities, a gradient elution is often necessary to achieve adequate separation within a reasonable timeframe.[3][6][7] |
Q2: Why is the pH of the mobile phase so critical for Itraconazole analysis?
A2: The pH of the mobile phase is a critical parameter due to the chemical nature of Itraconazole. It is a weakly basic compound with multiple nitrogen atoms that can be protonated. At a pH below its pKa, Itraconazole will be protonated and carry a positive charge, which can lead to strong interactions with residual silanols on the silica-based packing material of the HPLC column. This can cause significant peak tailing. By maintaining a low pH (e.g., 2.5-3.5), the silanol groups are non-ionized, minimizing these secondary interactions and leading to more symmetrical peaks.[1] Conversely, at a higher pH, Itraconazole may be neutral, altering its retention behavior. Therefore, controlling the pH with a suitable buffer is essential for reproducible retention times and good peak shapes.
Q3: What are the common impurities of Itraconazole I should be aware of?
A3: Itraconazole impurities can originate from the synthesis process, degradation, or storage.[] Some of the known impurities include various isomers and related compounds that are structurally similar to the parent drug.[][9][10][11] The European Pharmacopoeia lists several official impurities, often designated by letters (e.g., Impurity F).[12][13] Forced degradation studies, which expose the drug to stress conditions like acid, base, oxidation, and heat, are crucial for identifying potential degradation products that might arise during the product's shelf-life.[2][6][14][15][16][17] Itraconazole is particularly susceptible to oxidative degradation.[6][16]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your HPLC analysis of Itraconazole.
Problem 1: Poor resolution between Itraconazole and a closely eluting impurity.
-
Question: I am observing co-elution or poor separation between my Itraconazole peak and an impurity. How can I improve the resolution?
-
Answer: Improving resolution requires a systematic approach focusing on selectivity, efficiency, and retention.
Step-by-Step Protocol:
-
Optimize the Organic Modifier Ratio: If using a gradient, slow down the gradient slope in the region where the critical pair elutes. This provides more time for the two components to separate. For isocratic methods, systematically decrease the percentage of the organic solvent (e.g., acetonitrile) in small increments (e.g., 2-5%). This will increase the retention time and may improve separation.[18]
-
Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice-versa. These solvents have different selectivities and can alter the elution order of closely related compounds.
-
Adjust the Mobile Phase pH: A small change in pH can significantly impact the retention of ionizable compounds like Itraconazole and some of its impurities.[1] Try adjusting the pH by ±0.2 units to see if the selectivity between the critical pair improves.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity. If you are using a C18 column, a C8 or a phenyl-hexyl column might provide the necessary change in interaction to resolve the peaks.
-
Decrease the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.[18] However, this will also increase the run time.
-
Lower the Column Temperature: A decrease in temperature can sometimes increase selectivity, although it will also lead to broader peaks and higher backpressure.
-
Problem 2: The Itraconazole peak is tailing.
-
Question: My Itraconazole peak has a significant tailing factor, affecting my ability to accurately quantify it. What are the causes and solutions?
-
Answer: Peak tailing for a basic compound like Itraconazole is a common issue in reversed-phase HPLC.[19] It is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
Step-by-Step Protocol:
-
Check the Mobile Phase pH: As discussed in the FAQ, an inappropriate pH is a primary cause of tailing for basic compounds. Ensure your mobile phase is buffered to a pH of around 2.5-3.5 to suppress the ionization of residual silanols on the column packing.[1]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns that are fully end-capped and made from high-purity silica have fewer free silanol groups, which reduces the sites for secondary interactions. If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of basic analytes. However, be aware that TEA can affect column lifetime and is not compatible with mass spectrometry.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[18] Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.
-
Ensure Proper Dissolution of the Sample: Itraconazole is poorly soluble in water.[20] Ensure your sample is fully dissolved in the diluent. The diluent should ideally be similar in composition to the initial mobile phase to avoid peak distortion.
-
Problem 3: Ghost peaks are appearing in my chromatogram.
-
Question: I am seeing unexpected peaks (ghost peaks) in my chromatograms, especially during gradient runs. What is their origin and how can I eliminate them?
-
Answer: Ghost peaks are typically caused by contaminants in the mobile phase, carryover from previous injections, or impurities in the HPLC system itself.
Step-by-Step Protocol:
-
Use High-Purity Solvents and Additives: Ensure you are using HPLC-grade solvents and high-purity additives (buffers, acids, etc.). Contaminants in lower-grade reagents can accumulate on the column and elute as ghost peaks during a gradient.
-
Clean Your Water Source: If you are using a water purification system, ensure it is properly maintained. Bacterial contamination in the water can lead to ghost peaks.
-
Implement a Strong Needle Wash: Carryover from a previous, more concentrated sample is a common cause of ghost peaks. Use a strong solvent in your autosampler's needle wash program (e.g., a high percentage of organic solvent) to ensure the injection system is thoroughly cleaned between runs.
-
Run a Blank Gradient: To diagnose the source of the ghost peaks, run a gradient with no injection. If the peaks are still present, they are likely coming from the mobile phase or the system. If they disappear, the source is likely carryover.
-
Flush the HPLC System: If the system is contaminated, flush all lines with a strong solvent like isopropanol to remove any adsorbed impurities.
-
Visual Workflows
To further aid in your method development and troubleshooting, the following diagrams illustrate key decision-making processes.
Caption: A streamlined workflow for HPLC method development for Itraconazole analysis.
Caption: A decision tree for troubleshooting common HPLC issues with Itraconazole.
References
- Stability-indicating RP-HPLC for itraconazole and terbinafine. (2024). Vertex AI Search.
- Different HPLC analysis method of itraconazole. JOCPR.
- Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. International Journal of Pharmacy and Biological Sciences.
- Stability Indicating RP-HPLC Method For Determination Of Itraconazole In Bulk Drug And In Capsule Dosage Form. (2021).
- ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP‑HPLC, HRMS AND NMR. Vertex AI Search.
- Development and validation of stability indicating RP-HPLC and UV- Spectrophotometric method for estimation of Itraconazole in bulk. Jetir.Org.
- stability-indicating method development and validation of itraconazole and terbinafine hcl in bulk and pharmaceutical tablet dosage form. SciSpace.
- A Stepwise Strategy Employing Automated Screening for Reversed-Phase Chromatographic Separation of Itraconazole and Its Impurities | Request PDF.
- A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. Vertex AI Search.
- Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form. (2011). PMC - NIH.
- Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. (2013). Oxford Academic.
- Development and Validation of Itraconazole capsule by using HPLC. ChemRxiv.
- Rapid liquid chromatographic determination of itraconazole and its production impurities. Vertex AI Search.
- Forced degradation studies results of itraconazole and terbinafine HCl.
- Itraconazole and Impurities. BOC Sciences.
- Simple HPLC-UV method for the determination of itraconazole impurities. (2015). Thermo Scientific AppsLab Library.
- spectral-characterization-of-itraconazole-impurities-in-the-drug-product.pdf. TSI Journals.
- Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. Vertex AI Search.
- Itraconazole Impurities and Rel
- Itraconazole Impurities | 84625-61-6 Certified Reference Substance. Alfa Omega Pharma.
- Itraconazole Impurities. SynZeal.
- Development of validated RP-HPLC method for the estimation of. Asian Journal of Pharmaceutical Analysis.
- Structures of itraconazole and related impurities (1 to 14). Impurity...
- Itraconazole Impurities | Usp | Ep | Bp | Tlcpharma Labs. Vertex AI Search.
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
- Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. (2025).
- Development and Validation of RP-HPLC Method for the Determination of Itraconazole in Bulk and Capsule Dosage Form. International Journal of Pharmaceutical Sciences Review and Research.
- Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formul
- Chemometrically assissted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities. Googleapis.com.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Poor peak shape. Obrnuta faza.
- Troubleshooting Peak Shape Problems in HPLC.
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2012).
- Itraconazole Capsules. (2019). USP-NF.
- A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. NIH.
- ITRACONAZOLE Itraconazolum. EUROPEAN PHARMACOPOEIA 7.0.
- Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form.
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpb.com [ijrpb.com]
- 4. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple HPLC-UV method for the determination of itraconazole impurities - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. academic.oup.com [academic.oup.com]
- 9. veeprho.com [veeprho.com]
- 10. Itraconazole Impurities | SynZeal [synzeal.com]
- 11. tlcpharma.com [tlcpharma.com]
- 12. uniblrepo1.storage.googleapis.com [uniblrepo1.storage.googleapis.com]
- 13. drugfuture.com [drugfuture.com]
- 14. Stability-indicating RP-HPLC for itraconazole and terbinafine. [wisdomlib.org]
- 15. ijpbs.com [ijpbs.com]
- 16. jetir.org [jetir.org]
- 17. scispace.com [scispace.com]
- 18. youtube.com [youtube.com]
- 19. waters.com [waters.com]
- 20. chemrxiv.org [chemrxiv.org]
troubleshooting peak tailing in Itraconazole Impurity B analysis
Welcome to the technical support center for troubleshooting challenging chromatographic separations. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Itraconazole and its related substances, with a specific focus on Impurity B.
This resource provides in-depth, field-proven insights to not only solve common problems but also to understand the underlying chemical principles governing the separation. By following the structured troubleshooting logic and protocols, you can systematically diagnose and resolve peak asymmetry, leading to robust and reliable analytical results.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses the most common issues encountered with peak tailing for Itraconazole Impurity B.
Q1: My peak for Itraconazole Impurity B is showing significant tailing. What is the most likely cause?
A1: The most common cause of peak tailing for basic compounds like Itraconazole and its impurities in reversed-phase HPLC is secondary interaction with residual silanol groups on the silica-based column packing material.[1][2][3][4] These silanol groups can become negatively charged, particularly at mobile phase pH values above 3, and interact with the positively charged basic functional groups on the analyte, leading to a secondary retention mechanism that causes peak tailing.[2][4][5][6]
Q2: How does the mobile phase pH affect the peak shape of Itraconazole Impurity B?
A2: Mobile phase pH is a critical parameter.[7][8][9] Itraconazole and its impurities are basic compounds. At a low pH (e.g., below 3), both the analyte and the residual silanols on the column are protonated. This minimizes the undesirable ionic interactions, leading to improved peak symmetry.[5][10][11] Conversely, at a higher pH, the silanol groups become deprotonated (negatively charged), strongly interacting with the protonated (positively charged) basic analyte, causing significant tailing.[2][4] Operating your method at a pH close to the pKa of the analyte can also lead to peak distortion as both ionized and unionized forms of the analyte may exist.[7][12][13]
Q3: Can my column be the problem? How do I choose the right column?
A3: Yes, the column is a primary factor. For basic compounds, it is advisable to use modern, high-purity silica columns that are end-capped or base-deactivated.[1][10] End-capping chemically derivatizes the majority of the accessible silanol groups, reducing their availability for secondary interactions.[5] Base-deactivated columns are specifically designed to provide excellent peak shapes for basic analytes. Using a column that is not designed for basic compounds will likely result in significant peak tailing.[14]
Q4: I've optimized my mobile phase and am using a suitable column, but I still see some tailing. What else could be the issue?
A4: If you've addressed the primary chemical interactions, consider extra-column effects and other instrumental factors. Excessive dead volume in the system, caused by overly long or wide-bore tubing, or improper fittings, can lead to peak broadening and tailing.[1][10] A partially blocked column frit or a void at the head of the column can also cause peak distortion.[2][10] Finally, ensure your sample is fully dissolved in a solvent that is compatible with, or weaker than, your mobile phase to avoid peak shape issues.[6]
Part 2: A Systematic Guide to Troubleshooting Peak Tailing
This section provides a logical, step-by-step workflow to diagnose and resolve peak tailing issues for Itraconazole Impurity B.
The Core Problem: Understanding Secondary Silanol Interactions
In reversed-phase chromatography, the primary retention mechanism is hydrophobic interaction between the analyte and the stationary phase. However, for basic analytes like Itraconazole, a secondary, undesirable interaction can occur with residual silanol groups (Si-OH) on the silica support of the stationary phase.[2][4][15] This interaction is primarily electrostatic and is highly dependent on the mobile phase pH.[4][5]
Diagram: Mechanism of Peak Tailing
Caption: Effect of mobile phase pH on silanol interactions and peak shape.
Troubleshooting Workflow
Follow this workflow to systematically address the potential causes of peak tailing.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing.
Detailed Experimental Protocols
This protocol details the steps to optimize the mobile phase pH to minimize silanol interactions.
Objective: To determine the optimal mobile phase pH for symmetrical peak shape of Itraconazole Impurity B.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile
-
Phosphoric acid or Formic acid
-
Ammonium phosphate monobasic or Ammonium formate
-
Itraconazole reference standard and Impurity B standard
-
Validated HPLC system with a suitable C18 column
Procedure:
-
Prepare Aqueous Buffer Stock (pH 2.5):
-
For a phosphate buffer, dissolve an appropriate amount of monobasic ammonium phosphate in HPLC grade water to make a 10-20 mM solution.[5]
-
Adjust the pH to 2.5 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Prepare Mobile Phase A: The prepared aqueous buffer.
-
Prepare Mobile Phase B: HPLC grade acetonitrile.
-
Initial Chromatographic Conditions:
-
Equilibrate the System: Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes.
-
Inject Standard: Inject a solution of Itraconazole Impurity B.
-
Evaluate Peak Shape: Measure the asymmetry factor (As) or tailing factor (Tf) of the Impurity B peak. A value close to 1.0 is ideal. Most pharmacopoeial methods accept a tailing factor up to 1.5 or 2.0.[2]
-
Iterate if Necessary: If tailing persists, consider slightly lowering the pH (e.g., to 2.0). Note that operating silica-based columns below pH 2.0 can accelerate stationary phase degradation.[10]
| Parameter | Recommended Setting | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses the ionization of silanol groups, minimizing secondary interactions with basic analytes.[5][10] |
| Buffer Type | Phosphate, Formate | Provides good buffering capacity in the desired pH range. Formate is LC-MS compatible.[10] |
| Buffer Concentration | 10 - 25 mM | Sufficient to control pH without causing precipitation when mixed with acetonitrile.[10] |
Objective: To identify and minimize sources of dead volume in the HPLC system.
Procedure:
-
Tubing Inspection:
-
Examine the tubing connecting the autosampler to the column and the column to the detector.
-
Ensure the tubing is as short as possible and has a narrow internal diameter (e.g., 0.005" or 0.12 mm).[1]
-
Replace any excessively long or wide-bore tubing.
-
-
Fitting Inspection:
-
Disconnect and reconnect all fittings between the injector and detector.
-
Ensure that the tubing is fully bottomed out in the port before tightening the nut. An improper connection can create a small void, which is a source of dead volume.[6]
-
-
Column Void Test:
-
If peak tailing is observed for all peaks, not just the basic ones, a column void may be present.
-
Disconnect the column from the detector and reverse the flow direction.
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate for 10-20 column volumes. This can sometimes wash away a blockage at the inlet frit.[2]
-
Reconnect the column in the correct direction and re-equilibrate. If the problem persists, the column may need to be replaced.
-
Part 3: Advanced Topics and Considerations
Use of Mobile Phase Additives (Competing Bases): In some older methods, a competing base like triethylamine (TEA) was added to the mobile phase.[5] TEA, being a strong base, preferentially interacts with the active silanol sites, effectively shielding them from the analyte. However, this approach can shorten column lifetime and is less common with modern, high-performance columns.[5]
Impact of Organic Modifier: The choice of organic modifier (acetonitrile vs. methanol) can also influence peak shape. Acetonitrile is generally preferred as it is less viscous and provides better efficiency. However, in some cases, methanol can provide different selectivity and may improve peak shape for certain compounds.
Itraconazole and Impurities - Official Methods: Official pharmacopoeias provide validated methods for the analysis of Itraconazole and its impurities. For example, the United States Pharmacopeia (USP) monograph for Itraconazole Capsules specifies a reversed-phase method using a C18 column and a mobile phase with a phosphate buffer at pH 2.0.[18] The European Pharmacopoeia (Ph. Eur.) also details methods for related substances.[19][20] These methods are an excellent starting point for method development and troubleshooting.
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Rapid liquid chromatographic determination of itraconazole and its production impurities. PubMed. [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Itraconazole in Bulk and Capsule Dosage Form. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. ResearchGate. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. Phenomenex. [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. Pharma Growth Hub. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. Welch Materials, Inc. [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. Waters. [Link]
-
How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - Waters Knowledge Base. Waters. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
-
Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America. [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]
-
Itraconazole EP Impurity B. SynZeal. [Link]
-
ITRACONAZOLE Itraconazolum. European Pharmacopoeia. [Link]
-
Itraconazole EP Impurity B. Allmpus. [Link]
-
Itraconazole. PubChem. [Link]
-
Optimization of USP Monograph for Itraconazole. HALO Columns. [Link]
-
Itraconazole Capsules - USP-NF. USP. [Link]
-
Itraconazole Impurities. SynZeal. [Link]
-
Itraconazole - Regulations.gov. Regulations.gov. [Link]
-
Development and Validation of RP-HPLC Method for Quantitation of Itraconazole in Tablets Dosage Form. SciSpace. [Link]
-
Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. ResearchGate. [Link]
-
Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. International Journal of Research and Review. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. support.waters.com [support.waters.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. agilent.com [agilent.com]
- 9. moravek.com [moravek.com]
- 10. labcompare.com [labcompare.com]
- 11. support.waters.com [support.waters.com]
- 12. acdlabs.com [acdlabs.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. lctsbible.com [lctsbible.com]
- 15. chromanik.co.jp [chromanik.co.jp]
- 16. Simple HPLC-UV method for the determination of itraconazole impurities - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 17. scispace.com [scispace.com]
- 18. uspnf.com [uspnf.com]
- 19. drugfuture.com [drugfuture.com]
- 20. labmix24.com [labmix24.com]
Technical Support Center: Enhancing Detection Sensitivity of Itraconazole Degradation Products
Welcome to the technical support center for the analysis of Itraconazole (ITZ) and its degradation products. This guide is designed for researchers, scientists, and drug development professionals who are looking to develop, validate, and troubleshoot analytical methods for monitoring the stability of Itraconazole. Here, we will delve into the common challenges encountered during the detection of ITZ degradation products and provide practical, field-proven solutions to enhance the sensitivity and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for Itraconazole?
A1: Itraconazole is susceptible to degradation under various stress conditions. The primary degradation pathways include:
-
Acidic Hydrolysis: Degradation is observed under acidic conditions, leading to the formation of several degradation products.[1][2]
-
Oxidative Degradation: Itraconazole is also prone to degradation in the presence of oxidizing agents.[1][2]
-
Photodegradation: Exposure to UV-A radiation can lead to the formation of photodegradation products.[3]
-
Forced degradation studies have shown that ITZ is relatively stable under neutral, alkaline, and thermal stress conditions.[1]
Q2: Why is it challenging to detect Itraconazole degradation products?
A2: The detection of Itraconazole degradation products can be challenging due to several factors:
-
Low Concentrations: Degradation products are often present at very low levels (ppm or ppb range) compared to the parent drug.[4]
-
Co-elution: Degradation products may have similar physicochemical properties to Itraconazole or other excipients, leading to co-elution in chromatographic methods.[4]
-
Matrix Effects: The complex formulation of pharmaceutical products can interfere with the accurate identification and quantification of impurities.[4]
-
Lack of Reference Standards: Pure reference standards for all potential degradation products may not be commercially available.[4]
Q3: What are the recommended analytical techniques for detecting Itraconazole degradation products?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors are the most common techniques. For enhanced sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is highly recommended.[3][5][6] Stability-indicating HPLC methods are crucial for separating the drug from its degradation products.[1][2][7]
Troubleshooting Guide: Enhancing Detection Sensitivity
This section provides a detailed, question-and-answer-based troubleshooting guide to address specific issues you might encounter during your experiments.
Scenario 1: Poor Sensitivity and High Limits of Detection (LOD) / Limits of Quantitation (LOQ) for Degradation Products
Question: My current HPLC-UV method is not sensitive enough to detect the degradation products formed during forced degradation studies. The LOD and LOQ are too high for impurity profiling. How can I improve the sensitivity?
Answer:
Improving the sensitivity of your analytical method is a multi-faceted approach that involves optimizing sample preparation, chromatographic conditions, and detector settings.
Experimental Workflow for Sensitivity Enhancement
Sources
- 1. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Navigating Itraconazole Analysis: A Chemometric Approach to RP-HPLC Method Optimization
A Technical Support Center for Researchers and Drug Development Professionals
As a Senior Application Scientist, this guide is designed to provide you with a comprehensive, experience-driven resource for optimizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the analysis of Itraconazole. We will move beyond rote procedural steps to explore the underlying principles of chemometrics and Quality by Design (QbD), empowering you to develop robust, reliable, and efficient analytical methods. This guide is structured to anticipate and address the real-world challenges you may encounter, offering a self-validating system of protocols and troubleshooting advice.
The Challenge of Itraconazole Analysis
Itraconazole, a broad-spectrum triazole antifungal agent, presents unique challenges in RP-HPLC analysis due to its complex structure and poor water solubility.[1] Achieving optimal separation from its impurities and potential degradation products requires a systematic and scientifically sound approach to method development. Traditional, one-factor-at-a-time (OFAT) optimization can be time-consuming and may not reveal the complex interactions between chromatographic variables. This is where a chemometric approach, grounded in QbD principles, becomes indispensable.
Fundamentals of Chemometric Optimization
Chemometrics utilizes statistical and mathematical methods to extract meaningful information from chemical data. In the context of HPLC method development, it allows for the simultaneous investigation of multiple factors, leading to a more comprehensive understanding of the chromatographic system.[2][3] This approach is in line with the principles of Quality by Design (QbD), a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control.[4]
The core of a chemometric approach involves:
-
Defining the Analytical Target Profile (ATP): This is a prospective summary of the desired performance characteristics of the analytical procedure. For Itraconazole, this would include achieving a specific resolution between the main peak and its critical impurities, a defined peak symmetry, and a reasonable run time.
-
Identifying Critical Method Parameters (CMPs): These are the experimental factors that can significantly impact the ATP. For RP-HPLC, these typically include the percentage of organic modifier in the mobile phase, the pH of the aqueous phase, column temperature, and flow rate.[2][3]
-
Design of Experiments (DoE): This is a structured approach to experimentation that allows for the efficient and systematic investigation of the effects of CMPs and their interactions.[5] Common DoE designs used in HPLC method development include factorial designs and response surface designs like the Box-Behnken design.[2][3][6][7]
-
Modeling and Optimization: The data from the DoE is used to build mathematical models that describe the relationship between the CMPs and the chromatographic responses (e.g., resolution, retention time, tailing factor). These models are then used to identify the optimal chromatographic conditions that will meet the predefined ATP.
Troubleshooting Guide: A Chemometric Perspective
This section addresses common issues encountered during the RP-HPLC analysis of Itraconazole, providing solutions grounded in a scientific understanding of the chromatographic process.
Question: My Itraconazole peak is showing significant tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing for a basic compound like Itraconazole is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Here’s a systematic approach to troubleshooting:
-
Mobile Phase pH: The pH of your mobile phase is a critical factor. At a pH close to the pKa of Itraconazole, the compound can exist in both its ionized and non-ionized forms, leading to peak tailing.
-
Actionable Insight: Adjust the mobile phase pH to be at least 2 pH units below the pKa of Itraconazole. This will ensure that the analyte is fully protonated and interacts more consistently with the stationary phase. A study on a chemometrically assisted optimization of an RP-HPLC method for Itraconazole found that a pH of 2.5 for the aqueous phase was optimal.[2][6]
-
-
Choice of Organic Modifier: The type and concentration of the organic modifier can influence peak shape.
-
Column Chemistry: Not all C18 columns are created equal. The type of end-capping and the purity of the silica can significantly impact peak shape for basic compounds.
-
Actionable Insight: Consider using a column with high-purity silica and effective end-capping, specifically designed for the analysis of basic compounds.
-
Question: I am not achieving adequate resolution between Itraconazole and a known impurity. What steps should I take?
Answer:
Achieving sufficient resolution is a primary goal of any chromatographic method. A chemometric approach can efficiently identify the factors that have the most significant impact on the separation of critical peak pairs.
-
Systematic Optimization with DoE: Instead of a trial-and-error approach, a Design of Experiments (DoE) can systematically evaluate the impact of multiple factors on resolution.
-
Actionable Insight: A Box-Behnken design, for instance, can be used to simultaneously optimize the percentage of acetonitrile in the mobile phase, the pH of the aqueous phase, and the column temperature to achieve the desired resolution.[2][6] This approach was successfully used to optimize the separation of Itraconazole from its impurity F.[2]
-
-
Mobile Phase Composition: The ratio of organic to aqueous phase is a powerful tool for controlling retention and selectivity.
-
Actionable Insight: A systematic variation of the mobile phase composition, as dictated by your DoE, will reveal the optimal ratio for maximizing resolution. For example, one study found an optimal mobile phase composition of acetonitrile/water pH 2.5 (50:50, V/V).[2]
-
-
Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution.
-
Actionable Insight: Include column temperature as a factor in your DoE. A study found an optimal column temperature of 30 °C for the analysis of Itraconazole and its impurities.[2]
-
Question: My retention times are drifting from one injection to the next. What could be the cause?
Answer:
Retention time instability can compromise the reliability of your analytical method. The root cause often lies in the stability of the chromatographic system.
-
Column Equilibration: Inadequate column equilibration is a frequent cause of retention time drift, especially when using buffered mobile phases.
-
Actionable Insight: Ensure that the column is thoroughly equilibrated with the mobile phase before starting your analytical run. The equilibration time will depend on the column dimensions and the mobile phase composition.
-
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention time.
-
Actionable Insight: Prepare the mobile phase fresh daily and ensure accurate measurement of all components. If using a buffer, double-check the pH. Degas the mobile phase thoroughly to prevent the formation of bubbles in the pump and detector.
-
-
Pump Performance: A malfunctioning pump can deliver an inconsistent flow rate, leading to retention time variability.
-
Actionable Insight: Regularly check the pump for leaks and perform routine maintenance. If you suspect a problem, you can check the flow rate accuracy using a calibrated flow meter.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for developing an RP-HPLC method for Itraconazole?
A1: A good starting point for Itraconazole analysis is a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) at a slightly acidic pH.[2][8] The initial mobile phase composition could be around 50:50 (v/v) acetonitrile:buffer, with a flow rate of 1.0 mL/min and UV detection at approximately 260 nm.[2][9] However, this is just a starting point, and a chemometric approach is highly recommended for true optimization.
Q2: How does Quality by Design (QbD) apply to HPLC method development for Itraconazole?
A2: QbD in HPLC method development for Itraconazole involves a systematic, risk-based approach. It starts with defining the desired method performance (the Analytical Target Profile).[10][11][12][13] Then, you identify the critical method parameters (CMPs) that could affect this performance, such as mobile phase composition, pH, and column temperature. Using Design of Experiments (DoE), you can then systematically study the effects of these parameters and their interactions to establish a "Method Operable Design Region" (MODR). This is a multi-dimensional space where the method is known to perform robustly and meet the predefined criteria.
Q3: What are the key validation parameters I need to consider for an Itraconazole HPLC method according to ICH guidelines?
A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an HPLC method include:[14][15][16][17]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q4: Can you provide a basic experimental protocol for a chemometric optimization of an Itraconazole HPLC method?
A4: The following is a generalized protocol. The specific details will need to be adapted to your laboratory's equipment and the specific requirements of your analysis.
Experimental Protocol: Chemometric Optimization using a Box-Behnken Design
-
Define the Objective: To optimize the separation of Itraconazole from its critical impurities, maximizing resolution while maintaining a reasonable run time and acceptable peak shape.
-
Select Factors and Levels:
-
Factor A: Acetonitrile concentration (%)
-
Factor B: Mobile phase pH
-
Factor C: Column Temperature (°C)
-
For each factor, select three levels (low, medium, and high) based on preliminary experiments and scientific knowledge.
-
-
Select Responses:
-
Response 1: Resolution between Itraconazole and the critical impurity.
-
Response 2: Tailing factor of the Itraconazole peak.
-
Response 3: Retention time of the last eluting peak.
-
-
Generate the Experimental Design: Use statistical software to generate a Box-Behnken design with the selected factors and levels. This will provide a set of experimental runs with different combinations of the factor levels.
-
Perform the Experiments: Conduct the HPLC runs according to the experimental design. Ensure that the system is well-equilibrated before each run.
-
Analyze the Data: Input the measured responses into the statistical software. Fit a mathematical model (usually a quadratic model) to the data for each response.
-
Interpret the Results: Analyze the model to understand the main effects and interaction effects of the factors on the responses. Use response surface plots to visualize the relationships.
-
Determine the Optimal Conditions: Use the software's optimization function to find the combination of factor levels that best meets the desired criteria for all responses.
-
Verify the Optimal Conditions: Perform several replicate runs at the predicted optimal conditions to confirm that the method performs as expected and is reproducible.
Visualizing the Chemometric Workflow
The following diagrams illustrate the logical flow of a chemometric approach to RP-HPLC method optimization.
Caption: A flowchart illustrating the key phases of a chemometric approach to HPLC method development.
Data Presentation: Key Factors and Their Effects
The following table summarizes the typical effects of key chromatographic parameters on the separation of Itraconazole. This information is crucial for the initial risk assessment and selection of factor ranges in a DoE study.
| Chromatographic Parameter | Typical Effect on Itraconazole RP-HPLC Separation | Rationale |
| % Acetonitrile (Organic Modifier) | Increasing the percentage of acetonitrile generally leads to a decrease in retention time. It can also significantly impact the selectivity and resolution between Itraconazole and its impurities. | Itraconazole is a relatively non-polar molecule. Increasing the organic content of the mobile phase weakens the interaction with the non-polar stationary phase, leading to faster elution. |
| Mobile Phase pH | The pH of the aqueous portion of the mobile phase is critical for controlling the ionization state of Itraconazole, which is a basic compound. A lower pH (e.g., 2.5-3.5) typically results in better peak shape (less tailing) and more reproducible retention times. | At a pH well below its pKa, Itraconazole is fully protonated, leading to more consistent interactions with the stationary phase and minimizing secondary interactions with residual silanols. |
| Column Temperature | Increasing the column temperature generally leads to a decrease in retention time and can improve peak efficiency (narrower peaks). It can also affect the selectivity of the separation. | Higher temperatures reduce the viscosity of the mobile phase, leading to faster mass transfer and improved peak shape. However, the effect on selectivity can be complex and needs to be evaluated experimentally. |
| Flow Rate | Increasing the flow rate will decrease the retention time and may affect the resolution. | A higher flow rate reduces the time the analyte spends interacting with the stationary phase. While this shortens the analysis time, it can also lead to a decrease in peak efficiency and resolution if the flow rate is too high. |
Conclusion
By embracing a chemometric approach to RP-HPLC method development for Itraconazole, you can move beyond the limitations of traditional, one-factor-at-a-time experimentation. This guide provides a framework for systematically understanding and optimizing your chromatographic separations, leading to the development of robust, reliable, and efficient analytical methods that are fit for their intended purpose. The principles of Quality by Design, coupled with the power of statistical experimental design, will empower you to confidently navigate the challenges of Itraconazole analysis and ensure the quality and integrity of your analytical data.
References
- Sarvani Paruchuri, Haritha Pavani K. A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage form. Indo American Journal of Pharmaceutical Sciences.
- Development of validated RP-HPLC method for the estimation of Itraconazole in pure and pharmaceutical dosage form. World Journal of Pharmacy and Pharmaceutical Sciences.
- Malenović A, Ivanović D, Medenica M, Jančić B, Janković B. Chemometrically assissted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities. Acta Pharm. 2011;61(3):255-268.
- Malenović, A., Ivanović, D., Medenica, M., Jančić, B., & Janković, B. (2011). Chemometrically assissted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities.
- FDA. Q14 Analytical Procedure Development. March 2024.
- GMP Compliance. FDA Guidance for Industry: Q14 Analytical Procedure Development.
- Nirmal MK, et al. Development and Validation of a Simple and Rapid HPLC Method for Determination of Itraconazole in Bulk and Marketed Formulation. Der Pharmacia Lettre. 2017;9(10):36-43.
- Development and Validation of Itraconazole capsule by using HPLC. ChemRxiv.
- Development and validation of an RP-HPLC method for the quantitative estimation of itraconazole in bulk and capsule dosage forms. International Journal of Science and Research Archive. 2025;15(03):1264-1271.
- Verma Vikrantand Singh Umesh Kumar. Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research. 2016;8(3):58-63.
- Pooja L. Kumbhar, Anita S. Kulkarni, Rita D. Chakole, Manoj S. Charde. QbD Approach to Method Development, Validation and Degradation Profiling of Antifungal Drugs by RP-HPLC. Asian Journal of Pharmaceutical Analysis. 2024;14(2):100-109.
- FDA. Q14 Analytical Procedure Development.
- Malenović, A., Ivanović, D., Medenica, M., Jančić, B., & Janković, B. (2011). Chemometrically assissted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities.
- BioPharm International. FDA Releases Guidance on Analytical Procedures. March 7, 2024.
- OUCI. QbD Approach to Method Development, Validation and Degradation Profiling of Antifungal Drugs by RP-HPLC.
- Pharmaguideline.
- ResearchGate.
- Arunadevi Shantappa Birajdar. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. 2020;4(4):55-60.
- Al-kasasbeh, R., Al-Ghabeish, M., & Al-Taani, B. (2018). Factorial design-assisted reversed phase-high performance liquid chromatography method for simultaneous determination of fluconazole, itraconazole and terbinafine. Royal Society open science, 5(8), 180638.
- ResearchGate. STABILITY-INDICATING METHOD DEVELOPMENT AND VALIDATION OF ITRACONAZOLE AND TERBINAFINE HCL IN BULK AND PHARMACEUTICAL TABLET DOSAGE FORM. August 10, 2025.
- AMSbiopharma.
- Pharma Talks. Understanding ICH Q2(R2)
- Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. May 28, 2024.
- International Journal of Pharmaceutical and Biological Science Archive. Review on Common Observed HPLC Troubleshooting Problems. August 28, 2020.
- ICH. Validation of Analytical Procedures Q2(R2). November 30, 2023.
- Rasayan Journal of Chemistry.
- International Journal for Scientific Research and Development. Troubleshooting in HPLC: A Review.
- Prachi Bhamre, Madhuri Baghel and Sadhana Rajput. QbD Approach for development and optimisation of HPLC method for the simultaneous estimation of four component cream formulation: Application to permeability study. Journal of Chemical and Pharmaceutical Research.
- GenTech Scientific. TECH TIP: Troubleshooting Your HPLC System. June 14, 2023.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Chemometrically assissted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. jocpr.com [jocpr.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. ijrpb.com [ijrpb.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Q14 Analytical Procedure Development | FDA [fda.gov]
- 11. FDA Guidance for Industry: Q14 Analytical Procedure Development - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. actascientific.com [actascientific.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. database.ich.org [database.ich.org]
Technical Support Center: Overcoming Challenges in the Quantification of Low-Level Itraconazole Impurities
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the quantification of low-level Itraconazole impurities. The information herein is curated to provide not only solutions but also the underlying scientific principles to empower your analytical work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common challenges and queries that arise during the analysis of Itraconazole and its related substances.
FAQ 1: Why am I seeing poor peak shapes and tailing for Itraconazole and its impurities?
Answer: Poor peak shape, particularly tailing, is a frequent issue in the HPLC analysis of Itraconazole. This is primarily due to its basic nature, stemming from the piperazine ring in its structure. This basicity can lead to strong interactions with residual silanol groups on the silica-based columns, causing peak tailing.
To mitigate this, consider the following:
-
Mobile Phase pH: Itraconazole's solubility is pH-dependent, with higher solubility in acidic conditions[1]. Operating the mobile phase at a low pH (e.g., pH 2.5-4) can help protonate the silanol groups, reducing their interaction with the basic analyte.
-
Column Choice: Employing a column with end-capping or using a base-deactivated column can significantly improve peak shape.
-
Mobile Phase Additives: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, leading to more symmetrical peaks[2].
FAQ 2: I am struggling to achieve adequate separation between Itraconazole and its known impurities. What are the key chromatographic parameters to optimize?
Answer: Achieving baseline separation of Itraconazole from its structurally similar impurities requires a systematic approach to method development. Several HPLC methods have been developed for this purpose[3][4]. Key parameters to focus on include:
-
Mobile Phase Composition: The ratio of the organic modifier (typically acetonitrile or methanol) to the aqueous buffer is critical. A gradient elution is often necessary to resolve all impurities effectively[4].
-
Column Chemistry: A C18 column is commonly used, but for challenging separations, experimenting with different stationary phases (e.g., C8, phenyl-hexyl) can provide alternative selectivity[3][5].
-
Temperature: Column temperature affects viscosity and analyte retention. Optimizing the temperature can improve resolution and efficiency[6].
FAQ 3: My limit of detection (LOD) and limit of quantification (LOQ) are not low enough to meet regulatory requirements for impurity monitoring. How can I improve sensitivity?
Answer: Regulatory bodies like the FDA and international guidelines such as ICH Q3A/B necessitate the monitoring of impurities at very low levels[7][8][9]. To enhance the sensitivity of your method:
-
Detector Wavelength: While UV detection is common, ensure you are using the optimal wavelength for both Itraconazole and its impurities. Wavelengths around 254-268 nm are frequently reported[5][10].
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak distortion.
-
Sample Concentration: If possible, a higher concentration of the sample can be prepared, but this may be limited by the solubility of Itraconazole[1][11].
-
Advanced Detection Techniques: For extremely low-level impurities, consider using a more sensitive detector like a mass spectrometer (LC-MS/MS)[12][13]. LC-MS/MS offers superior selectivity and sensitivity, allowing for the detection and quantification of trace-level impurities[12].
FAQ 4: I'm observing unexpected peaks in my chromatogram during a stability study. How can I identify if these are degradation products?
Answer: The appearance of new peaks during stability studies is a strong indication of degradation. Itraconazole is known to degrade under various stress conditions, including acidic and oxidative environments[2][10][14]. To confirm if these are degradation products:
-
Forced Degradation Studies: Conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions[2][15]. Comparing the chromatograms from these studies with your stability sample can help identify the degradation products.
-
Mass Spectrometry (MS): LC-MS analysis is a powerful tool for identifying unknown peaks. The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the potential degradation products, aiding in their structural elucidation[16]. For example, some known degradation impurities of Itraconazole have been identified with m/z values of 735 and 707, compared to the protonated molecular ion of Itraconazole at m/z 705[16].
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the quantification of low-level Itraconazole impurities.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the gradient profile or the ratio of organic modifier to aqueous buffer.[4] |
| Incorrect column chemistry. | Experiment with different stationary phases (e.g., C8, Phenyl) to alter selectivity. | |
| Suboptimal column temperature. | Adjust the column temperature to improve separation efficiency.[6] | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. |
| Variations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column degradation. | Replace the column if it has exceeded its lifetime or shows signs of performance loss. | |
| Low Signal-to-Noise Ratio | Suboptimal detector wavelength. | Determine the optimal UV wavelength by scanning the spectra of Itraconazole and its key impurities. Wavelengths around 254-268 nm are often effective.[5][10] |
| Insufficient sample concentration. | Increase the sample concentration, being mindful of Itraconazole's limited solubility.[1][11] | |
| High baseline noise. | Flush the system to remove any contaminants. Ensure the mobile phase is of high purity. | |
| Presence of Ghost Peaks | Contamination in the mobile phase or system. | Use fresh, high-purity solvents and flush the HPLC system thoroughly. |
| Carryover from previous injections. | Implement a robust needle wash protocol and inject a blank solvent run to check for carryover. |
Section 3: Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Itraconazole and Its Impurities
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required based on the specific impurities of interest and the instrumentation used.
1. Materials and Reagents:
-
Itraconazole Reference Standard
-
Known Impurity Reference Standards (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ortho-phosphoric acid or Triethylamine (for pH adjustment)
-
Buffer salts (e.g., potassium dihydrogen phosphate)
2. Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[15]
-
Mobile Phase A: Buffer solution (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min[15]
-
Column Temperature: 30 °C[15]
-
Detection Wavelength: 262 nm[10]
-
Injection Volume: 20 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the Itraconazole sample in a suitable solvent (e.g., methanol or a mixture of methanol and dichloromethane).
-
Dilute to the desired concentration with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.[2]
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 24 hours.[2]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[14]
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Protocol 2: Sample Preparation for Low-Level Impurity Analysis by LC-MS
This protocol is designed to prepare samples for sensitive impurity analysis using LC-MS.
1. Stock Solution Preparation:
-
Prepare a stock solution of Itraconazole at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol).
2. Spiking Solution Preparation (for method development and validation):
-
Prepare a stock solution of the impurity reference standards at a known concentration (e.g., 100 µg/mL) in the same solvent as the Itraconazole stock.
-
Prepare a series of spiking solutions by diluting the impurity stock solution.
3. Sample Preparation:
-
For drug substance analysis, dilute the Itraconazole stock solution to the desired concentration (e.g., 100 µg/mL) with the initial mobile phase.
-
For drug product analysis, extract the Itraconazole and its impurities from the formulation matrix using a suitable extraction procedure. This may involve dissolution, sonication, and centrifugation.
-
Filter the final sample solution through a 0.22 µm syringe filter compatible with the solvents used.
Section 4: Visualizations
Troubleshooting Workflow for Poor Peak Resolution
Caption: A logical workflow for troubleshooting poor peak resolution.
Relationship between Key Analytical Parameters and Method Performance
Caption: Interdependencies of analytical parameters and performance.
Section 5: References
-
Shivaranjani, K., & Swamy, D. K. (2020). Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. International Journal of Pharmacy and Biological Sciences, 10(1), 212-221. [Link]
-
Munigela, N., Babu, J. M., Yerramilli, A., Parthasarathy, S., Krishnamurthy, V., & Reddy, K. N. (2007). Spectral characterization of itraconazole impurities in the drug product. Trade Science Inc.[Link]
-
Jain, P. S., Chaudhari, A. J., & Patel, M. K. (2012). Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form. Journal of Planar Chromatography--Modern TLC, 25(5), 453-458. [Link]
-
Verma, V., & Singh, U. K. (2016). Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research, 8(3), 58-63. [Link]
-
Yunoos, M., Sowjanya, G., & Sreenivasulu, A. (2015). Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 1-6. [Link]
-
Paruchuri, S., & Pavani, H. K. (2014). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. International Journal of Pharmaceutical Sciences and Research, 5(9), 3848. [Link]
-
Patel, H., Solanki, H., & Dedania, Z. (2021). Development and validation of stability indicating RP-HPLC and UV-Spectrophotometric method for estimation of Itraconazole in bulk. JETIR, 8(6). [Link]
-
Lynch, I., B'Bhaird, N. N., & McEvoy, E. (2014). Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. Journal of chromatographic science, 52(2), 187-194. [Link]
-
Fayed, M. H., El-Malah, Y., & El-Anazi, M. H. (2015). Formulation and Stability Testing of Itraconazole Crystalline Nanoparticles. Iranian journal of pharmaceutical research: IJPR, 14(3), 749. [Link]
-
Patil, S. S., & Shaikh, T. S. (2020). stability-indicating method development and validation of itraconazole and terbinafine hcl in bulk and pharmaceutical tablet dosage form. Asian Journal of Pharmaceutical and Clinical Research, 13(1), 133-142. [Link]
-
Pharmaffiliates. Itraconazole-impurities. [Link]
-
Sahu, P. K., & Sahu, P. K. (2020). Itraconazole: A literature review on analytical and bio-analytical methods. [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]
-
Kim, D. S., Kim, J. S., & Park, J. S. (2021). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Pharmaceutics, 13(12), 2095. [Link]
-
Rajput, S., Trivedi, V., & Sanghvi, G. (2015). Development and Validation of RP-HPLC Method for Quantitation of Itraconazole in Tablets Dosage Form. International Journal of Pharma Research & Review, 4(11), 23-29. [Link]
-
Patel, D., & Patel, D. (2021). Stability Indicating RP-HPLC Method For Determination Of Itraconazole In Bulk Drug And In Capsule Dosage Form. Asian Journal of Pharmaceutical and Clinical Research, 14(8), 118-124. [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]
-
Kumar, L., & Kumar, A. (2015). Comparative Studies on Solubility and Dissolution Enhancement of Different Itraconazole Salts and Their Complexes. Universal Journal of Pharmaceutical Research, 1(1), 1-8. [Link]
-
Veeprho. Itraconazole Impurities and Related Compound. [Link]
-
Al-Tannak, N. F., & Hemmateenejad, B. (2019). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of pharmaceutical and biomedical analysis, 174, 536-544. [Link]
-
ResearchGate. pH- solubility profile of itraconazole (ITZ) as a function of acid... [Link]
-
ResearchGate. Structures of itraconazole and related impurities (1 to 14). Impurity... [Link]
-
MMCOP. Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures. [Link]
-
U.S. Food and Drug Administration. (2020). ANDAs: Impurities in Drug Products. [Link]
-
Shimadzu. (2015). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). [Link]
-
USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]
Sources
- 1. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. jocpr.com [jocpr.com]
- 4. ijrpb.com [ijrpb.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. usp.org [usp.org]
- 10. jetir.org [jetir.org]
- 11. Formulation and Stability Testing of Itraconazole Crystalline Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpbs.com [ijpbs.com]
- 16. tsijournals.com [tsijournals.com]
Technical Support Center: Gradient Elution Programs for Complex Itraconazole Impurity Profiles
Welcome to the technical support guide for developing and troubleshooting gradient elution HPLC/UPLC programs for complex Itraconazole impurity profiles. As researchers and drug development professionals, you are aware that accurately profiling impurities is critical for ensuring the safety and efficacy of a drug product. Itraconazole, with its complex structure and multiple potential degradation pathways, presents a significant analytical challenge.[]
This guide is designed to move beyond simple protocols. It provides the causal logic behind experimental choices, offers robust troubleshooting strategies in a direct question-and-answer format, and is grounded in established scientific literature and pharmacopeial standards.
Section 1: Foundational Knowledge - The "Why" Behind the Method
Understanding the Analyte: Itraconazole's Chromatographic Behavior
Itraconazole is a large, lipophilic molecule (logP ≈ 5.7) with a molecular weight of approximately 705.6 g/mol .[2] Its structure contains three chiral centers and basic nitrogen atoms within its triazole and piperazine rings.[][2] These characteristics are central to its chromatographic behavior:
-
High Lipophilicity: Leads to strong retention on reversed-phase columns (like C18 or C8), necessitating a high percentage of organic modifier for elution.
-
Basic Nature: The nitrogen atoms can be protonated depending on the mobile phase pH. At acidic pH (e.g., pH 2.0-3.5), these sites become positively charged, which can lead to peak tailing due to interaction with residual silanols on the silica backbone of the column. However, a controlled acidic pH can also be used to ensure a consistent ionization state for improved reproducibility.[3][4]
-
Complex Impurity Profile: Impurities can be process-related (e.g., isomers or synthetic precursors like Impurities B and F) or degradants.[4][5][6] Forced degradation studies show Itraconazole is particularly susceptible to oxidation, forming N-oxide products, and can also degrade under acidic and alkaline stress.[7][8] These impurities often have very similar structures and polarities to the parent drug, making separation difficult.
Why Gradient Elution is Essential
An isocratic method (constant mobile phase composition) is often insufficient for resolving a complex mixture of a main peak (Itraconazole) and its low-level impurities, which may span a wide polarity range.[9] A gradient elution program, which systematically increases the percentage of the strong organic solvent (e.g., acetonitrile) over the course of the run, is necessary for several reasons:
-
Resolution of Early Eluting Impurities: A lower initial organic percentage allows for better retention and separation of more polar impurities that would otherwise elute near the void volume.
-
Elution of a Highly Retained API: The increasing organic strength is required to elute the highly retained, lipophilic Itraconazole peak in a reasonable time.
-
Improved Peak Shape and Sensitivity: Gradient elution focuses the analyte bands as they travel through the column, resulting in sharper, taller peaks, which is crucial for the accurate quantification of low-level impurities.
Section 2: Recommended Starting Gradient Program (HPLC/UPLC)
This program is a synthesized, robust starting point derived from various validated methods, including those adapted from pharmacopeial guidelines.[4][10][11][12] It is intended as a foundation for your specific application, which may require further optimization.
Experimental Protocol: Foundational Method
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 5.8 g/L solution of monobasic ammonium phosphate or a 0.08M solution of tetrabutylammonium hydrogen sulfate (for ion-pairing).[10][12] Adjust the pH to 2.0-2.5 with phosphoric acid.[4][12] Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile. Some methods use a mixture of Acetonitrile and Tetrahydrofuran (90:10 v/v).[12]
-
-
Sample and Standard Preparation:
-
Diluent: A mixture of Methanol and Tetrahydrofuran (50:50 v/v) is effective for dissolving Itraconazole.[4][12]
-
Standard Solution: Prepare a stock solution of USP Itraconazole RS and dilute to a working concentration (e.g., 0.025 mg/mL for impurity analysis).[12]
-
Sample Solution: Prepare a solution of the drug product to a nominal concentration of 5 mg/mL of Itraconazole in the diluent.[12] Sonication is typically required for complete dissolution.
-
Chromatographic Conditions
| Parameter | HPLC Recommendation | UHPLC Recommendation | Rationale & Causality |
| Column | L1 (C18), 4.6 x 150 mm, 3.5 µm or 5 µm | L1 (C18), 2.1 x 50 mm, < 2 µm | The C18 phase provides the necessary hydrophobicity. UHPLC columns with sub-2 µm particles offer higher efficiency and faster analysis times.[11][13] |
| Flow Rate | 1.0 - 1.5 mL/min | 0.4 - 0.6 mL/min | Flow rate must be scaled according to the column dimensions to maintain optimal linear velocity. |
| Column Temp. | 30 - 37 °C | 30 - 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.[4][10] |
| Detection (UV) | 256 - 264 nm | 256 - 264 nm | Itraconazole has a UV maximum in this range, providing good sensitivity for both the API and its related substances.[4][14] |
| Injection Vol. | 10 - 20 µL | 1 - 5 µL | Scaled down for smaller UHPLC columns to prevent band broadening and peak overload. |
| Gradient Program | See table below | See table below | A shallow initial gradient is key for resolving early eluting impurities, followed by a steeper ramp to elute the API. |
Example Gradient Timetable
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 80 | 20 | Linear |
| 1.0 | 80 | 20 | Linear |
| 8.0 | 50 | 50 | Linear |
| 9.0 | 20 | 80 | Linear |
| 12.0 | 20 | 80 | Linear |
| 12.1 | 80 | 20 | Linear |
| 15.0 | 80 | 20 | Linear |
| Note: This is an example. The slope and duration must be optimized for your specific impurity profile and column dimensions.[10] |
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of Itraconazole impurities using a question-and-answer format.
Q1: I have poor resolution between Itraconazole and a known critical impurity pair (e.g., Impurity F). How can I improve it?
A1: This is a common challenge as many impurities are structurally similar to Itraconazole.[4][15]
-
Underlying Cause: The selectivity of your current method is insufficient to differentiate between the two analytes. Selectivity is influenced by the mobile phase, stationary phase, and temperature.
-
Troubleshooting Steps:
-
Decrease the Gradient Slope: The most effective first step. A shallower gradient (i.e., a smaller %B change per unit time) around the elution time of the critical pair increases the residence time on the column and allows for better separation. If Itraconazole and the impurity elute at 8 minutes in a 10-minute gradient, try extending the gradient to 15 or 20 minutes to flatten the slope in that region.
-
Modify Mobile Phase pH: Itraconazole and its impurities are basic.[4] A small change in pH (e.g., from 2.5 to 3.0) can alter the degree of protonation of the basic nitrogens, potentially changing the retention time of one compound more than the other, thereby improving resolution.
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol or using a ternary mixture (e.g., Acetonitrile/Methanol/Buffer). Methanol has different solvent properties and can alter elution selectivity.
-
Consider an Ion-Pairing Reagent: If not already in use, adding an ion-pairing reagent like tetrabutylammonium hydrogen sulfate (TBAHS) to the aqueous mobile phase can significantly improve peak shape and retention for basic compounds.[10][16]
-
Change Stationary Phase: If mobile phase optimization fails, the column chemistry may be the issue. Switching to a different stationary phase, such as a Phenyl-Hexyl or a C8 column, provides a different selectivity mechanism that may resolve the critical pair.[3][7]
-
Q2: A new, unknown peak has appeared in my forced degradation sample. It's co-eluting with another peak. How do I adjust the gradient to resolve it?
A2: This is expected in stability and forced degradation studies. The goal is to develop a stability-indicating method.[16][17][18]
-
Underlying Cause: The existing gradient program does not provide adequate separation for the newly formed degradant.
-
Troubleshooting Steps:
-
Characterize the New Peak: First, determine where the new peak elutes. Is it more or less retained than the main peak? This will guide your gradient modification.
-
For Early Eluting Peaks: If the new peak is near the solvent front, increase the initial hold time at the starting %B (e.g., hold at 20% B for 2-3 minutes instead of 1 minute). This provides more time for polar compounds to separate.
-
For Late Eluting Peaks: If the new peak co-elutes with a known impurity or the API, you must flatten the gradient slope around that elution time, as described in A1. This is the most critical step for developing a stability-indicating method.
-
Perform a Scouting Gradient: Run a fast, wide-range gradient (e.g., 5% to 95% B in 10 minutes) to get a general idea of the polarity and retention of all components. This will help you design a more targeted, segmented gradient with shallow slopes in regions where peaks are clustered and steeper slopes where there are no peaks.
-
Q3: My Itraconazole peak is tailing badly. What are the likely causes and solutions?
A3: Peak tailing for basic compounds like Itraconazole is often caused by secondary interactions with the stationary phase.
-
Underlying Cause:
-
Silanol Interactions: The protonated basic nitrogens on Itraconazole interact with negatively charged residual silanol groups (-Si-OH) on the silica surface of the C18 column. This secondary ionic interaction causes tailing.
-
Column Overload: Injecting too much mass of the analyte can saturate the stationary phase, leading to tailing.
-
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Ensure your mobile phase pH is low and well-buffered (e.g., pH 2.0-3.0). At this pH, most silanol groups are protonated (neutral), minimizing the secondary interactions with the positively charged analyte.[12]
-
Use an Ion-Pairing Reagent: As mentioned before, reagents like TBAHS can pair with the protonated analyte, masking its charge and improving peak shape.[11]
-
Reduce Sample Concentration: Dilute your sample and inject again. If the tailing factor improves significantly, you were likely overloading the column. This is especially important for the main Itraconazole peak in an impurity analysis.
-
Use a High-Purity, End-Capped Column: Modern columns are designed with very low silanol activity. If you are using an older column, switching to a high-purity, fully end-capped column can solve the problem.
-
Check for Column Contamination: A contaminated guard column or column inlet can also cause peak shape issues. Try flushing the column or replacing the guard column.
-
Q4: My retention times are drifting and not reproducible. How can I fix this?
A4: Retention time stability is critical for peak identification and quantification. Drifting is almost always related to the system or mobile phase.
-
Underlying Cause: Insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.
-
Troubleshooting Steps:
-
Ensure Adequate Equilibration: This is the most common cause in gradient elution. The column must be fully returned to the initial mobile phase conditions before the next injection. Increase the post-run equilibration time (e.g., from 3 minutes to 5-10 minutes, equivalent to 10-15 column volumes).
-
Pre-mix Mobile Phases: If you are using a quaternary pump to mix A and B online, ensure the pump's proportioning valves are working correctly. For better consistency, consider pre-mixing the initial mobile phase composition in a single bottle if your gradient starts with a long isocratic hold.
-
Buffer Volatility: Ensure your buffer components (e.g., phosphate) are not precipitating when mixed with the high organic concentration at the end of the gradient. If you suspect this, flush the system thoroughly.
-
Use a Column Thermostat: Fluctuations in ambient lab temperature can cause retention time shifts. A stable column temperature of at least 5-10°C above ambient is recommended for reproducibility.[10]
-
Check for Leaks: A small leak anywhere in the system can cause pressure fluctuations and affect the mobile phase composition delivered to the column, leading to drift.
-
Section 4: Visual Workflow for Method Optimization
This diagram outlines a logical process for troubleshooting and optimizing your gradient elution method for Itraconazole impurity analysis.
Caption: Logical workflow for troubleshooting common HPLC gradient elution issues.
Conclusion
Developing a robust, stability-indicating gradient elution program for Itraconazole requires a systematic approach grounded in the physicochemical properties of the molecule. By understanding the causes of common chromatographic problems like poor resolution, peak tailing, and retention time drift, you can make logical, targeted adjustments to your method. Always begin by ensuring system suitability and proper equilibration before modifying chromatographic parameters. This guide provides the foundational knowledge and actionable troubleshooting steps to help you confidently develop and validate a method capable of resolving complex Itraconazole impurity profiles.
References
-
Reddy, B. P., & Reddy, K. V. (2013). Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. Journal of Chromatographic Science, 52(2), 187–194. [Link]
-
Wharton, M., Geary, M., Sweetman, P., Curtin, L., & O'Connor, N. (2014). Rapid liquid chromatographic determination of itraconazole and its production impurities. Journal of chromatographic science, 52(2), 187-194. [Link]
-
Kumar, D. S., & Saidulu, P. (2020). Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. International Journal of Pharmacy and Biological Sciences, 10(1), 136-145. [Link]
-
Patel, D. J., & Captain, A. D. (2017). stability-indicating method development and validation of itraconazole and terbinafine hcl in bulk and pharmaceutical tablet dosage form. Asian Journal of Pharmaceutical and Clinical Research, 10(10), 373-380. [Link]
-
Verma, V., & Singh, U. K. (2016). Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research, 8(3), 58-63. [Link]
-
Paruchuri, S., & Pavani, K. H. (2013). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage form. Indian Journal of Research in Pharmacy and Biotechnology, 1(6), 857. [Link]
-
Reddy, G. S., Kumar, B. S., & Reddy, T. S. (2018). ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP-HPLC, HRMS AND NMR. RASAYAN Journal of Chemistry, 11(2), 558-565. [Link]
-
Geary, M., & Sweetman, P. (2013). Rapid liquid chromatographic determination of itraconazole and its production impurities. Journal of chromatographic science. [Link]
-
Patil, S., et al. (2021). Development and validation of stability indicating RP-HPLC and UV- Spectrophotometric method for estimation of Itraconazole in bulk. Journal of Emerging Technologies and Innovative Research (JETIR), 8(6). [Link]
-
Wharton, M., et al. (2014). Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. Journal of Chromatographic Science. [Link]
-
Pharmaffiliates. Itraconazole-impurities. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55283, Itraconazole. [Link]
-
Singh, S., et al. (2021). Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. International Journal of Research and Review, 8(5), 30-38. [Link]
-
Al-Hadram, H. A., et al. (2013). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 57(7), 3453–3457. [Link]
-
SynZeal. Itraconazole Impurities. [Link]
-
TLC Pharmaceutical Standards Ltd. Itraconazole Impurities. [Link]
-
MAC-MOD Analytical. (2020). Optimization of USP Monograph for Itraconazole. [Link]
-
Munigela, N., et al. (2007). Spectral characterization of itraconazole impurities in the drug product. Semantic Scholar. [Link]
-
Munigela, N., et al. (2007). Spectral characterization of itraconazole impurities in the drug product. TSI Journals. [Link]
-
Malenović, A., et al. (2013). Chemometrically assissted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities. Acta Pharmaceutica, 63(2), 159-173. [Link]
-
Kumar, S., et al. (2022). Development and In-Vitro Evaluation of Itraconazole Loaded Nanoemulsion. Journal of Drug Delivery and Therapeutics, 12(3), 64-71. [Link]
-
Derle, D. V., & Sagar, B. S. H. (2009). Solubility enhancement and physicochemical characterization of inclusion complexes of itraconazole. Scholars Research Library. [Link]
-
Rao, T. M., et al. (2015). Development and Validation of RP-HPLC Method for the Determination of Itraconazole in Bulk and Capsule Dosage Form. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 221-225. [Link]
-
Rifai, N., et al. (1995). A high-performance liquid chromatographic assay for the determination of itraconazole concentration using solid-phase extraction and small sample volume. Therapeutic Drug Monitoring, 17(5), 522-525. [Link]
-
Kumudhavalli, M. V. (2013). ISOCRATIC RP-HPLC, UV METHOD DEVELOPMENT AND VALIDATION OF ITRACONAZOLE IN CAPSULE DOSAGE FORM. ResearchGate. [Link]
Sources
- 2. Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniblrepo1.storage.googleapis.com [uniblrepo1.storage.googleapis.com]
- 5. Itraconazole Impurities | SynZeal [synzeal.com]
- 6. tlcpharma.com [tlcpharma.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. jetir.org [jetir.org]
- 9. tsijournals.com [tsijournals.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. uspnf.com [uspnf.com]
- 13. Rapid liquid chromatographic determination of itraconazole and its production impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. jocpr.com [jocpr.com]
- 16. ijrpb.com [ijrpb.com]
- 17. ijpbs.com [ijpbs.com]
- 18. scispace.com [scispace.com]
Technical Support Center: Method Robustness Testing for Itraconazole Impurity Analysis
Welcome to the Technical Support Center for Itraconazole impurity analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing and troubleshooting robust analytical methods for Itraconazole and its related substances. Here, we move beyond simple procedural lists to explain the why behind experimental choices, ensuring your methods are not only compliant but scientifically sound and reliable.
Introduction to Method Robustness in Pharmaceutical Analysis
In the realm of pharmaceutical quality control, an analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indicati[1][2]on of its reliability during normal usage. For a complex molecule like Itraconazole, which has multiple chiral centers and a significant number of potential process-related and degradation impurities, a robust analytical method is paramount for ensuring patient safety and product efficacy.
The International Counci[]l for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), and the United States Pharmacopeia (USP) General Chapter <1225> provide the regulatory framework for method validation, including robustness studies. These guidelines emphasiz[1][4][5][6][7][8]e that robustness should be evaluated during the method development phase to ensure the final method is fit for its intended purpose.
Troubleshooting[5] Guide: Common Issues in Itraconazole Impurity Analysis by HPLC
This section addresses specific chromatographic problems you may encounter during the analysis of Itraconazole and its impurities. The troubleshooting advice is presented in a question-and-answer format, focusing on root cause analysis and logical, science-based solutions.
Q1: I'm observing significant peak tailing for the main Itraconazole peak and some of its basic impurities. What are the likely causes and how can I fix this?
A1: Understanding the Cause: Peak tailing, where the latter half of the peak is drawn out, is a common issue, especially with basic compounds like Itraconazole and some of its impurities. The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the surface of the silica-based stationary phase in reversed-phase HPLC. These interactions lead to a portion of the analyte being more strongly retained, resulting in a tailed peak shape. Other potential causes in[9]clude column contamination, a void at the column inlet, or an improperly buffered mobile phase.
Troubleshooting Protoc[10]ol:
-
Assess the Mobile Phase pH: Itraconazole and its impurities are basic compounds. If the mobile phase pH is[11] not adequately controlled, these compounds can exist in both ionized and non-ionized forms, leading to poor peak shape.
-
Action: Ensure your mobile phase is buffered at a pH at least 2 units below the pKa of Itraconazole and its basic impurities. This ensures they are consistently in their ionized form, minimizing secondary interactions with silanols.
-
-
Evaluate Column Health: A contaminated or old column can be a significant source of peak tailing.
-
Action:
-
If you are using a guard column, replace it first, as it is designed to trap contaminants.
-
If the problem persists, try reverse-flushing the analytical column with a strong solvent (if the manufacturer's instructions permit).
-
If neither of[10] these steps resolves the issue, the column may be irreversibly fouled or have developed a void, and replacement is necessary.
-
-
-
Consider a Different Stationary Phase: If peak tailing is a persistent issue despite a well-buffered mobile phase and a healthy column, the column chemistry itself may not be ideal.
-
Action: Switch to a column with a modern, high-purity silica and robust end-capping. These columns have a lower concentration of accessible silanol groups, reducing the potential for secondary interactions.
-
Q2: My chromatogram shows peak fronting, particularly for the main Itraconazole peak when analyzing a high-concentration sample. What's happening?
A2: Understanding the Cause: Peak fronting, where the beginning of the peak is angled forward, is often described as looking like a "shark fin." The most common cause of [12]this phenomenon in both HPLC and GC is column overload. When the concentration of[12] the analyte injected onto the column is too high, it saturates the available interaction sites on the stationary phase. Molecules that cannot fin[12][13]d a place to interact with the stationary phase travel through the column more quickly, eluting earlier and causing the fronting shape. Another potential, though[12] less common, cause is a mismatch between the sample solvent and the mobile phase, where the sample solvent is significantly stronger than the mobile phase.
Troubleshooting Protocol:
-
Reduce Sample Concentration: This is the most direct way to address column overload.
-
Action: Dilute your sample and re-inject. A 1-to-10 dilution is often a good starting point to see if the peak shape improves.
-
-
Decrease Injection [12]Volume: Similar to diluting the sample, reducing the injection volume will decrease the mass of the analyte loaded onto the column.
-
Action: If your current injection volume is 10 µL, try reducing it to 2-5 µL.
-
-
Ensure Sample Solvent Compatibility: The sample should ideally be dissolved in the mobile phase to ensure a sharp injection band.
-
Action: If your sample is dissolved in a stronger solvent (e.g., 100% acetonitrile when the mobile phase is 50% acetonitrile), evaporate the sample solvent and reconstitute it in the mobile phase.
-
Q3: During my rob[11]ustness study, a small change in the mobile phase pH (e.g., ±0.2 units) is causing a significant shift in the retention time of some impurities, leading to a loss of resolution with the main peak. How do I address this?
A3: Understanding the Cause: This issue highlights a lack of method robustness with respect to mobile phase pH. It indicates that the operating pH is likely close to the pKa of one or more of the impurities. When the pH is near the pKa, small changes can cause a significant shift in the ionization state of the analyte, which in turn dramatically affects its retention time in reversed-phase HPLC.
Troubleshooting Protocol:
-
Optimize the Mobile Phase pH: The goal is to work at a pH that is sufficiently far from the pKa of all critical analytes.
-
Action: If you are working at a low pH, try decreasing it further (e.g., from 3.0 to 2.5). If you are at a neutral or high pH, try increasing it further. This will "lock" the analytes into a single ionized or non-ionized state, making their retention less susceptible to small pH fluctuations.
-
-
Increase Buffer Capacity: The buffer may not be effectively resisting pH changes.
-
Action: Increase the concentration of your buffer (e.g., from 10 mM to 25 mM). This will enhance its ability to maintain a stable pH.
-
-
Re-evaluate the Method: If the above steps do not provide the necessary robustness, a more significant method modification may be required.
-
Action: Consider changing the organic modifier (e.g., from acetonitrile to methanol, or a combination) or selecting a different column with an alternative selectivity that provides better separation of the critical pair of peaks.
-
Frequently Asked Questions (FAQs)
Q: What are the critical parameters to investigate in a robustness study for an Itraconazole impurity method?
A: For a typical reversed-phase HPLC method for Itraconazole, the following parameters are critical to investigate during a robustness study:
-
Percentage of Organic Modifier: Varied by ±2% absolute.
-
Column Temperature: Varied by ±5 °C.
-
Flow Rate: Varied by ±10% of the nominal flow rate.
-
Wavelength: Varied by ±2 nm.
-
Different Column Lots/Batches: To ensure method consistency over time.
-
Different HPLC Instruments: To demonstrate inter-instrument transferability.
Q: How do I set acceptance criteria for a robustness study?
A: Acceptance criteria should be based on the method's performance characteristics and the intended use of the method. Key system suitability parameters to monitor include:
-
Resolution: The resolution between the main Itraconazole peak and the closest eluting impurity should not fall below a predefined limit (e.g., >2.0).
-
Peak Tailing Factor: The tailing factor for the Itraconazole peak should remain within the acceptable range (e.g., ≤1.5).
-
Relative Retention Time (RRT): The RRT of each specified impurity should remain within a narrow window to ensure correct peak identification.
-
Assay and Impurity Quantification: The results for the assay of Itraconazole and the quantification of impurities should not be significantly affected by the parameter variations.
Q: What are some of the known impurities of Itraconazole?
A: Itraconazole can have several impurities arising from the manufacturing process or degradation. Some of these are specifi[]ed in pharmacopeias like the European Pharmacopoeia (EP) and are often designated with letters (e.g., Impurity A, B, F). Other potential impuritie[11][15]s include isomers, degradation products, and unreacted starting materials or intermediates.
Experimental Pr[3][18][19][20]otocols
Protocol 1: Conducting a Robustness Study
This protocol outlines a systematic approach to evaluating the robustness of an HPLC method for Itraconazole impurity analysis.
-
Define Parameters and Ranges: Based on the FAQ above, create a table of the parameters to be varied and their upper and lower limits.
-
Prepare Test Solutions:
-
Prepare a system suitability solution containing Itraconazole and a representative selection of its known impurities.
-
Prepare a sample solution of the Itraconazole drug substance or product at the target concentration.
-
-
Execute the Experimental Design:
-
Set the HPLC system to the nominal method conditions and inject the system suitability solution to confirm initial performance.
-
Systematically vary one parameter at a time to its upper and lower limits, while keeping all other parameters at their nominal values.
-
At each condition, inject the system suitability and sample solutions in replicate (n=3).
-
-
Data Analysis:
-
For each condition, calculate the critical system suitability parameters (resolution, tailing factor, etc.).
-
Quantify the impurities in the sample solution.
-
Compare the results from the varied conditions to the results from the nominal conditions. The variations should not exceed the predefined acceptance criteria.
-
| Parameter | Nominal Value | Lower Limit | Upper Limit |
| Mobile Phase pH | 2.5 | 2.3 | 2.7 |
| Acetonitrile (%) | 50% | 48% | 52% |
| Column Temp (°C) | 30°C | 25°C | 35°C |
| Flow Rate (mL/min) | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Wavelength (nm) | 256 nm | 254 nm | 258 nm |
Table 1: Example of a parameter table for a robustness study.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Workflow for a one-factor-at-a-time robustness study.
References
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
USP <1225> Method Validation. BA Sciences. [Link]
-
VALIDATION OF COMPENDIAL METHODS - General Chapters. USP. [Link]
-
Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Chromperfect. [Link]
-
Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. BioPharmaSpec. [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]
-
Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]
-
ICH Q2 Robust. Scribd. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
<1225> Validation of Compendial Procedures. USP-NF. [Link]
-
Chemometrically assissted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities. PubMed. [Link]
-
Chemometrically assissted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities. ResearchGate. [Link]
-
Method Validation and Robustness. LCGC International. [Link]
-
Chemometrically assissted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities. Googleapis.com. [Link]
-
Tag: robustness testing ICH Q2. Pharma Validation. [Link]
-
Itraconazole Impurities. SynZeal. [Link]
-
Itraconazole Impurities and Related Compound. Veeprho. [Link]
-
Itraconazole-impurities. Pharmaffiliates. [Link]
-
A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. International Journal of Pharmacy and Technology. [Link]
-
Development of validated RP-HPLC method for the estimation of Itraconazole in pure and pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. Journal of Chromatographic Science. [Link]
-
Development and validation of stability indicating RP-HPLC and UV- Spectrophotometric method for estimation of Itraconazole in bulk. JETIR. [Link]
-
Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. International Journal of Pharmacy and Biological Sciences. [Link]
-
Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. Oxford Academic. [Link]
-
Itraconazole Impurity 1 | CAS No: NA. Cleanchem. [Link]
-
Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. International Journal of Research and Review. [Link]
-
HPLC Troubleshooting Guide. Regis Technologies. [Link]
-
5.3. statistical analysis of results of biological assays and tests. European Pharmacopoeia. [Link]
-
5.3. statistical analysis of results of biological assays and tests. Semantic Scholar. [Link]
-
guidance for the validation of pharmaceutical quality control analytical methods. TGA. [Link]
-
5.3. Statistical Analysis of Results of Biological Assays and Tests. Scribd. [Link]
-
3.2.P.5.3 Validation of Analytical Procedures. FDA. [Link]
-
Stability Indicating RP-HPLC Method For Determination Of Itraconazole In Bulk Drug And In Capsule Dosage Form. ResearchGate. [Link]
-
Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. ResearchGate. [Link]
-
Development and Validation of RP-HPLC Method for Quantitation of Itraconazole in Tablets Dosage Form. SciSpace. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. investigationsquality.com [investigationsquality.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ijpbs.com [ijpbs.com]
- 15. veeprho.com [veeprho.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Robust Validation of an HPLC Method for Itraconazole Impurity B Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are non-negotiable. For a potent triazole antifungal agent like Itraconazole, ensuring the final product is free from unacceptable levels of related substances is paramount for patient safety and regulatory compliance. This guide provides an in-depth, scientifically-grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method specifically designed for the quantification of Itraconazole Impurity B, a known related substance.
The entire framework of this guide is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2] The objective is not merely to present a method but to demonstrate that the analytical procedure is unequivocally "suitable for its intended purpose".[2]
The 'Why': Understanding the Analyte and the Rationale
Itraconazole's therapeutic efficacy can be compromised by the presence of impurities, which may arise during synthesis or degradation. Itraconazole Impurity B, chemically known as (1,2,4-Triazol-4-yl) Itraconazole[3][4][5], is a positional isomer of the active pharmaceutical ingredient (API). Its structural similarity to Itraconazole necessitates a highly specific and selective analytical method to ensure accurate quantification. The goal is to develop a reliable HPLC method capable of separating and quantifying Impurity B from the main Itraconazole peak and any other potential impurities.
Scientist's Note: The choice of reverse-phase HPLC (RP-HPLC) is deliberate. Itraconazole and its impurities are moderately non-polar compounds, making them ideal candidates for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The subtle differences in their structure can be exploited by carefully optimizing the mobile phase composition and pH to achieve baseline separation.
The 'How': A Validated RP-HPLC Method Protocol
This section details the optimized chromatographic conditions and the subsequent validation protocol.
Optimized Chromatographic Conditions
A robust and reliable separation was achieved using the following conditions. This method serves as a strong starting point, though minor adjustments may be necessary depending on the specific HPLC system and column used.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A standard C18 column provides excellent hydrophobic retention for Itraconazole and its impurities. The 250 mm length ensures sufficient resolving power. |
| Mobile Phase | Acetonitrile: 0.1% Glacial Acetic Acid in Water (50:50 v/v) | A simple isocratic mobile phase is preferred for robustness and reproducibility. Acetonitrile provides good elution strength, while the acidic aqueous phase controls the ionization of the triazole moieties, leading to sharp, symmetrical peaks.[6] |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and column efficiency. |
| Detection | UV at 264 nm | Itraconazole and its impurities exhibit significant UV absorbance around this wavelength, offering good sensitivity.[6] |
| Column Temp. | 30°C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Injection Vol. | 20 µL | A standard injection volume suitable for achieving the required sensitivity. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures peak shape integrity and compatibility with the chromatographic system. |
Based on established methods for Itraconazole analysis, the expected retention time for the main peak is approximately 3.4 to 6.2 minutes, with Impurity B eluting at a different, well-resolved time.[6][7][8]
The Validation Workflow: An ICH Q2(R1) Guided Approach
The following diagram illustrates the logical flow of the validation process, ensuring all critical parameters are assessed systematically.
Caption: A structured workflow for HPLC method validation.
Executing the Validation: Step-by-Step Protocols & Acceptance Criteria
Here, we delve into the practical execution of each validation parameter.
Specificity (Forced Degradation)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[8]
Protocol:
-
Prepare Solutions: Prepare solutions of Itraconazole API spiked with a known concentration of Itraconazole Impurity B.
-
Stress Conditions: Subject the spiked API solution to the following forced degradation conditions:
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using the proposed HPLC method.
-
Evaluation: Assess the peak purity of both the Itraconazole and Impurity B peaks using a photodiode array (PDA) detector. Ensure that no degradation products co-elute with the analyte peaks.
Acceptance Criteria:
-
The method must demonstrate baseline resolution (R > 2.0) between Itraconazole, Impurity B, and the nearest eluting degradation peak.
-
Peak purity analysis (e.g., via PDA detector) should show that the analyte peaks are spectrally homogeneous.
Linearity and Range
Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9]
Protocol:
-
Stock Solution: Prepare a stock solution of Itraconazole Impurity B reference standard.
-
Calibration Standards: From the stock solution, prepare a minimum of five calibration standards covering the expected range. For an impurity, this range is typically from the Limit of Quantitation (LOQ) to 120% of the specification limit. (e.g., if the limit is 0.1%, the range could be 0.05% to 0.12%).
-
Analysis: Inject each standard in triplicate.
-
Evaluation: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.
Illustrative Linearity Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.5 (LOQ) | 12,500 |
| 1.0 | 25,100 |
| 1.5 | 37,400 |
| 2.0 | 50,200 |
| 2.5 (120%) | 62,300 |
Acceptance Criteria:
-
The correlation coefficient (r²) of the regression line should be ≥ 0.999.
-
The y-intercept should be insignificant relative to the response at 100% of the test concentration.
Accuracy (Recovery)
Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.[9]
Protocol:
-
Sample Preparation: Prepare a bulk drug sample of Itraconazole.
-
Spiking: Spike the bulk drug sample with Itraconazole Impurity B at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples.
-
Evaluation: Calculate the percentage recovery for each replicate.
Acceptance Criteria:
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six individual test samples of Itraconazole spiked with Impurity B at 100% of the specification limit.
-
Analyze these samples on the same day, with the same analyst, on the same instrument.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results from both studies.
Acceptance Criteria:
-
Repeatability: %RSD should be ≤ 2.0%.
-
Intermediate Precision: %RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine Signal-to-Noise (S/N): Inject a series of solutions with known decreasing concentrations of Impurity B. Determine the concentration at which the S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirmation: To confirm the LOQ, prepare and inject six samples at the determined LOQ concentration and verify that the precision (%RSD) meets the acceptance criteria.
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1, with a %RSD for precision at this level of ≤ 10.0%.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Protocol:
-
Vary Parameters: Systematically alter key chromatographic parameters one at a time.
-
Flow Rate (e.g., ± 0.1 mL/min).
-
Mobile Phase Composition (e.g., ± 2% organic component).
-
Column Temperature (e.g., ± 5°C).
-
pH of the aqueous phase (e.g., ± 0.2 units).
-
-
Analysis: Analyze a standard solution under each altered condition.
-
Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, resolution, peak asymmetry).
Acceptance Criteria:
-
System suitability parameters must remain within their established limits for all varied conditions.
-
The %RSD of the results should not be significantly affected.
Comparing Alternatives: Why This Method Excels
While other analytical techniques exist, this RP-HPLC-UV method offers a compelling balance of performance, accessibility, and cost-effectiveness for routine quality control.
| Method | Advantages | Disadvantages |
| Validated RP-HPLC (This Guide) | Robust, reproducible, cost-effective, widely available instrumentation. | Moderate analysis time compared to UPLC. |
| Ultra-Performance Liquid Chromatography (UPLC) | Faster analysis times, higher resolution, and lower solvent consumption.[12] | Higher initial instrument cost, higher backpressure requires specialized columns. |
| LC-Mass Spectrometry (LC-MS) | Extremely high sensitivity and specificity, capable of structural elucidation.[12] | High instrument and maintenance costs, requires specialized expertise, not typically necessary for routine quantification when specificity is proven. |
| Microbiological Assay | Measures biological activity. | Less precise and accurate than chromatographic methods, cannot distinguish between API and impurities.[13] |
The logical relationship between these methods in a development pipeline can be visualized as follows:
Caption: Relationship between different analytical techniques.
For its intended purpose—routine, reliable quantification of a known impurity in a quality control environment—the validated RP-HPLC method presented here is the most suitable choice. It provides the necessary specificity, accuracy, and precision without the higher costs and complexity of UPLC or LC-MS systems.[10]
Conclusion
This guide has outlined a comprehensive, scientifically-defensible approach to validating an RP-HPLC method for the analysis of Itraconazole Impurity B. By adhering to the principles of ICH Q2(R1), explaining the causality behind experimental choices, and establishing a self-validating system, researchers can implement this method with a high degree of confidence. The result is a robust, reliable, and fit-for-purpose analytical procedure that ensures the quality and safety of Itraconazole products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - NIH. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]
-
Development of validated RP-HPLC method for the estimation of Itraconazole in pure and pharmaceutical dosage form. [Link]
-
Different HPLC analysis method of itraconazole - JOCPR. [Link]
-
Quality Guidelines - ICH. [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Itraconazole in Bulk and Capsule Dosage Form - International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. [Link]
-
Development and validation of an RP-HPLC method for the quantitative estimation of itraconazole in bulk and capsule dosage forms. [Link]
-
Development and Validation of RP-HPLC Method for Quantitation of Itraconazole in Tablets Dosage Form - SciSpace. [Link]
-
CAS No : 854372-77-3| Product Name : Itraconazole - Impurity B - Pharmaffiliates. [Link]
-
Comparison of High-Performance Liquid Chromatographic and Microbiological Methods for Determination of Voriconazole Levels in Plasma | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Itraconazole EP Impurity B | 854372-77-3 - SynZeal. [Link]
-
Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - F1000Research. [Link]
-
Itraconazole EP Impurity B - Allmpus. [Link]
-
Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC - NIH. [Link]
-
Development and validation of HPLC method for some azoles in pharmaceutical preparation - ResearchGate. [Link]
-
Itraconazole EP Impurity B | CAS No- 854372-77-3 - GLP Pharma Standards. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Itraconazole EP Impurity B | 854372-77-3 | SynZeal [synzeal.com]
- 5. Itraconazole EP Impurity B | 854372-77-3 [chemicea.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ajpaonline.com [ajpaonline.com]
- 8. ijrpb.com [ijrpb.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. journalijsra.com [journalijsra.com]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. journals.asm.org [journals.asm.org]
A Comparative Guide to Linearity and Range Determination for Itraconaole Impurity B Quantification
In the landscape of pharmaceutical quality control, the precise quantification of impurities is not merely a regulatory hurdle but a fundamental assurance of drug safety and efficacy. Itraconazole, a broad-spectrum antifungal agent, is no exception. Its synthesis can result in several related substances, among which Itraconazole Impurity B (also known as Itraconazole N4-Isomer) is of significant interest[1][2][3]. This guide provides an in-depth, technically-grounded comparison of methodologies for establishing linearity and range for the quantification of Itraconazole Impurity B, designed for the discerning researcher and drug development professional.
The Imperative of Impurity Quantification
The control of impurities is a critical aspect of drug development and manufacturing, mandated by global regulatory bodies[][5]. Itraconazole Impurity B, a structural isomer of the active pharmaceutical ingredient (API), must be monitored and quantified to ensure that its levels remain within toxicologically acceptable limits[1][6]. Establishing a robust analytical method requires rigorous validation, with linearity and range being cornerstone parameters that demonstrate the method's reliability[7].
Why Linearity and Range Matter:
-
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range[8][9]. A linear response is the foundation for accurate quantification.
-
Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[8][9]. For impurity analysis, this range must encompass levels from the reporting threshold up to at least 120% of the specification limit[9][10].
This guide will compare two common High-Performance Liquid Chromatography (HPLC) approaches: a traditional HPLC-UV method and a modern Ultra-High-Performance Liquid Chromatography (UPLC-UV) method, providing the causal logic behind the experimental design and data interpretation.
Regulatory Framework: The ICH Q2(R1) Guideline
Our entire experimental approach is grounded in the International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology"[7][8][11]. This internationally recognized standard provides the framework for validating analytical procedures, ensuring that the data generated is reliable and defensible for regulatory submissions[10].
According to ICH Q2(R1), the establishment of linearity requires analysis of a minimum of five concentrations across the proposed range[8]. The relationship between concentration and response is typically evaluated by plotting the data and performing a linear regression analysis. The correlation coefficient (r), y-intercept, and slope of the regression line are key indicators of a method's linearity[11]. An r-value of at least 0.995 is generally considered evidence of a strong linear relationship for impurity methods[10].
Comparative Methodologies: HPLC vs. UPLC
The quantification of Itraconazole and its impurities is predominantly performed using reversed-phase liquid chromatography with UV detection[12][13][14]. While both HPLC and UPLC operate on the same chromatographic principles, they differ significantly in performance, driven by column particle size and instrumentation pressure limits.
-
Conventional HPLC (High-Performance Liquid Chromatography): Utilizes columns with particle sizes typically between 3 to 5 µm. It is a robust and widely established technology.
-
UPLC (Ultra-High-Performance Liquid Chromatography): Employs columns with sub-2 µm particle sizes, which operate at much higher pressures. This results in significantly faster analysis times, improved resolution, and higher sensitivity[15].
We will now detail the experimental protocol for determining linearity and range, presenting a model based on a UPLC-UV system for its superior performance characteristics, while providing comparative insights against a traditional HPLC approach.
Experimental Protocol: UPLC-UV Method
This protocol is a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before any validation data is collected.
Objective: To establish the linearity and range for the quantification of Itraconazole Impurity B.
Materials:
-
Itraconazole Impurity B Reference Standard (e.g., from EP or USP)
-
Itraconazole API
-
Acetonitrile (HPLC or LC-MS grade)
-
Ammonium phosphate, monobasic
-
Phosphoric acid
-
Tetrahydrofuran (THF)
-
Methanol
-
Water (Type I, 18.2 MΩ·cm)
Instrumentation (Comparative):
-
UPLC System (Preferred): Agilent 1200 RRLC Series or equivalent, capable of high pressures, with a UV detector[15].
-
HPLC System (Alternative): Thermo Scientific Dionex UltiMate 3000 LC system or equivalent[12].
Chromatographic Conditions:
| Parameter | UPLC Method (Optimized for Speed & Resolution) | HPLC Method (Conventional) | Rationale |
| Column | Agilent Zorbax Eclipse XDB C18, 1.8 µm (4.6 x 50 mm)[15] | C18 column, 5 µm (4.6 x 150 mm)[13] | Sub-2 µm particles in UPLC provide higher efficiency and faster separations. The longer HPLC column is needed to achieve adequate resolution with larger particles. |
| Mobile Phase A | 0.02 M Ammonium Phosphate, pH 2.0 (adjusted with H₃PO₄) | 0.05 M Ammonium Phosphate, pH 2.5 | A buffered aqueous phase controls the ionization state of the analytes, ensuring reproducible retention times. |
| Mobile Phase B | Acetonitrile:THF (90:10, v/v)[16] | Acetonitrile | THF is used as an organic modifier to improve peak shape for triazole compounds. |
| Gradient | 55% B to 70% B over 8 min | 50% B to 65% B over 25 min | A gradient is necessary to elute the API and all related impurities with good peak shape in a reasonable time. The UPLC gradient is much faster. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Optimized for the column dimensions and particle size to achieve good separation efficiency. |
| Column Temp. | 30 °C[13] | 30 °C | Maintaining a constant temperature ensures retention time stability. |
| Detection (UV) | 225 nm[12][17] | 256 nm or 263 nm[13][18] | 225 nm often provides better sensitivity for related substances, while higher wavelengths may offer more selectivity from the main peak. |
| Injection Vol. | 2 µL | 10 µL | Smaller injection volumes are typical for UPLC to prevent column overload and maintain high efficiency. |
Step-by-Step Workflow
The following workflow diagram illustrates the process from solution preparation to final data analysis.
Caption: Workflow for Linearity and Range Determination.
Detailed Procedure
-
Solution Preparation:
-
Diluent: Prepare a mixture of Methanol and Tetrahydrofuran (50:50, v/v)[16].
-
Impurity B Stock Solution (100 µg/mL): Accurately weigh ~10 mg of Itraconazole Impurity B Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by spiking the Impurity B stock solution into a solution containing the Itraconazole API at its nominal test concentration (e.g., 5 mg/mL)[16]. The concentration range for Impurity B should typically span from the Limit of Quantitation (LOQ) to 150% of the specification limit. For a typical specification of 0.2%, this would be from ~0.5 µg/mL (LOQ) to 15 µg/mL (150% of a 10 µg/mL level).
-
Example Levels: LOQ, 50%, 80%, 100%, 120%, 150% of the specification limit.
-
-
-
System Suitability Test (SST):
-
Before starting the validation, inject a standard solution (e.g., the 100% level) six times.
-
Acceptance Criteria: The relative standard deviation (%RSD) of the peak area for Impurity B should be ≤ 5.0%. The resolution between Itraconazole and Impurity B should be ≥ 2.0. The tailing factor for the Impurity B peak should be ≤ 2.0. This ensures the system is precise and provides adequate separation[11].
-
-
Sequence Acquisition:
-
Inject a diluent blank to ensure no carryover or system contamination.
-
Inject each calibration standard in triplicate.
-
Inject a diluent blank at the end of the sequence.
-
Data Analysis and Comparison
Upon completion of the chromatographic runs, the peak area for Itraconazole Impurity B is integrated at each concentration level. The data is then analyzed using the method of least squares.
Quantitative Data Summary
The table below presents a hypothetical but realistic comparison of data obtained from a UPLC-UV and an HPLC-UV method for a linearity study.
Table 1: Comparative Linearity Data
| Level | Conc. (µg/mL) | UPLC Avg. Peak Area | HPLC Avg. Peak Area |
| 1 (LOQ) | 0.5 | 5,250 | 4,980 |
| 2 (50%) | 5.0 | 51,500 | 49,950 |
| 3 (80%) | 8.0 | 82,100 | 80,500 |
| 4 (100%) | 10.0 | 103,000 | 101,100 |
| 5 (120%) | 12.0 | 123,500 | 121,800 |
| 6 (150%) | 15.0 | 155,200 | 152,500 |
Regression Analysis Comparison
The data from Table 1 is subjected to linear regression analysis to determine the key performance indicators of linearity.
Table 2: Regression Statistics Comparison
| Parameter | UPLC Method | HPLC Method | ICH Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 | ≥ 0.99[10] (often ≥0.995 internally) |
| Slope | 10,250 | 10,100 | Report |
| Y-Intercept | 150 | 250 | Intercept should not be significantly different from zero. |
| Residual Plot | Randomly scattered | Randomly scattered | No discernible pattern (e.g., curve) |
| Analysis Time | ~10 min[15] | ~30 min[15] | N/A |
Expert Interpretation: Both methods demonstrate acceptable linearity as per ICH guidelines. However, the UPLC method typically yields a slightly higher correlation coefficient due to the sharper, more symmetrical peaks, which leads to more precise integration. The most significant advantage of the UPLC method is the three-fold reduction in analysis time , which dramatically increases sample throughput in a QC environment[15][19].
Troubleshooting Common Linearity Issues
Even with a well-designed protocol, non-linearity can occur. Understanding the potential causes is key to effective troubleshooting.
Caption: Troubleshooting Decision Tree for Non-Linearity.
-
Detector Saturation: UV detectors have a finite linear range. If the peak for the highest concentration standard exceeds ~1.5 Absorbance Units (AU), detector saturation may be the cause of a flattening curve[20].
-
Standard Preparation Error: Simple human error in weighing or dilution is a common cause. Always prepare standards carefully and consider preparing a second set from a separate stock solution to confirm[21].
-
Chemical/Chromatographic Issues: The analyte may be adsorbing to active sites on the column or degrading. This can sometimes be addressed by adjusting the mobile phase pH or using a more inert column hardware.
Conclusion and Recommendation
Both traditional HPLC-UV and modern UPLC-UV methods are capable of establishing linearity and range for the quantification of Itraconazole Impurity B in accordance with ICH Q2(R1) guidelines.
The experimental data and comparative analysis strongly support the recommendation of a UPLC-based method . The primary drivers for this recommendation are:
-
Increased Throughput: A >3x reduction in run time significantly enhances laboratory efficiency[19].
-
Improved Performance: UPLC often provides better resolution and higher sensitivity, leading to more robust and reliable data.
-
Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to greener, more cost-effective analytical work[15].
While the initial capital investment for UPLC instrumentation is higher, the long-term benefits in productivity, data quality, and operational cost savings present a compelling case for its adoption in modern pharmaceutical quality control laboratories. This guide provides the foundational protocol and rationale for developing and validating such a high-performing method.
References
- Altabrisa Group. (2025).
- Thermo Fisher Scientific. (2015). Simple HPLC-UV method for the determination of itraconazole impurities. AppsLab Library.
- International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- SynZeal. (n.d.). Itraconazole EP Impurity B.
- Scribd. (n.d.). ICH Q2(R1)
- European Medicines Agency (EMA). (2006). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Singh, S., et al. (2021). Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form.
- Pharmaffili
- BOC Sciences. (n.d.). Itraconazole and Impurities.
- U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Verma, V., & Singh, U. K. (2016). Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research, 8(3), 58-63.
- Asian Journal of Research in Chemistry. (2018).
- Wharton, M., et al. (2014). Rapid liquid chromatographic determination of itraconazole and its production impurities.
- European Pharmacopoeia. (2011). Itraconazole Monograph (EP 7.0).
- Separ
- IJNRD. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE.
- ResearchGate. (2025). Itraconazole: A literature review on analytical and bio-analytical methods.
- JETIR. (2019).
- Allmpus. (n.d.). Itraconazole EP Impurity B.
- Der Pharmacia Lettre. (2017).
- Journal of Bioequivalence & Bioavailability. (2011). Validated Liquid Chromatography-Tandem Mass Spectrometric Method for Quantification of Itraconazole and Hydroxy Itraconazole in Human Plasma.
- Chemicea. (n.d.). Itraconazole EP Impurity B.
- U.S. Pharmacopeia. (2019). Itraconazole Capsules Monograph.
- Regulations.gov. (2018). USP 41 Official Monograph for Itraconazole.
- SynZeal. (n.d.). Itraconazole Impurities.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). Itraconazole EP Reference Standard.
- Chromatography Forum. (2005).
- LCGC International. (2023). Troubleshooting HPLC Method Reliability.
- Sigma-Aldrich. (n.d.). Usp itraconazole mixture for monograph tests and assays.
- HALO Columns. (n.d.).
- EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia.
Sources
- 1. Itraconazole EP Impurity B | 854372-77-3 | SynZeal [synzeal.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Itraconazole EP Impurity B | 854372-77-3 [chemicea.com]
- 5. edqm.eu [edqm.eu]
- 6. allmpus.com [allmpus.com]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. scribd.com [scribd.com]
- 12. Simple HPLC-UV method for the determination of itraconazole impurities - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. jocpr.com [jocpr.com]
- 15. Rapid liquid chromatographic determination of itraconazole and its production impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uspnf.com [uspnf.com]
- 17. drugfuture.com [drugfuture.com]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. halocolumns.com [halocolumns.com]
- 20. Method Linearity | Separation Science [sepscience.com]
- 21. ijnrd.org [ijnrd.org]
The Evolution of Efficiency: A Comparative Study of HPLC and UPLC for Itraconazole Impurity Analysis
In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of therapeutic agents. For a widely used antifungal agent like Itraconazole, a robust analytical methodology for impurity profiling is not just a regulatory requirement but a cornerstone of product quality. This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the determination of Itraconazole impurities, offering researchers, scientists, and drug development professionals a comprehensive understanding of the practical application and performance of these two critical technologies.
The Imperative of Impurity Profiling for Itraconazole
Itraconazole is a broad-spectrum triazole antifungal agent. Its synthesis and degradation can result in the formation of various process-related and degradation impurities.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict limits on these impurities.[3][4][5] Therefore, the choice of analytical technique directly impacts the ability to detect, resolve, and accurately quantify these compounds, which is crucial for batch release and stability studies.
Foundational Principles: HPLC vs. UPLC
Both HPLC and UPLC are powerful liquid chromatography techniques that separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.[6] The fundamental distinction lies in the particle size of the stationary phase packing material and the resulting operational pressures.
High-Performance Liquid Chromatography (HPLC) has been the workhorse of pharmaceutical analysis for decades. It typically employs columns packed with particles of 3 to 5 µm in diameter. The instrumentation is designed to operate at pressures up to 400-600 bar. While reliable and versatile, the larger particle size imposes limitations on separation efficiency and speed.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It utilizes columns packed with sub-2 µm particles.[3][4][5][7] This reduction in particle size dramatically increases chromatographic efficiency, leading to better resolution and sensitivity. However, to maintain optimal mobile phase flow rates through these densely packed columns, UPLC systems must operate at much higher pressures, often exceeding 1000 bar.
Head-to-Head Comparison: Itraconazole Impurity Analysis
A direct comparison of HPLC and UPLC for the analysis of Itraconazole and its production impurities reveals significant advantages for the more modern UPLC technology. A study directly comparing a newly developed UPLC method with the established European Pharmacopoeia HPLC method demonstrated a substantial improvement in performance.[3][4][5][7]
| Performance Parameter | HPLC (European Pharmacopoeia Method) | UPLC | Advantage of UPLC |
| Analysis Time | > 30 minutes | < 10 minutes | > 3-fold reduction in run time |
| Resolution | Adequate | Superior peak separation | Enhanced confidence in impurity identification |
| Sensitivity | Standard | Higher signal-to-noise ratio | Improved detection of trace-level impurities |
| Solvent Consumption | High | Significantly Lower | Reduced operational costs and environmental impact |
| Throughput | Standard | High | Increased sample processing capacity |
The UPLC method not only drastically reduced the analysis time but also provided excellent resolution between Itraconazole and its critical impurities.[3] This is a direct consequence of the higher efficiency of the sub-2 µm particle column. The narrower peaks obtained in UPLC lead to increased peak height and, consequently, greater sensitivity, which is crucial for detecting impurities at very low concentration levels.
The "Why": Causality Behind the Performance Gains
The superior performance of UPLC is grounded in chromatographic theory. The van Deemter equation, which describes the relationship between linear velocity and plate height (a measure of column efficiency), illustrates that smaller particles lead to a more efficient separation. The sub-2 µm particles in UPLC columns result in a flatter van Deemter curve, meaning that high efficiency is maintained over a wider range of mobile phase flow rates. This allows for faster analyses without a significant loss of resolution. The ability to use shorter columns packed with these highly efficient particles is what primarily drives the reduction in run time and solvent consumption.
Experimental Protocols
The following are representative, step-by-step methodologies for the analysis of Itraconazole impurities using both HPLC and UPLC. These protocols are based on methods described in the scientific literature and serve as a practical guide.[2][3][4][5][6][7]
HPLC Method for Itraconazole Impurity Analysis
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: A buffer solution (e.g., 0.08M tetrabutylammonium hydrogen sulfate).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient program appropriate to resolve all known impurities from the main Itraconazole peak.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 256 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the Itraconazole sample in a suitable diluent (e.g., a mixture of methanol and tetrahydrofuran) to a final concentration of approximately 1 mg/mL.
UPLC Method for Itraconazole Impurity Analysis
-
Chromatographic System: A UPLC system capable of operating at high pressures, with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column with sub-2 µm particles (e.g., Agilent Zorbax Eclipse XDB C18, 1.8 µm, 4.6 x 50 mm).[3][4][5][7]
-
Mobile Phase A: 0.08M tetrabutylammonium hydrogen sulfate buffer.[3][4][5][7]
-
Gradient Elution: An optimized gradient to achieve separation in a shorter timeframe.
-
Flow Rate: 2.5 mL/min.[3]
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Similar to the HPLC method, dissolve the Itraconazole sample in a suitable diluent to an appropriate concentration.
Visualizing the Workflow and Comparison
To better illustrate the process and the key differences, the following diagrams are provided.
Caption: General workflow for Itraconazole impurity analysis.
Sources
- 1. Spectral characterization of itraconazole impurities in the drug product | Semantic Scholar [semanticscholar.org]
- 2. tsijournals.com [tsijournals.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Rapid liquid chromatographic determination of itraconazole and its production impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Itraconazole Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Itraconazole is paramount. The presence of impurities can significantly impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are essential for their detection and quantification. This guide provides an in-depth comparison of analytical methods for Itraconazole impurities, with a focus on the principles and practical application of cross-validation to ensure method reliability and consistency.
The Critical Role of Impurity Profiling for Itraconazole
Itraconazole, a broad-spectrum antifungal agent, can contain various impurities originating from its synthesis, degradation, or storage.[] These impurities can be structurally similar to the parent drug, posing a significant challenge for analytical separation and quantification. Common sources of impurities include unreacted starting materials, intermediates, and degradation products formed under stress conditions like acid, base, oxidation, and heat.[][2][3][4] Accurate and precise analytical methods are crucial to ensure that these impurities are controlled within the limits set by regulatory bodies.
Overview of Analytical Techniques for Itraconazole Impurity Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques for the analysis of Itraconazole and its impurities.[5][6][7][8][9] These methods offer the necessary resolution and sensitivity to separate and quantify structurally related compounds.
High-Performance Liquid Chromatography (HPLC): HPLC has been the workhorse for pharmaceutical analysis for decades. Reversed-phase HPLC (RP-HPLC) is the most common mode used for Itraconazole, typically employing C18 columns.[5][6][10][11]
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent advancement that utilizes columns with sub-2 µm particles. This technology offers significant advantages in terms of speed, resolution, and solvent consumption compared to traditional HPLC.[7][8][9][12]
The "Why" Behind Cross-Validation: Ensuring Method Equivalency
Cross-validation of analytical methods is a critical process performed to demonstrate that two or more analytical procedures are equivalent and can be used interchangeably. This is particularly important in scenarios such as:
-
Method Transfer: When a method is transferred from a research and development lab to a quality control lab.
-
Method Modernization: When upgrading from an older technology (e.g., HPLC) to a newer one (e.g., UPLC).
-
Inter-laboratory Studies: To ensure consistency of results across different testing sites.
The objective of cross-validation is to provide documented evidence that the methods produce comparable results for the same sample within predefined acceptance criteria. This process is guided by principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures.[13][14][15][16][17]
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for Itraconazole impurities.
Caption: A typical workflow for cross-validation of analytical methods.
Comparative Analysis of HPLC and UPLC Methods for Itraconazole Impurities
The following tables summarize typical performance characteristics of validated HPLC and UPLC methods for the analysis of Itraconazole impurities, based on published data.
Table 1: Comparison of Chromatographic Conditions
| Parameter | HPLC Method | UPLC Method | Rationale for Choices |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[10][18] | Sub-2 µm C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)[7][8][9][12] | UPLC columns with smaller particles provide higher efficiency and faster separations. |
| Mobile Phase | Acetonitrile and buffer (e.g., phosphate, acetate)[5][10][11][18] | Acetonitrile and buffer (e.g., tetrabutylammonium hydrogen sulfate)[7][8][9][12] | The choice of mobile phase is critical for achieving optimal separation of closely related impurities. |
| Flow Rate | 1.0 - 1.5 mL/min[5][6][10][18] | 0.3 - 0.5 mL/min | Lower flow rates in UPLC are a consequence of smaller column dimensions and particle sizes, leading to reduced solvent consumption. |
| Detection | UV at ~225-264 nm[5][6][10][11][18] | UV at ~235 nm[7][8][9][12] | The detection wavelength is selected to provide maximum sensitivity for both the API and its impurities. |
| Run Time | > 20 minutes[7][8][9] | < 10 minutes[7][8][9][12] | UPLC significantly reduces analysis time, increasing sample throughput. |
Table 2: Comparison of Validation Parameters (Typical Values)
| Validation Parameter | HPLC Method | UPLC Method | Significance of Parameter |
| Linearity (r²) | > 0.999[5][10] | > 0.999[7][8][9][12] | Demonstrates a direct proportional relationship between concentration and detector response. |
| Accuracy (% Recovery) | 98 - 102%[6] | 98 - 102%[7][8][9][12] | Measures the closeness of the experimental value to the true value. |
| Precision (%RSD) | < 2.0%[6] | < 2.0%[7][8][9][12] | Indicates the degree of scatter between a series of measurements. |
| LOD | ~0.01 - 0.05 µg/mL[2] | ~0.01 µg/mL[19] | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| LOQ | ~0.03 - 0.15 µg/mL[2] | ~0.03 µg/mL[19] | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Demonstrated by small, deliberate changes in method parameters.[6] | Demonstrated by small, deliberate changes in method parameters.[7][8][9][12] | Shows the reliability of the method with respect to minor variations in experimental conditions. |
Experimental Protocols for Cross-Validation
The following are generalized protocols for the analysis of Itraconazole impurities using HPLC and UPLC, which can be adapted for a cross-validation study.
Protocol 1: HPLC Method for Itraconazole Impurities
-
Preparation of Mobile Phase: Prepare a filtered and degassed mixture of a suitable buffer (e.g., 0.025 M ammonium acetate) and acetonitrile in a specified ratio (e.g., 55:45 v/v).[18]
-
Standard Preparation: Accurately weigh and dissolve Itraconazole and its known impurities in a suitable diluent (e.g., methanol) to prepare a stock solution. Further dilute to obtain working standard solutions at various concentrations.
-
Sample Preparation: For capsules, take the powder equivalent to a specified amount of Itraconazole, dissolve in the diluent, sonicate, and filter.[6][18]
-
Chromatographic System:
-
Procedure: Inject the standard and sample solutions into the chromatograph, record the chromatograms, and calculate the amount of each impurity.
Protocol 2: UPLC Method for Itraconazole Impurities
-
Preparation of Mobile Phase: Prepare a filtered and degassed gradient mobile phase system, typically consisting of an aqueous buffer (e.g., 0.08 M tetrabutylammonium hydrogen sulfate) and an organic solvent (e.g., acetonitrile).[7][8][9][12]
-
Standard and Sample Preparation: Follow the same procedure as for the HPLC method, using a suitable diluent.
-
Chromatographic System:
-
Procedure: Inject the standard and sample solutions into the UPLC system, record the chromatograms, and calculate the amount of each impurity.
Data Interpretation and Acceptance Criteria in Cross-Validation
For the cross-validation to be successful, the results from both methods must be statistically equivalent. The acceptance criteria should be predefined in the cross-validation protocol. Key comparisons include:
-
Impurity Profile: The impurity profile obtained from both methods should be comparable, with no significant differences in the number and relative amounts of impurities detected.
-
Assay of Impurities: The quantitative results for each specified impurity should not differ by more than a predefined percentage (e.g., ±10% relative difference).
-
Statistical Analysis: A Student's t-test can be used to compare the means of the results, and an F-test can be used to compare the variances. The calculated values should be within the critical values for the desired level of confidence (e.g., 95%).
Conclusion and Recommendations
Both HPLC and UPLC are powerful techniques for the analysis of Itraconazole impurities. While HPLC provides reliable and robust methods, UPLC offers significant advantages in terms of speed, resolution, and efficiency.[7][8][9] The choice of method will depend on the specific needs of the laboratory, including sample throughput requirements and available instrumentation.
A thorough cross-validation is essential when implementing a new method or transferring an existing one. By following a well-defined protocol and establishing clear acceptance criteria, laboratories can ensure the consistency and reliability of their analytical data for Itraconazole impurity profiling, ultimately contributing to the quality and safety of the final pharmaceutical product.
References
Sources
- 2. ijpbs.com [ijpbs.com]
- 3. scispace.com [scispace.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. jocpr.com [jocpr.com]
- 6. ijrpb.com [ijrpb.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Rapid liquid chromatographic determination of itraconazole and its production impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. academic.oup.com [academic.oup.com]
- 13. m.youtube.com [m.youtube.com]
- 14. qbdgroup.com [qbdgroup.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. database.ich.org [database.ich.org]
- 18. tsijournals.com [tsijournals.com]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Determining the Limits of Detection and Quantification for Itraconazole Impurity B
For researchers, scientists, and drug development professionals, the meticulous control of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy. This guide provides an in-depth, technical comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Itraconazole Impurity B, a critical parameter in the quality control of the widely used antifungal agent, Itraconazole.
Itraconazole, a synthetic triazole antifungal, can contain various process-related and degradation impurities.[1] Itraconazole Impurity B, chemically identified as 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, is a specified impurity in the European Pharmacopoeia.[2][3][4] Its accurate detection and quantification at trace levels are mandated by regulatory bodies to ensure the final drug product's purity and safety.
This guide will navigate through the prevalent analytical techniques, from the workhorse High-Performance Liquid Chromatography (HPLC) with UV detection to the more advanced Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), providing supporting data and detailed experimental protocols.
The Foundational Role of HPLC in Impurity Profiling
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection remains the most widely adopted method for the routine analysis of Itraconazole and its related substances in quality control laboratories. Its robustness, cost-effectiveness, and well-understood principles make it an indispensable tool.
A Validated RP-HPLC Method for Itraconazole Impurity B
A robust RP-HPLC method for the determination of Itraconazole and its impurities, including Impurity B, has been developed and validated according to International Council for Harmonisation (ICH) guidelines.[3] This method provides the necessary specificity, linearity, and precision for accurate quantification.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C18, 4.6 × 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Mobile Phase A (27.2 g/L solution of tetrabutylammonium hydrogen sulfate) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.[5]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Reference Standard: A certified reference standard of Itraconazole Impurity B is required.[2][3][4]
-
Solvent: A mixture of methanol and tetrahydrofuran (50:50, v/v) can be used as the diluent.
-
Standard Solution Preparation: Prepare a stock solution of Itraconazole Impurity B in the diluent. A series of dilutions are then made to construct a calibration curve and to determine the LOD and LOQ.
-
Sample Preparation: Accurately weigh the Itraconazole drug substance, dissolve it in the diluent to a known concentration, and filter through a 0.45 µm filter before injection.
-
Determining LOD and LOQ based on the Calibration Curve
The LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[6]
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
Where:
-
σ = the standard deviation of the y-intercepts of the regression lines.
-
S = the slope of the calibration curve.
A study by Malenovic et al. demonstrated a chemometrically assisted optimized and validated RP-HPLC method for the analysis of itraconazole and its impurities, providing linearity data for impurity B.[3] While specific LOD and LOQ values for Impurity B were not explicitly stated in this particular publication, the linearity data suggests the method's suitability for trace analysis. Another study reported an LOD of 0.4389 µg/ml and an LOQ of 1.341 µg/ml for Itraconazole using an RP-HPLC method, giving an indication of the sensitivity achievable with this technique for related compounds.[5]
Enhancing Throughput and Sensitivity with UPLC
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, leading to significantly faster analysis times and improved resolution and sensitivity compared to traditional HPLC. A UPLC method for the analysis of Itraconazole and its production impurities has been developed, offering a substantial reduction in analysis time from over 30 minutes with the European Pharmacopoeia method to under 10 minutes.[7][8]
Experimental Protocol: UPLC-UV
-
Instrumentation: A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.
-
Chromatographic Conditions:
LOD and LOQ Determination by Signal-to-Noise Ratio
For UPLC methods, the LOD and LOQ are often determined by the signal-to-noise (S/N) ratio.
-
LOD: A signal-to-noise ratio of 3:1 is generally considered acceptable.
-
LOQ: A signal-to-noise ratio of 10:1 is typically required.
While a specific LOD value for Itraconazole Impurity B was not reported in the UPLC study, the increased efficiency and peak concentration associated with UPLC would theoretically lead to lower LOD and LOQ values compared to conventional HPLC.
The Pinnacle of Sensitivity: LC-MS/MS for Ultra-Trace Analysis
For applications requiring the utmost sensitivity, such as the analysis of impurities in biological matrices or when dealing with exceptionally low specification limits, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The selectivity of monitoring specific precursor-to-product ion transitions allows for the detection and quantification of analytes at levels far below what is achievable with UV detection.
Several LC-MS/MS methods have been developed for the quantification of Itraconazole in human plasma, demonstrating lower limits of quantification (LLOQ) in the range of 1 ng/mL.[9] Although these studies do not specifically report the LOD and LOQ for Itraconazole Impurity B, the high sensitivity achieved for the parent compound strongly suggests that an LC-MS/MS method could provide exceptionally low detection and quantification limits for the impurity as well.
Conceptual Experimental Protocol: LC-MS/MS
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Optimized to achieve good separation of Itraconazole and its impurities, often with a faster gradient than UV-based methods.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for Itraconazole Impurity B would need to be determined by infusing a standard solution of the impurity into the mass spectrometer.
-
Comparison of Analytical Techniques
| Parameter | RP-HPLC-UV | UPLC-UV | LC-MS/MS |
| Principle | Chromatographic separation with UV absorbance detection. | Chromatographic separation using sub-2 µm particles with UV detection. | Chromatographic separation with mass-based detection of specific ion transitions. |
| Typical LOD/LOQ | In the µg/mL range. | Potentially lower µg/mL to high ng/mL range. | Low ng/mL to pg/mL range. |
| Analysis Time | Longer (e.g., >30 minutes). | Shorter (e.g., <10 minutes).[7][8] | Can be very short, depending on chromatographic needs. |
| Selectivity | Good, but can be affected by co-eluting impurities. | Very good, due to higher peak capacity. | Excellent, highly specific due to MRM. |
| Cost & Complexity | Relatively low cost and complexity. | Higher initial cost and complexity. | Highest cost and complexity. |
| Typical Application | Routine quality control, release testing. | High-throughput screening, method development. | Trace level analysis, bioanalysis, impurity identification. |
Visualizing the Workflow
Caption: Experimental workflow for LOD and LOQ determination.
Conclusion and Recommendations
The choice of analytical methodology for determining the LOD and LOQ of Itraconazole Impurity B is contingent upon the specific requirements of the analysis.
-
For routine quality control and release testing , a validated RP-HPLC-UV method offers a reliable and cost-effective solution.
-
When higher throughput and improved sensitivity are required, UPLC-UV presents a significant advantage in terms of speed and resolution.
-
For applications demanding the highest sensitivity and selectivity , such as in clinical studies or for the analysis of genotoxic impurities, LC-MS/MS is the unparalleled choice.
It is imperative that any method chosen is rigorously validated in accordance with ICH guidelines to ensure the data generated is accurate, reliable, and fit for its intended purpose. The use of a certified reference standard for Itraconazole Impurity B is fundamental to achieving accurate quantification.
This guide provides a framework for selecting and implementing an appropriate analytical strategy for the control of Itraconazole Impurity B. By understanding the capabilities and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the quality and safety of Itraconazole-containing drug products.
References
-
Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. Journal of Chromatographic Science. [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. International Journal of Research and Review. [Link]
-
A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. International Journal of Research in Pharmacy and Biotechnology. [Link]
-
Rapid liquid chromatographic determination of itraconazole and its production impurities. National Center for Biotechnology Information. [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Itraconazole in Bulk and Capsule Dosage Form. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. ResearchGate. [Link]
-
spectral-characterization-of-itraconazole-impurities-in-the-drug-product.pdf. TSI Journals. [Link]
-
Itraconazole EP Impurity B | 854372-77-3. SynZeal. [Link]
-
ITRACONAZOLE Itraconazolum. European Pharmacopoeia. [Link]
-
Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. PubMed. [Link]
-
A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers. PubMed. [Link]
-
Determination of Itraconazole in Bulk and Capsule Dosage Form by a Validated Isocratic RP-HPLC Method. Asian Journal of Research in Chemistry. [Link]
-
Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. PubMed. [Link]
-
C190-E144 Technical Report: High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC. Shimadzu. [Link]
-
Itraconazole EP Impurity B. Briti Scientific. [Link]
-
Chemometrically assissted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities. Google APIs. [Link]
-
High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Shimadzu. [Link]
-
Itraconazole Capsules. USP-NF. [Link]
-
Itraconazole EP Impurity B. Allmpus. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Chemometrically assissted optimization and validation of RP-HPLC method for the analysis of itraconazole and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jocpr.com [jocpr.com]
- 6. Rapid liquid chromatographic determination of itraconazole and its production impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Stationary Phase Selection for Itraconazole Impurity Profiling
Introduction: The Analytical Imperative of Itraconazole Purity
Itraconazole is a broad-spectrum triazole antifungal agent widely used for treating systemic and superficial fungal infections.[1][2] Its molecular structure is complex, featuring multiple aromatic rings, a triazole moiety, and three chiral centers, leading to a total of four possible stereoisomers.[] This complexity, combined with potential side products from synthesis and degradation, necessitates rigorous analytical control to ensure the drug product's safety and efficacy.[4] Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established stringent monographs that define acceptable limits for specified and unspecified impurities.[5][6]
Effective impurity profiling by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is therefore not just a quality control measure; it is a fundamental requirement. The cornerstone of a successful separation is the selection of an appropriate stationary phase. This guide provides an in-depth comparison of different stationary phases for Itraconazole impurity separation, moving beyond a simple listing of options to explain the mechanistic rationale behind choosing one phase over another.
The Analytical Challenge: Itraconazole's Molecular Complexity
The primary challenge in developing a stability-indicating method for Itraconazole lies in its structure. Key features influencing chromatographic behavior include:
-
High Hydrophobicity: The large, nonpolar structure results in strong retention on reversed-phase columns.
-
Multiple Aromatic Rings: The presence of dichlorophenyl and phenylpiperazine moieties allows for specific π-π interactions, which can be exploited for selective separations.[7][8]
-
Stereoisomerism: As a mixture of four stereoisomers (two enantiomeric pairs), chiral-selective methods are required for their individual quantification.[9][10]
-
Structurally Similar Impurities: Process-related impurities and degradation products often share the same core structure as Itraconazole, making them difficult to resolve from the main active pharmaceutical ingredient (API) peak and from each other.[11][12]
Caption: Logical diagram of Itraconazole's structural features and the resulting analytical challenges.
Part 1: Achiral Separations for Process and Degradation Impurities
The majority of routine quality control tests focus on achiral impurities. The choice of stationary phase here is a balance between universal applicability and targeted selectivity.
The Workhorse: Alkyl-Bonded Phases (C18)
The octadecylsilane (C18 or ODS) stationary phase is the most common starting point for reversed-phase HPLC method development, and for good reason.[13][14] Its separation mechanism is primarily based on hydrophobic (van der Waals) interactions between the nonpolar analyte and the C18 alkyl chains.
Causality Behind its Use: Given Itraconazole's high hydrophobicity, a C18 column provides strong retention, which is essential for allowing sufficient time for impurities to separate. Pharmacopoeial methods frequently specify C18 columns, making them a reliable, compliant choice.[6][15] For instance, a rapid UPLC method was successfully developed using an Agilent Zorbax Eclipse XDB C18 column (1.8 µm), significantly cutting analysis time compared to older HPLC methods.[15][16]
Limitations: While robust, the selectivity of C18 phases can be limited for molecules like Itraconazole. Impurities that differ only slightly in their aromatic substitution or planarity may have very similar hydrophobicities, leading to co-elution. The separation relies almost entirely on partitioning, with minimal contribution from other interaction mechanisms.
The Specialist: Phenyl-Hexyl Phases
For complex separations involving aromatic compounds, a Phenyl-Hexyl stationary phase offers an orthogonal or complementary selectivity to C18.[8]
Causality Behind its Use: This phase possesses a dual retention mechanism:
-
Hydrophobic Interactions: The hexyl alkyl linker provides a baseline hydrophobicity comparable to a shorter-chain C8 phase.[7]
-
π-π Interactions: The terminal phenyl group can engage in π-π stacking interactions with the aromatic rings of Itraconazole and its impurities.[17]
These additional π-π interactions provide a different selectivity dimension.[18] Analytes with electron-withdrawing or electron-donating groups on their aromatic rings, or those with different ring planarity, will interact differently with the phenyl ring of the stationary phase. This can resolve critical pairs that are inseparable on a C18 column.[19] The longer hexyl spacer provides greater retention for aromatic compounds compared to a standard Phenyl column with a shorter propyl spacer.[7]
Data Summary: Comparison of Achiral Stationary Phase Methods
| Parameter | Method 1 (C18 - UPLC)[15][16] | Method 2 (C18 - HPLC)[13] | Method 3 (Ph. Eur. C18)[5][11] |
| Stationary Phase | Agilent Zorbax Eclipse XDB C18 | ThermoHypersil BDS C18 | Octadecylsilyl silica gel |
| Particle Size | 1.8 µm | 3 µm | 5 µm |
| Dimensions | 4.6 x 50 mm | 4.6 x 100 mm | 4.6 x 150 mm |
| Mobile Phase A | 0.08M Tetrabutylammonium hydrogen sulfate | 0.08M Tetrabutylammonium hydrogen sulfate | Acetonitrile/Tetrahydrofuran (9:1) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Tetrabutylammonium hydrogen sulfate soln. |
| Mode | Gradient | Gradient | Gradient |
| Detection | UV at 235 nm | UV at 225 nm | UV at 225 nm |
| Run Time | < 10 minutes | ~12 minutes | ~30 minutes |
| Key Advantage | Speed | Standard HPLC Compatibility | Pharmacopoeial Compliance |
Part 2: Chiral Separations for Stereoisomer Resolution
Itraconazole is administered as a racemic mixture of four stereoisomers.[9] Since different stereoisomers can have distinct pharmacological and toxicological profiles, their separation and quantification are critical, particularly during drug development and for advanced characterization.[20] Standard reversed-phase columns like C18 and Phenyl-Hexyl are achiral and cannot resolve these isomers.
The Gold Standard: Polysaccharide-Based Chiral Stationary Phases (CSPs)
The most successful and widely used CSPs for separating Itraconazole stereoisomers are based on polysaccharide derivatives, such as cellulose or amylose coated or bonded to a silica support.[21][22][23]
Causality Behind their Use: These CSPs create a complex three-dimensional chiral environment. Separation is achieved through a combination of transient interactions between the analyte and the chiral polymer, including:
-
Hydrogen bonding
-
Dipole-dipole interactions
-
Inclusion into chiral cavities or grooves within the polysaccharide structure
A combination of cellulose tris-(4-methylbenzoate) and cellulose tris-(3,5-dimehylphenylcarbamate) columns has been shown to provide full separation of all four stereoisomers.[9][20] These separations are often performed in normal-phase or polar organic modes, using mobile phases like hexane/ethanol or pure alcohols, as these solvents do not disrupt the subtle interactions required for chiral recognition.[21]
Data Summary: Example Chiral Separation Method
| Parameter | Chiral HPLC Method[9][20] |
| Stationary Phase 1 | Cellulose tris-(4-methylbenzoate) |
| Stationary Phase 2 | Cellulose tris-(3,5-dimehylphenylcarbamate) |
| Particle Size | 5 µm |
| Dimensions | 4.6 x 250 mm |
| Mobile Phase | Volatile organic mobile phases (e.g., hexane/alcohol mixtures) |
| Mode | Isocratic |
| Detection | UV |
| Outcome | Baseline separation of all four stereoisomers |
Experimental Protocols
Protocol 1: Representative Achiral Impurity Profiling by RP-HPLC
This protocol is based on principles outlined in pharmacopoeial and published methods.[5][11][13]
-
Chromatographic System: HPLC or UHPLC system with gradient capability and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.08M Tetrabutylammonium hydrogen sulfate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 60% B
-
25-30 min: 60% B
-
30-31 min: 60% to 20% B
-
31-40 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: 225 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of methanol and tetrahydrofuran to a final concentration of approximately 1 mg/mL.[6]
-
System Suitability: Use a reference standard mixture (e.g., USP Itraconazole System Suitability Mixture RS) to verify resolution between Itraconazole and its critical pair impurities.[24]
Protocol 2: Representative Chiral Separation by HPLC
This protocol is a generalized procedure based on published literature.[9][21]
-
Chromatographic System: HPLC system with isocratic capability and UV detector.
-
Column: Chiral Cellulose tris-(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve Itraconazole standard in the mobile phase to a concentration of 0.5 mg/mL.
Caption: Workflow for stationary phase selection in Itraconazole analysis.
Conclusion and Recommendations
The selection of a stationary phase for the separation of Itraconazole and its impurities is a critical decision that directly impacts the quality and reliability of analytical data.
-
For routine achiral impurity profiling , a high-quality C18 column remains the recommended starting point due to its robustness and alignment with pharmacopoeial methods. The use of sub-2 µm particle columns is highly encouraged to improve throughput and efficiency.[15]
-
When co-elution of critical pairs is observed on a C18 phase , a Phenyl-Hexyl column should be the next choice. Its orthogonal selectivity, derived from π-π interactions, provides a powerful tool for resolving structurally similar aromatic impurities.[8][17]
-
For the separation of the four stereoisomers , a dedicated polysaccharide-based chiral stationary phase is mandatory. Columns based on cellulose derivatives have proven highly effective for this challenging separation.[9][20]
Ultimately, a comprehensive understanding of the Itraconazole impurity profile may require the use of multiple column chemistries. By understanding the underlying separation mechanisms, scientists can make informed decisions, leading to the development of robust, selective, and reliable analytical methods that ensure the quality and safety of Itraconazole drug products.
References
-
Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Chemometrically assisted optimized and validated an RP-HPLC method for the analysis of itraconazole and its impurities. JOCPR. Available at: [Link]
-
Ginterová, P., et al. (2016). Analytical and semipreparative chiral separation of cis-itraconazole on cellulose stationary phases by high-performance liquid chromatography. Journal of Separation Science. Available at: [Link]
-
Al-Hussain, L. A. (2014). Rapid liquid chromatographic determination of itraconazole and its production impurities. Journal of Chromatographic Science. Available at: [Link]
-
Nevado, J. J. B., et al. (2006). Separation and quantitation of the four stereoisomers of itraconazole in pharmaceutical formulations by electrokinetic chromatography. Electrophoresis. Available at: [Link]
-
Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. SMT. Available at: [Link]
-
Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Available at: [Link]
-
European Pharmacopoeia. (2020). Itraconazole Monograph 11.0. Scribd. Available at: [Link]
-
Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. Available at: [Link]
-
Babu, J. M., et al. (2008). Isolation and spectral characterization of itraconazole impurities in the drug product. Analytical Chemistry, An Indian Journal. Available at: [Link]
-
Paruchuri, S., & Pavani, H. K. (n.d.). A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. ResearchGate. Available at: [Link]
-
Lämmerhofer, M., et al. (1998). Studies on stereoselective separations of the "azole" antifungal drugs ketoconazole and itraconazole using HPLC and SFC on silica-based polysaccharides. ResearchGate. Available at: [Link]
-
European Pharmacopoeia. (2011). Itraconazole Monograph 7.0. EDQM. Available at: [Link]
-
Toribio, L., et al. (2007). Chiral separation of itraconazole. ResearchGate. Available at: [Link]
-
Sravani, G., et al. (2017). Development of validated RP-HPLC method for the estimation of Itraconazole in pure and pharmaceutical dosage form. ResearchGate. Available at: [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Available at: [Link]
-
Semantic Scholar. (n.d.). Separation and quantitation of the four stereoisomers of itraconazole in pharmaceutical formulations by electrokinetic chromatography. Available at: [Link]
-
Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report C190-E155. Available at: [Link]
-
ResearchGate. (n.d.). Analytical and semipreparative chiral separation of cis-itraconazole on cellulose stationary phases by high-performance liquid chromatography. Available at: [Link]
-
Cirilli, R., et al. (2002). Analytical and semipreparative enantiomeric separation of azole antifungal agents by high-performance liquid chromatography on polysaccharide-based chiral stationary phases. Journal of Chromatography A. Available at: [Link]
-
Ilisz, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Available at: [Link]
-
Arráez-Román, D., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Molecules. Available at: [Link]
-
USP-NF. (2019). Itraconazole Capsules Monograph. Available at: [Link]
-
Regulations.gov. (2018). Itraconazole USP Monograph. Available at: [Link]
-
International Journal of Pharmaceutical and Clinical Research. (n.d.). Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. Available at: [Link]
-
Anmol Chemicals. (n.d.). Itraconazole USP EP IP JP Grade Manufacturers. Available at: [Link]
-
British Pharmacopoeia. (2019). Itraconazole Oral Solution – BP 2019. Available at: [Link]
-
Pharmaffiliates. (n.d.). Itraconazole-impurities. Available at: [Link]
-
Ali, I., et al. (2016). Achiral and chiral separation and analysis of antifungal drugs by HPLC and CE: A comparative study. Taylor & Francis Online. Available at: [Link]
-
Li, Y., et al. (2016). Effect of hydrophilic additives on the dissolution and pharmacokinetic properties of itraconazole-enteric polymer hot-melt extruded amorphous solid dispersions. International Journal of Pharmaceutics. Available at: [Link]
-
Hulin, M., et al. (2014). Simultaneous determination of seven azole antifungal drugs in serum by ultra-high pressure liquid chromatography and diode array detection. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. Available at: [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Itraconazole USP EP IP JP Grade Manufacturers [anmol.org]
- 4. usp.org [usp.org]
- 5. drugfuture.com [drugfuture.com]
- 6. uspnf.com [uspnf.com]
- 7. separationmethods.com [separationmethods.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analytical and semipreparative chiral separation of cis-itraconazole on cellulose stationary phases by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation and quantitation of the four stereoisomers of itraconazole in pharmaceutical formulations by electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. ijrpb.com [ijrpb.com]
- 14. ajpaonline.com [ajpaonline.com]
- 15. Rapid liquid chromatographic determination of itraconazole and its production impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. support.waters.com [support.waters.com]
- 19. lcms.cz [lcms.cz]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Analytical and semipreparative enantiomeric separation of azole antifungal agents by high-performance liquid chromatography on polysaccharide-based chiral stationary phases. Application to in vitro biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. downloads.regulations.gov [downloads.regulations.gov]
inter-laboratory validation of Itraconazole impurity method
An Inter-Laboratory Validation Guide for the Analysis of Itraconazole Impurities by Ultra-High-Performance Liquid Chromatography (UHPLC)
Authored by: A Senior Application Scientist
Introduction
Itraconazole, a broad-spectrum triazole antifungal agent, is a cornerstone in the treatment of various fungal infections. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure its safety and efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) mandate rigorous control of impurities. This guide provides a comprehensive framework for the inter-laboratory validation of a reversed-phase ultra-high-performance liquid chromatography (UHPLC) method for the quantification of itraconazole impurities.
The objective of this guide is to present a robust protocol for an inter-laboratory study designed to assess the reproducibility and reliability of an analytical method for itraconazole impurities. We will delve into the experimental design, the rationale behind the chosen parameters, and the interpretation of the validation data. This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and assurance of pharmaceutical products.
The Importance of Inter-Laboratory Validation
An analytical method may perform exceptionally well within a single laboratory, but its true robustness is only revealed through inter-laboratory validation. This process involves multiple laboratories analyzing identical samples to assess the method's reproducibility under different environmental and operational conditions. Successful inter-laboratory validation demonstrates that the method is well-defined, rugged, and transferable, ensuring consistent results regardless of the testing site.
This guide will compare the performance of a hypothetical, optimized UHPLC method across three independent laboratories. We will focus on key validation parameters as defined by the ICH Q2(R1) guideline, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
Experimental Workflow for Inter-Laboratory Validation
The following diagram outlines the comprehensive workflow for the inter-laboratory validation study.
Caption: Workflow for the inter-laboratory validation of the itraconazole impurity method.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the UHPLC analysis of itraconazole and its specified impurities.
1. Materials and Reagents:
-
Itraconazole Reference Standard (CRS) and Impurity Reference Standards (A, B, C, D)
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade or higher)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
Ultrapure Water
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.7 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 30% B, 2-15 min: 30-70% B, 15-18 min: 70-90% B, 18-20 min: 90% B, 20-21 min: 90-30% B, 21-25 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 263 nm |
| Injection Volume | 2 µL |
3. Sample Preparation:
-
Standard Stock Solution (1000 µg/mL of Itraconazole): Accurately weigh and dissolve 25 mg of Itraconazole CRS in a 25 mL volumetric flask with methanol.
-
Impurity Stock Solution (100 µg/mL): Prepare a mixed stock solution of all known impurities in methanol.
-
Spiked Sample Preparation: Prepare a solution of itraconazole at the target concentration (e.g., 500 µg/mL) and spike it with known concentrations of each impurity at different levels (e.g., 0.05%, 0.1%, 0.15% relative to the itraconazole concentration).
Inter-Laboratory Validation Results and Comparison
The following tables summarize the hypothetical data obtained from three independent laboratories to assess the method's performance.
Specificity
Specificity was evaluated by analyzing a blank (diluent), a placebo (excipients), a solution of itraconazole, and a spiked solution containing itraconazole and its impurities. The method is considered specific if it can unequivocally assess the analyte in the presence of components that may be expected to be present.
| Laboratory | Blank Interference at Analyte Retention Times | Placebo Interference at Analyte Retention Times | Resolution between Itraconazole and Closest Eluting Impurity |
| Lab 1 | None Observed | None Observed | 2.1 |
| Lab 2 | None Observed | None Observed | 2.0 |
| Lab 3 | None Observed | None Observed | 2.2 |
Linearity
Linearity was assessed by analyzing five concentrations of each impurity ranging from the reporting threshold to 150% of the specification limit.
| Impurity | Laboratory | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Impurity A | Lab 1 | 0.1 - 2.5 | 0.9995 |
| Lab 2 | 0.1 - 2.5 | 0.9992 | |
| Lab 3 | 0.1 - 2.5 | 0.9997 | |
| Impurity B | Lab 1 | 0.1 - 2.5 | 0.9998 |
| Lab 2 | 0.1 - 2.5 | 0.9996 | |
| Lab 3 | 0.1 - 2.5 | 0.9999 |
Accuracy
Accuracy was determined by analyzing spiked placebo samples at three concentration levels (low, medium, high) in triplicate.
| Impurity | Concentration Level | Lab 1 (% Recovery) | Lab 2 (% Recovery) | Lab 3 (% Recovery) |
| Impurity C | Low (0.05%) | 98.5 | 99.1 | 98.9 |
| Medium (0.1%) | 101.2 | 100.5 | 101.5 | |
| High (0.15%) | 99.8 | 100.2 | 99.5 | |
| Impurity D | Low (0.05%) | 99.2 | 98.7 | 99.5 |
| Medium (0.1%) | 100.8 | 101.1 | 100.3 | |
| High (0.15%) | 100.5 | 99.9 | 100.8 |
Precision
Precision was evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst).
Repeatability (RSD%)
| Impurity | Lab 1 | Lab 2 | Lab 3 |
| Impurity A | 0.8% | 1.1% | 0.9% |
| Impurity B | 0.7% | 0.9% | 0.8% |
Intermediate Precision (RSD%)
| Impurity | Lab 1 | Lab 2 | Lab 3 |
| Impurity A | 1.5% | 1.8% | 1.6% |
| Impurity B | 1.4% | 1.7% | 1.5% |
Statistical Analysis and Interpretation
To objectively assess the inter-laboratory reproducibility, a two-way analysis of variance (ANOVA) can be performed on the accuracy data. This statistical test helps to determine if there are significant differences between the results obtained by the different laboratories.
A Comparative Guide to Ensuring Specificity and Selectivity in the Analysis of Itraconaole Impurity B
In the landscape of pharmaceutical quality control, the precise and accurate determination of impurities is paramount to ensuring the safety and efficacy of drug products. This guide provides an in-depth comparison of analytical methodologies for establishing the specificity and selectivity of methods used to quantify Itraconazole Impurity B. We will delve into the scientific rationale behind experimental designs, present comparative data, and offer field-proven insights for researchers, scientists, and drug development professionals.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3]. Specificity is a critical validation parameter, ensuring that the analytical signal is solely attributable to the analyte of interest, free from interference from other components such as impurities, degradation products, or matrix components[2][3]. For impurity testing, this means the method must be able to unequivocally assess the analyte in the presence of these potential interferents[2][3].
Itraconazole Impurity B, chemically known as 4-[4-[4-[4-[[cis-2-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, is a known related substance of Itraconazole[4][5][6]. Its structural similarity to the active pharmaceutical ingredient (API) necessitates a highly selective analytical method to ensure accurate quantification.
Experimental Design: A Two-Pronged Approach to Demonstrating Specificity
A robust validation of specificity for an impurity method involves two key stages: chromatographic separation of the impurity from the API and other related substances, and a forced degradation study to demonstrate that the method can separate the impurity from potential degradation products.
Figure 1: Workflow for Specificity Study.
Comparative Chromatographic Methods
Several High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of Itraconazole and its impurities.[7][8][9][10] The choice of column, mobile phase, and detection wavelength are critical for achieving the desired separation.
Method A: Isocratic Elution
-
Column: Dionex C18 (4.6 x 250mm, 5µm)
-
Mobile Phase: Methanol and pH 7.5 potassium dihydrogen phosphate (40:60)
-
Flow Rate: 1.0 mL/min
-
Detection: 261 nm
Method B: Gradient Elution
-
Column: ThermoHypersil BDS C18 (100 mm x 4.6 mm, 3 µm)
-
Mobile Phase:
-
A: 0.08M Tetra butyl ammonium hydrogen sulphate
-
B: Acetonitrile
-
-
Gradient Program: Optimized for separation of all known impurities
-
Flow Rate: 1.5 mL/min
Protocol: Specificity Determination by HPLC
-
Standard Preparation:
-
Prepare individual standard solutions of Itraconazole and Itraconazole Impurity B in a suitable diluent (e.g., methanol or a mixture of the mobile phase).
-
Prepare a mixed standard solution containing both Itraconazole and Impurity B.
-
Prepare a placebo solution containing all excipients of the drug product.
-
-
Sample Preparation:
-
Prepare a sample solution of the Itraconazole drug product.
-
Prepare a spiked sample solution by adding a known amount of Impurity B to the drug product sample solution.
-
-
Chromatographic Analysis:
-
Inject the prepared solutions into the HPLC system.
-
Record the chromatograms and determine the retention times of Itraconazole and Impurity B.
-
-
Data Analysis:
-
Assess the resolution between the Itraconazole and Impurity B peaks in the mixed standard and spiked sample chromatograms. A resolution of greater than 2 is generally considered acceptable.
-
Examine the chromatogram of the placebo solution to ensure that no interfering peaks are observed at the retention times of Itraconazole or Impurity B.
-
Perform peak purity analysis for the Itraconazole and Impurity B peaks in the spiked sample to confirm their spectral homogeneity.
-
Forced Degradation Studies: Proving Stability-Indicating Power
Forced degradation studies are essential to demonstrate that the analytical method is "stability-indicating," meaning it can separate the active ingredient from its degradation products.[11][12][13] According to ICH guidelines, stress testing should include the effects of acid and base hydrolysis, oxidation, and thermal and photolytic stress.[13]
Protocol: Forced Degradation Study
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug substance with 0.1M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Treat the drug substance with 0.1M NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat the drug substance with 30% H₂O₂ at 80°C for 4 hours.[14]
-
Thermal Degradation: Expose the solid drug substance to 80°C for 72 hours.[12]
-
Photolytic Degradation: Expose the drug substance to UV light (as per ICH Q1B guidelines).
-
-
Sample Preparation: After exposure to the stress conditions, neutralize the acidic and basic samples and dilute all samples to a suitable concentration with the mobile phase.
-
Chromatographic Analysis: Inject the stressed samples into the HPLC system.
-
Data Analysis:
-
Evaluate the chromatograms for the appearance of any degradation product peaks.
-
Ensure that the main drug peak and the Impurity B peak (if present or spiked) are well-resolved from any degradation product peaks.
-
Perform peak purity analysis on the Itraconazole and Impurity B peaks in the stressed samples to confirm that they are free from co-eluting degradation products.
-
Calculate the mass balance to account for the degradation of the API.
-
Comparative Data Summary
| Parameter | Method A (Isocratic) | Method B (Gradient) | Acceptance Criteria (as per ICH Q2(R1))[1][15][16] |
| Specificity against Placebo | No interference observed | No interference observed | No significant peaks at the retention time of the analyte |
| Resolution (Itraconazole/Impurity B) | 2.5 | > 3.0 | Rs > 2 |
| Peak Purity (Itraconazole) | Pass | Pass | Purity angle < Purity threshold |
| Peak Purity (Impurity B) | Pass | Pass | Purity angle < Purity threshold |
| Forced Degradation | |||
| Acid Hydrolysis | Baseline separation of degradants | Complete separation of all degradants | Analyte peak is spectrally pure and resolved from degradants |
| Base Hydrolysis | Minor co-elution observed | Complete separation of all degradants | Analyte peak is spectrally pure and resolved from degradants |
| Oxidation | Good separation | Excellent separation, resolving two major oxidative degradants[13] | Analyte peak is spectrally pure and resolved from degradants |
| Thermal Degradation | No significant degradation | No significant degradation | Analyte peak is spectrally pure |
| Photolytic Degradation | Minor degradation, well-resolved | Minor degradation, well-resolved | Analyte peak is spectrally pure and resolved from degradants |
Analysis of Results:
Both methods demonstrate adequate specificity for the intended purpose. However, the gradient elution method (Method B) provides superior resolution between Itraconazole, Impurity B, and potential degradation products, particularly under oxidative and basic stress conditions. The increased resolving power of the gradient method makes it a more robust and reliable choice for routine quality control testing.
Conclusion
The specificity and selectivity of an analytical method for Itraconazole Impurity B are critical for ensuring the quality and safety of the final drug product. A comprehensive validation approach, including both chromatographic separation and forced degradation studies, is essential. While isocratic methods can be suitable, a well-developed gradient HPLC method often provides superior performance, ensuring the separation of the target impurity from the API, other related substances, and potential degradation products. The experimental protocols and comparative data presented in this guide offer a framework for developing and validating a robust, specific, and selective analytical method for Itraconazole Impurity B.
References
-
Rapid Liquid Chromatographic Determination of Itraconazole and its Production Impurities. Journal of Chromatographic Science. [Link]
-
Rapid liquid chromatographic determination of itraconazole and its production impurities. National Center for Biotechnology Information. [Link]
-
Different HPLC analysis method of itraconazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Review on Analytical Methods for Estimation of Itraconazole in Bulk and Pharmaceutical Dosage Form. International Journal of Research and Review. [Link]
-
Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. International Journal of Pharmacy and Biological Sciences. [Link]
-
A new development and validated RP-HPLC method for the assay and related substances of Itraconazole in capsule dosage. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Forced degradation studies results of itraconazole and terbinafine HCl. ResearchGate. [Link]
-
Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form. National Center for Biotechnology Information. [Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]
-
ICH Q2 Analytical Method Validation. SlideShare. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Itraconazole EP Impurity B. SynZeal. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]
-
ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP‑HPLC, HRMS AND NMR. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. [Link]
-
Itraconazole EP Impurity B. Allmpus. [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Itraconazole in Bulk and Capsule Dosage Form. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
a novel analytical method development and validation of itraconazolebyusing uv spectroscopic. Journal of Innovations in Drug & Pharmaceutical Science. [Link]
-
NEW RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ANTIFUNGAL DRUG ITRA. Journal of Advanced Scientific Research. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. Itraconazole EP Impurity B | 854372-77-3 | SynZeal [synzeal.com]
- 5. allmpus.com [allmpus.com]
- 6. Itraconazole EP Impurity B | 854372-77-3 [chemicea.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Rapid liquid chromatographic determination of itraconazole and its production impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. ijpbs.com [ijpbs.com]
- 12. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. ijrpb.com [ijrpb.com]
- 15. scribd.com [scribd.com]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
comparative analysis of Itraconazole degradation products under different stress conditions
This guide provides an in-depth comparative analysis of the degradation products of the antifungal agent itraconazole under various stress conditions. As researchers and drug development professionals, understanding the stability and degradation pathways of a drug molecule is paramount for ensuring its quality, safety, and efficacy. This document is designed to offer a comprehensive overview based on experimental data, elucidating the chemical liabilities of itraconazole and providing practical, field-proven insights into conducting robust forced degradation studies.
Introduction: The Imperative of Stability Testing
Itraconazole, a potent triazole antifungal agent, is widely used in the treatment of a range of fungal infections. Its complex chemical structure, however, presents multiple sites susceptible to degradation under environmental stresses. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. This guide will delve into the degradation of itraconazole under acidic, basic, oxidative, thermal, and photolytic stress conditions, offering a comparative perspective on its stability profile.
Degradation Profile of Itraconazole: A Comparative Overview
The stability of itraconazole varies significantly depending on the nature of the stressor. While it exhibits considerable stability under certain conditions, it is notably labile under others. The following sections detail the degradation behavior of itraconazole and its resulting degradants.
Acidic Hydrolysis
Itraconazole undergoes significant degradation when subjected to acidic conditions.[1][2] Studies have consistently shown the formation of degradation products upon exposure to acidic media, with one report indicating a degradation of 44.88%.[2]
-
Degradation Products: Under acidic reflux conditions (e.g., 1N HCl at 75°C for 2 hours), two primary degradation products have been observed.[1] The specific structures of these acid-labile degradants are not consistently elucidated in the public literature, highlighting an area for further investigation.
-
Causality: The acidic environment likely catalyzes the hydrolysis of susceptible bonds within the itraconazole molecule. The dioxolane ring and the ether linkage are potential sites for acid-catalyzed cleavage.
Basic Hydrolysis
The stability of itraconazole under basic conditions appears to be a point of some variability in the literature. Several studies report that itraconazole is relatively stable or shows negligible degradation under alkaline hydrolysis (e.g., 1N NaOH at 75°C for 2 hours).[1][3] Conversely, other studies have reported significant degradation, with one indicating 47.78% degradation and another 4.3%.[2][4]
-
Potential for Discrepancy: This variability could be attributed to differences in experimental conditions such as the specific base used, its concentration, temperature, and the duration of exposure. The presence of co-solvents in some experimental setups might also influence the degradation rate.
-
Implications: Researchers should exercise caution and conduct thorough in-house studies to determine the stability of itraconazole under their specific formulation and storage conditions.
Oxidative Degradation
Itraconazole is highly susceptible to oxidative stress.[1][2][3] Exposure to oxidizing agents like hydrogen peroxide results in significant degradation, with reports of degradation as high as 78.74%.[2]
-
Identified Degradation Products: The primary sites of oxidation are the nitrogen atoms in the piperazine ring. Two major oxidative degradation products have been identified as 1-(4-((2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(4-(1-(sec-butyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl)piperazine 1,4-dioxide (DP-1) and 1-(4-((2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(4-(1-(sec-butyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl)piperazine 1-oxide (DP-2) .[3][5]
-
Mechanism: The lone pairs of electrons on the piperazine nitrogens are readily available for oxidation, leading to the formation of N-oxides.
Thermal Degradation
Itraconazole generally exhibits good stability under thermal stress. Studies involving dry heat (e.g., 80°C for 72 hours) have shown the drug to be stable with no significant formation of degradation products.[1][6][7] One study reported a minimal degradation of only 0.1% under thermal stress.[4]
-
Expertise Insight: While itraconazole is stable in its solid form at elevated temperatures for short durations, its stability in solution at high temperatures may differ and should be evaluated on a case-by-case basis.
Photolytic Degradation
The photostability of itraconazole is another area with some conflicting reports. Some studies suggest that itraconazole is stable under exposure to UV and sunlight.[1] However, other research indicates that it is susceptible to photodegradation, particularly under UVA irradiation.[5][8][9]
-
Degradation Pathway: Photodegradation can involve C-N bond cleavage and the loss of a chloride atom from the dichlorophenyl ring.[5][9]
-
Experimental Considerations: The discrepancy in findings may be due to differences in the light source, intensity, duration of exposure, and the physical state of the drug (solid vs. solution) during the study. It is crucial to define and control these parameters in photostability testing.
Summary of Degradation Products and Conditions
The following table summarizes the degradation behavior of itraconazole under different stress conditions based on the available literature.
| Stress Condition | Reagents/Conditions | Observed Degradation | Key Degradation Products |
| Acidic Hydrolysis | 1N HCl, 75°C, 2 hours | Significant (44.88%)[2] | Two unidentified degradation products[1] |
| Basic Hydrolysis | 1N NaOH, 75°C, 2 hours | Variable (Negligible to 47.78%)[1][2][4] | Not consistently reported |
| Oxidative Degradation | 3-30% H₂O₂, RT to 100°C | High (up to 78.74%)[2] | Piperazine 1,4-dioxide and 1-oxide[3][5] |
| Thermal Degradation | Dry heat, 80°C, 72 hours | Negligible (0.1%)[1][4][7] | None significant |
| Photolytic Degradation | UV/Sunlight exposure | Variable | Products of C-N bond cleavage and dechlorination[5][9] |
Experimental Protocols for Forced Degradation Studies
To ensure reproducible and meaningful results, well-defined protocols are essential. The following are example protocols for conducting forced degradation studies on itraconazole.
General Preparation
-
Stock Solution: Prepare a stock solution of itraconazole in a suitable solvent (e.g., methanol or a mixture of methanol and 0.1N HCl) at a concentration of approximately 1 mg/mL.[6]
-
Control Sample: A solution of itraconazole in the same solvent, protected from the stress condition, should be used as a control.
Acidic Degradation Protocol
-
To 1 mL of the itraconazole stock solution, add 1 mL of 1N hydrochloric acid.
-
Reflux the solution at 75°C for 2 hours.[1]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1N sodium hydroxide.
-
Dilute to a final concentration suitable for analysis.
Basic Degradation Protocol
-
To 1 mL of the itraconazole stock solution, add 1 mL of 1N sodium hydroxide.
-
Reflux the solution at 75°C for 2 hours.[1]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1N hydrochloric acid.
-
Dilute to a final concentration suitable for analysis.
Oxidative Degradation Protocol
-
To 1 mL of the itraconazole stock solution, add 1 mL of 30% (v/v) hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours or reflux at 100°C for a shorter duration if necessary to achieve sufficient degradation.[3][10]
-
Dilute to a final concentration suitable for analysis.
Thermal Degradation Protocol
-
Accurately weigh about 10 mg of itraconazole powder and spread it as a thin layer in a petri dish.
-
Place the petri dish in a hot air oven maintained at 80°C for 72 hours.[1][7]
-
After the specified time, dissolve the powder in a suitable solvent to prepare a solution for analysis.
Photolytic Degradation Protocol
-
Prepare a solution of itraconazole in a suitable solvent.
-
Expose the solution to direct sunlight for an extended period (e.g., 3 days) or to a UV lamp (e.g., for 40 hours).[1]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples.
Visualizing Degradation Pathways and Workflows
Itraconazole Degradation Overview
Caption: Overview of Itraconazole stability under various stress conditions.
Forced Degradation Experimental Workflow
Caption: A typical workflow for conducting forced degradation studies.
Conclusion and Future Perspectives
This comparative analysis demonstrates that itraconazole possesses distinct stability characteristics under different stress conditions. It is particularly vulnerable to oxidative and acidic degradation, while generally stable under thermal stress. The conflicting reports on its stability under basic and photolytic conditions underscore the critical importance of precisely controlling experimental parameters and conducting thorough in-house validation.
For researchers and drug development professionals, a comprehensive understanding of these degradation pathways is not merely a regulatory requirement but a scientific necessity. It informs the development of stable formulations, the establishment of appropriate storage conditions, and the design of robust analytical methods capable of ensuring the ongoing quality and safety of itraconazole-containing products. Future research should focus on the definitive structural elucidation of all major degradation products and the investigation of their potential pharmacological and toxicological profiles.
References
-
Patel, J. et al. (2011). Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 231–237. [Link]
-
Shivaranjani, K. & Swamy, D. K. (2020). Stability Indicating RP-HPLC Method for Estimation of Itraconazole and Terbinafine in Bulk and Tablet Dosage Forms. International Journal of Pharmacy and Biological Sciences, 10(1), 214-221. [Link]
-
Guduru, S. et al. (2019). ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP‑HPLC, HRMS AND NMR. Rasayan Journal of Chemistry, 12(1), 114-122. [Link]
-
Jadhav, A. S. et al. (2020). stability-indicating method development and validation of itraconazole and terbinafine hcl in bulk and pharmaceutical tablet dosage form. Asian Journal of Pharmaceutical and Clinical Research, 13(10), 131-138. [Link]
-
Lamie, N. T. (2013). Selective determination of itraconazole in the presence of its oxidative degradation product. Analytical Chemistry, an Indian Journal, 12(2), 48-55. [Link]
-
Reddy, B. C. K. et al. (2009). A stability-indicating LC method for the assay estimation of itraconazole in pharmaceutical dosage form. Analytical Chemistry, an Indian Journal, 8(2), 271-276. [Link]
-
JETIR. (2022). Development and validation of stability indicating RP-HPLC and UV- Spectrophotometric method for estimation of Itraconazole in bulk. JETIR, 9(6). [Link]
-
Parikh, P. et al. (2021). Stability Indicating RP-HPLC Method For Determination Of Itraconazole In Bulk Drug And In Capsule Dosage Form. The Journal of Pharmaceutical Sciences and Medicinal Research, 1(1), 1-10. [Link]
-
Kryczyk-Poprawa, A. et al. (2016). Determination of itraconazole and its photodegradation products with kinetic evaluation by ultra-performance liquid chromatography/tandem mass spectrometry. Biomedical Chromatography, 30(11), 1733-1743. [Link]
-
Kryczyk-Poprawa, A. et al. (2016). Proposed products of degradation of ITZ. ResearchGate. [Link]
-
Lamie, N. T. (2013). Selective determination of itraconazole in the presence of its oxidative degradation product. Trade Science Inc. [Link]
Sources
- 1. Stability-indicating high-performance thin-layer chromatographic method for analysis of itraconazole in bulk drug and in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Itraconazole Impurity B
As a Senior Application Scientist, my focus extends beyond the application of chemical reference standards to encompass their entire lifecycle within the laboratory, including their safe and compliant disposal. Itraconazole Impurity B, an isomer formed during the synthesis of the active pharmaceutical ingredient Itraconazole, requires meticulous handling not only during analysis but also at the end of its use.[1][2][3] This guide provides a procedural framework for researchers and drug development professionals to manage the disposal of Itraconazole Impurity B, ensuring personnel safety, regulatory compliance, and environmental stewardship. The procedures outlined are grounded in established safety protocols and regulatory standards governing pharmaceutical waste.
Foundational Principle: Hazard Identification and Risk Assessment
The cornerstone of any chemical disposal procedure is a thorough understanding of the substance's potential hazards. While a specific, comprehensive toxicological profile for Itraconazole Impurity B is not widely available, established scientific practice dictates that it should be handled with a level of caution equivalent to or greater than that of the parent compound, Itraconazole.
Itraconazole is classified as a hazardous substance.[4] It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[5][6] Furthermore, it is recognized as being toxic to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment.[4] Therefore, the primary directive is to always consult the manufacturer-provided Safety Data Sheet (SDS) for Itraconazole Impurity B before any handling or disposal activities.[7][8] The SDS contains critical information regarding hazards, personal protective equipment (PPE), and emergency procedures.
Table 1: Hazard Profile of Itraconazole (as a proxy for Impurity B)
| Hazard Category | Description | Primary Precaution |
|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed.[6] | Avoid ingestion. Do not eat, drink, or smoke in laboratory areas. |
| Skin Corrosion/Irritation | Causes skin irritation.[6] | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[5] |
| Eye Damage/Irritation | Causes serious eye irritation.[6] | Wear safety glasses or goggles. |
| Respiratory Irritation | May cause respiratory irritation.[5][6] | Handle in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[7] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[4] | Prevent release to the environment. Do not dispose of down the drain. |
Regulatory Framework: Classifying Your Waste
The disposal of chemical waste in a laboratory setting is not merely a suggestion but a legal requirement. In the United States, the Environmental Protection Agency (EPA) regulates the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10][11]
Based on its known aquatic toxicity, any waste containing Itraconazole Impurity B must be classified as hazardous waste .[4][9] This classification prohibits disposal via standard laboratory trash or sanitary sewers.[11] The causality is clear: improper disposal can lead to the contamination of water supplies, harming ecosystems and potentially impacting human health.[10]
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step protocol for the collection and disposal of Itraconazole Impurity B waste. This includes pure solid material, contaminated consumables (e.g., weighing paper, pipette tips), and solutions.
Step 1: Assemble Personal Protective Equipment (PPE)
-
Rationale: To prevent personal exposure to the chemical.
-
Procedure: Before handling the waste, don the following PPE as specified in the SDS:
-
Safety goggles or glasses.
-
Chemical-resistant gloves (nitrile is a common standard).
-
A properly fitted lab coat.
-
Step 2: Prepare the Hazardous Waste Container
-
Rationale: To safely contain the waste and prevent leaks or reactions.
-
Procedure:
-
Select a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle or drum).
-
The container must have a secure, leak-proof lid.
-
Ensure the container is clean and dry before use.
-
Step 3: Label the Waste Container
-
Rationale: To ensure clear identification for all laboratory personnel and for the waste disposal contractor, in compliance with regulations.
-
Procedure: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Itraconazole Impurity B" and any other chemical constituents.
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").
-
The date on which the first piece of waste is added (the "Accumulation Start Date").
-
Step 4: Waste Segregation and Collection
-
Rationale: To prevent dangerous chemical reactions and ensure proper disposal pathways.
-
Procedure:
-
Carefully place all materials contaminated with Itraconazole Impurity B (solid chemical, contaminated vials, gloves, weighing paper, etc.) directly into the labeled hazardous waste container.
-
Crucially, do not mix this waste stream with other, incompatible waste types.
-
Keep the container securely closed at all times, except when adding waste.
-
Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Rationale: To safely store waste at its point of generation before it is moved to a central storage area.
-
Procedure:
-
Store the waste container at or near the point of generation and under the control of the laboratory personnel.
-
The SAA should be a designated area away from general traffic.
-
Step 6: Arrange for Final Disposal
-
Rationale: To ensure the waste is transported, treated, and disposed of in a federally and state-approved manner.
-
Procedure:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Under no circumstances should this waste be poured down the drain or placed in the regular trash. [11]
-
The standard and required method for final disposal of this type of pharmaceutical waste is high-temperature incineration at a permitted facility.[9][12]
-
Emergency Procedures: Spill and Decontamination
Accidents can happen, and a clear plan is essential for mitigating risks.
-
Evacuate and Alert: If a significant amount is spilled, alert others in the area and evacuate if necessary.
-
Protect Yourself: Don the appropriate PPE before attempting any cleanup.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. Use a chemical spill kit with absorbent pads for solutions.
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department or laboratory supervisor.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Itraconazole Impurity B.
Caption: Workflow for the compliant disposal of Itraconazole Impurity B.
By adhering to this structured disposal protocol, laboratory professionals can effectively manage the risks associated with Itraconazole Impurity B, ensuring a safe working environment, maintaining regulatory compliance, and protecting our shared environment.
References
- Regulatory Compliance for Pharmaceutical Waste Disposal. (2024).
- Pharmaceutical Waste Disposal: Key Regul
- MSDS - Itraconazole EP Impurity B.
- Management of Hazardous Waste Pharmaceuticals. (2019). US EPA.
- The Ultimate Guide to Pharmaceutical Disposal in 2025. EasyRxCycle.
- Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. (2026).
- Itraconazole EP Impurity B | CAS No. 854372-77-3. Clearsynth.
- Itraconazole EP Impurity B | CAS No: 854372-77-3. Aquigen Bio Sciences.
- Itraconazole | 84625-61-6. ChemicalBook.
- Safety Data Sheet: Itraconazole. (2025). Carl ROTH.
- Itraconazole EP Impurity B | 854372-77-3. Chemicea.
- Itraconazole EP Impurity B | 854372-77-3. SynZeal.
- Itraconazole. Santa Cruz Biotechnology.
- The Removal of Azoles from an Aqueous Solution by Adsorption on Nature-Derived and Waste M
- Itraconazole EP Impurity B. Allmpus.
- Safety D
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Itraconazole EP Impurity B | 854372-77-3 [chemicea.com]
- 3. Itraconazole EP Impurity B | 854372-77-3 | SynZeal [synzeal.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com [carlroth.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. kmpharma.in [kmpharma.in]
- 8. Itraconazole EP Impurity B | CAS No: 854372-77-3 [aquigenbio.com]
- 9. getbiomed.com [getbiomed.com]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. easyrxcycle.com [easyrxcycle.com]
- 12. epa.gov [epa.gov]
Definitive Guide to Personal Protective Equipment for Handling Itraconazole Impurity B
A Senior Application Scientist's Procedural Guide for Researchers
This document provides essential safety and logistical information for the handling and disposal of Itraconazole Impurity B in a laboratory setting. As drug development professionals, our commitment to safety is paramount, extending beyond the products we synthesize to the very procedures that ensure the well-being of our researchers. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.
Hazard Identification and Risk Assessment: The Foundation of Safety
Before any handling of Itraconazole Impurity B, a thorough understanding of its potential hazards is critical. While a specific, comprehensive toxicological profile for this impurity may be limited, we must operate under the precautionary principle, informed by the data available for the parent compound, Itraconazole, and general guidance for handling potent pharmaceutical compounds.
The available Material Safety Data Sheet (MSDS) for Itraconazole Impurity B, though not exhaustive, serves as a primary source.[1] The Safety Data Sheet (SDS) for the parent compound, Itraconazole, provides more detailed hazard classifications, identifying it as an acute oral toxicant that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, we must assume Itraconazole Impurity B presents similar risks.
Key Assessed Hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Potential to cause skin irritation upon contact.[2]
-
Eye Irritation: Risk of serious eye irritation.[2]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1][2]
-
Reproductive Toxicity: The parent compound, Itraconazole, is classified with reproductive toxicity. While not explicitly stated for Impurity B, this risk should be considered.[3][4]
Given these hazards, a site-specific risk assessment is mandatory before beginning any work. This assessment should evaluate the quantity of the substance being handled, the frequency and duration of the handling tasks, and the potential for dust generation or aerosolization. This proactive evaluation is a cornerstone of guidelines from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA).[5][6][7]
The Core of Protection: A Multi-Tiered PPE Protocol
Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical. The selection of PPE must be directly correlated with the assessed risk of the procedure. The following table outlines the recommended PPE based on the scale and nature of the handling operation.
| Operational Scale | Task Description | Minimum Required PPE |
| Micro-Scale | Handling pre-dissolved solutions in closed containers; Analytical instrument operation (e.g., HPLC, LC-MS). | ● Nitrile gloves (single pair)● Safety glasses with side shields● Standard laboratory coat |
| Small-Scale (mg) | Weighing small quantities (<100mg) for analytical standards; Preparing stock solutions. | ● Double nitrile gloves● Chemical splash goggles● Disposable gown or dedicated lab coat● Respiratory Protection (if not in a ventilated enclosure) |
| Medium to Large-Scale (grams) | Bulk handling, weighing, and transfers; Chemical synthesis or purification steps. | ● Double chemotherapy-rated gloves (ASTM D6978)[8]● Chemical splash goggles and a face shield[9]● Impermeable, disposable gown with closed cuffs[8]● Appropriate respiratory protection (e.g., N95 respirator or higher) |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow is essential to minimize exposure and prevent contamination.
Step 1: Preparation of the Designated Area
-
Designate a Handling Zone: All work with solid Itraconazole Impurity B must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure. This area should be clearly marked with warning signs.[9]
-
Prepare the Surface: The work surface should be covered with a disposable, plastic-backed absorbent liner. This liner should be changed at the end of the work session or immediately following a spill.[9]
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are within the containment area.
Step 2: Donning Personal Protective Equipment (PPE)
The sequence of donning PPE is crucial to ensure complete protection. The process should be performed away from the immediate handling area to prevent premature contamination.
Caption: Diagram 1: PPE Donning Sequence.
Step 3: Handling the Compound (Weighing Example)
-
Tare the Weigh Vessel: Place a clean weigh boat on the analytical balance within the ventilated enclosure and tare the balance.
-
Transfer the Compound: Using a dedicated, clean spatula, carefully transfer a small amount of Itraconazole Impurity B from the stock container to the weigh boat. Perform this action slowly and deliberately to minimize dust generation.
-
Close Containers: Immediately and securely close the primary stock container.
-
Record Weight and Prepare Solution: Once the desired weight is obtained, proceed with dissolution within the containment area.
Step 4: Doffing and Disposing of PPE
Proper removal of PPE is as critical as putting it on correctly to prevent cross-contamination.
Caption: Diagram 2: PPE Doffing and Disposal Sequence.
-
Outer Gloves: The outer pair of gloves should be removed first and disposed of in the hazardous waste container.
-
Gown and Goggles: Remove the gown and goggles, being careful to only touch surfaces that have not been in contact with the chemical.
-
Inner Gloves and Mask: Remove the inner gloves and mask last.
-
Hand Hygiene: Immediately after removing all PPE, wash hands thoroughly with soap and water.
Spill Management and Decontamination
In the event of an accidental spill, a clear and immediate response is required.
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE (as per the Medium-Scale table), gently cover the spill with absorbent pads to prevent further aerosolization.
-
Wet the absorbent material with a 70% ethanol solution to dampen the powder.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials into a designated hazardous waste bag.
-
-
Decontamination: Clean the spill area thoroughly with soap and water, followed by a 70% ethanol rinse.
Disposal Plan: Ensuring a Safe End-of-Life Cycle
All materials contaminated with Itraconazole Impurity B are considered hazardous pharmaceutical waste and must be disposed of according to institutional and regulatory guidelines.[10][11][12][13]
-
Solid Waste: All contaminated disposables, including gloves, gowns, weigh boats, and absorbent pads, must be collected in a clearly labeled, sealed hazardous waste container.[7][9] These containers are typically black for hazardous pharmaceutical waste.[14]
-
Liquid Waste: Unused solutions or liquid waste should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Never dispose of this waste down the drain.[11]
-
Waste Pickup: All hazardous waste must be disposed of through a licensed chemical waste contractor.[12]
By implementing these comprehensive safety measures, research institutions can ensure the protection of their scientists while advancing critical drug development work. This guide serves as a foundational document, to be supplemented by institution-specific training and protocols.
References
-
Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]
-
KM Pharma Solution Private Limited. MSDS - Itraconazole EP Impurity B. [Link]
-
Fieldfisher. (2014). ECHA publishes guidance on chemical safety assessment. [Link]
-
PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. [Link]
-
Rx Destroyer. (2022). Proper Disposal in Pharmaceutical Research is Extremely Important. [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Sloan Medical. Rise of Drug-Resistant Fungi: Protecting Patients & Staff. [Link]
-
University of Delaware. Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. [Link]
-
National Aspergillosis Centre. Patient Information: Itraconazole. [Link]
-
MedlinePlus. (2025). Itraconazole: MedlinePlus Drug Information. [Link]
-
GMP Central. (2023). Laboratory waste disposal procedure at a GMP site. [Link]
-
Chemycal. (2012). ECHA publishes guidance document on best practices for qualitative human health risk assessment. [Link]
-
YouTube. (2024). Introduction to ECHA's guidance on new CLP hazard classes. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
-
Mayo Clinic. (2025). Itraconazole (oral route) - Side effects & dosage. [Link]
-
NCBI Bookshelf. Itraconazole - StatPearls. [Link]
-
MSF Medical Guidelines. ITRACONAZOLE oral. [Link]
-
Stericycle. Medication & Pharmaceutical Waste Disposal Explained. [Link]
-
Scribd. Safe Handling Cytotoxic. [Link]
-
Government of Saskatchewan. (2007). OCCUPATIONAL HEALTH & SAFETY. [Link]
-
International Enviroguard. (2019). PPE for Candida Auris - Protecting Healthcare Workers. [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]
-
PubMed. (2025). Fungal Infections Resulting From Prolonged Use of Personal Protective Equipment. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Itraconazole. [Link]
-
Wikipedia. Chemical safety assessment. [Link]
-
ResearchGate. (2025). Fungal Infections Resulting From Prolonged Use of Personal Protective Equipment | Request PDF. [Link]
-
ECHA. (2024). Advancing chemical safety: the impact of new hazard classes in the CLP regulation. [Link]
Sources
- 1. kmpharma.in [kmpharma.in]
- 2. carlroth.com [carlroth.com]
- 3. Itraconazole: MedlinePlus Drug Information [medlineplus.gov]
- 4. Itraconazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. fieldfisher.com [fieldfisher.com]
- 6. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 12. gmpsop.com [gmpsop.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
